molecular formula C14H15O2P B1312688 Bis(4-methoxyphenyl)phosphine CAS No. 84127-04-8

Bis(4-methoxyphenyl)phosphine

Cat. No.: B1312688
CAS No.: 84127-04-8
M. Wt: 246.24 g/mol
InChI Key: FWKICRREDMVWRF-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phosphine is a useful research compound. Its molecular formula is C14H15O2P and its molecular weight is 246.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKICRREDMVWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463443
Record name Bis(4-methoxyphenyl)phosphine
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Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84127-04-8
Record name Bis(4-methoxyphenyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84127-04-8
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Bis(4-methoxyphenyl)phosphine from Bis(4-methoxyphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of bis(4-methoxyphenyl)phosphine via the deoxygenation of its corresponding phosphine oxide. The reduction of the thermodynamically stable phosphorus-oxygen double bond (P=O) presents a significant synthetic challenge. This document outlines a robust and validated methodology employing trichlorosilane (HSiCl₃) as an effective reducing agent. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, detail methods for product purification and characterization, and address critical safety considerations for handling the reagents involved. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a reliable method for preparing tertiary phosphines.

Strategic Overview: The Challenge of P=O Bond Reduction

This compound is a valuable organophosphorus compound, often utilized as a ligand in transition-metal catalysis and as a reagent in organic synthesis. Its precursor, this compound oxide, is a common byproduct of reactions where the phosphine acts as an oxygen acceptor (e.g., in Wittig or Appel reactions) and is synthetically more accessible.

The primary challenge in this synthesis is the high thermodynamic stability of the P=O bond. Effective reduction requires a potent oxophilic reagent capable of overcoming this stability. While various reducing agents exist, silanes, and particularly trichlorosilane, have emerged as one of the most effective and chemoselective options for this transformation.[1][2] The reaction is typically performed under inert conditions at elevated temperatures to ensure complete conversion.[3]

Why Trichlorosilane?

  • High Oxophilicity: The silicon atom in trichlorosilane has a strong affinity for oxygen, providing the thermodynamic driving force for the reaction.

  • Efficacy: It reliably reduces a wide range of tertiary phosphine oxides to their corresponding phosphines.[4][5]

  • Byproduct Formation: The reaction generates siloxanes, which are generally straightforward to separate from the desired phosphine product during aqueous work-up.

Mechanistic Insights

The reduction of a phosphine oxide with trichlorosilane is believed to proceed through the activation of the P=O bond. The Lewis acidic silicon atom coordinates to the Lewis basic oxygen of the phosphine oxide. This coordination polarizes the P=O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by a hydride (H⁻) delivered from another molecule of trichlorosilane, or through a concerted process. The reaction ultimately results in the formation of the tertiary phosphine and stable silicon-oxygen byproducts like polysiloxanes.

While the precise mechanism can be complex, a generally accepted pathway involves the formation of a phosphonium intermediate. The process is catalyzed by the phosphine oxide itself, which acts as a Lewis base to activate the trichlorosilane.[6][7]

G R3PO Bis(4-MeOPh)₂P=O (Phosphine Oxide) Intermediate [Bis(4-MeOPh)₂P-O-SiHCl₂]⁺ Cl⁻ (Activated Intermediate) R3PO->Intermediate Coordination (Activation) HSiCl3 HSiCl₃ (Trichlorosilane) HSiCl3->Intermediate Hydride Source R3P Bis(4-MeOPh)₂P: (Target Phosphine) Intermediate->R3P Reduction & P-O Cleavage Byproduct (-SiCl₂-O-)n (Polychlorosiloxane) Intermediate->Byproduct Byproduct Formation

Caption: Experimental workflow for phosphine synthesis.

  • Reaction Setup : To a flame-dried 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound oxide (1.40 g, 5.34 mmol).

  • Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition : Add 18 mL of anhydrous toluene via syringe. Stir to create a suspension.

  • Reagent Addition : Add trichlorosilane (2.5 mL, 25 mmol) in one portion via syringe. Causality : A significant excess of trichlorosilane is used to ensure the reaction goes to completion. The addition is exothermic and may cause gas evolution; performing it under an inert atmosphere is critical. [3]5. Reaction : Heat the reaction mixture to 90 °C and maintain for 5 hours. The initial suspension should dissolve, resulting in a clear, colorless solution. Monitoring : The reaction progress can be monitored by taking small aliquots (under inert conditions) and analyzing them by ³¹P NMR. The signal for the starting phosphine oxide (approx. +21 ppm) should diminish and be replaced by the phosphine product signal (approx. -8 ppm). [8][9]6. Quenching : After 5 hours, cool the flask to 0 °C in an ice bath. While stirring vigorously, slowly and carefully add 8.0 mL of a 2 N aqueous sodium hydroxide solution. Causality : This step is highly exothermic and reactive as the excess trichlorosilane is quenched. [3]Slow, cooled addition is essential for safety and control.

  • Work-up : Allow the mixture to warm to room temperature and stir until all solids dissolve, which may take 30-90 minutes. [3]This results in two clear liquid phases.

  • Extraction : Transfer the mixture to a separatory funnel under an inert atmosphere if possible (or work quickly). Separate the layers. Extract the aqueous layer twice more with 20 mL portions of toluene.

  • Drying and Concentration : Combine the organic (toluene) layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a thick oil, can be purified by bulb-to-bulb distillation under high vacuum (e.g., 115-135 °C at 0.02 mm Hg) to yield the pure this compound as a colorless oil, which may crystallize upon standing. [3]

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueStarting Material (Oxide)Final Product (Phosphine)
³¹P NMR (CDCl₃)~ +21.0 ppm [8][10]~ -8.0 to -8.8 ppm [9]
¹H NMR (CDCl₃)δ ~ 7.6 (dd), ~ 6.9 (dd), ~ 3.8 (s) [8][10]δ ~ 7.2-7.4 (m), ~ 6.8 (m), ~ 5.3 (d, P-H), ~ 3.7 (s)
Appearance Colorless solid [8]Colorless oil or crystalline solid [3]
Expected Yield N/A50-60% (after purification) [3]

Critical Safety & Handling

Trichlorosilane (HSiCl₃) is an extremely hazardous substance. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • Reactivity : Reacts violently with water, moisture, alcohols, and bases to produce heat and flammable/corrosive gases (H₂, HCl). [11][12]It must be handled under a dry, inert atmosphere. [13][11]* Flammability : It is a flammable liquid and vapor. Keep away from all ignition sources. [11][12][14]Use non-sparking tools and ensure equipment is properly grounded. [13][11]* Corrosivity : Causes severe skin burns and eye damage. [14][15]* Toxicity : Toxic if inhaled. [14]* Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat at all times. [13][15]* Spill Management : In case of a small spill, absorb with dry sand or another inert absorbent. Do NOT use water. [12][15] Tertiary Phosphines : Many phosphines are air-sensitive and can be oxidized back to the phosphine oxide. Handle the final product under an inert atmosphere where possible.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Insufficient heating; wet solvent/reagents; degraded trichlorosilane.Ensure reaction temperature is maintained. Use freshly distilled/anhydrous solvents. Use a fresh bottle of trichlorosilane.
Reaction Stalls Impurities in starting material.Recrystallize the starting phosphine oxide before the reaction.
Difficult Purification Formation of persistent siloxane emulsions during work-up.Allow the biphasic mixture to stand for a longer period. Add a small amount of brine to help break the emulsion.
Low Yield After Purification Product loss during distillation; air oxidation of the product.Ensure a high-quality vacuum is achieved for distillation. Minimize exposure of the purified phosphine to air.

References

  • Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. [Link]

  • TRICHLOROSILANE, 99% - Safety & Handling. Gelest, Inc. [Link]

  • Facile Reduction of Phosphine Oxides by O-Silylated Hydrazide Supported Hydrosilanes. ACS Omega. [Link]

  • Purification of tertiary phosphine oxides.
  • Process for the purification of tertiary phosphine oxides.
  • Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. ACS Catalysis. [Link]

  • Hazardous Substance Fact Sheet: Trichlorosilane. New Jersey Department of Health. [Link]

  • TRICHLOROSILANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Trichlorosilane. REC Silicon. [Link]

  • Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides? Chemical Communications. [Link]

  • New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. Chemistry - A European Journal. [Link]

  • P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Molecules. [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]

  • Figure S47 31P NMR spectra of tris(4-methoxyphenyl)phosphine oxide in CDCl3. ResearchGate. [Link]

  • Tris(4-methoxyphenyl)phosphine oxide. PubChem. [Link]

  • P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron Letters. [Link]

  • Tertiary phosphines: preparation. Royal Society of Chemistry Books. [Link]

  • Electronic Supplementary Information for Catalytic C–H Silylation of Secondary Phosphine Oxides. Royal Society of Chemistry. [Link]

  • Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

  • A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters. [Link]

  • Supplementary Information for Ruthenium Nanoparticles-Catalyzed H/D Exchange. Royal Society of Chemistry. [Link]

  • 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 31P NMR Chemical Shift of Phosphorous Compounds. University of Wisconsin-Madison. [Link]

  • Phosphorus-31 NMR Spectroscopy. Wiley-VCH. [Link]

  • Phosphine synthesis by reduction. Organic Chemistry Portal. [Link]

  • Triphenylphosphine oxide-catalyzed reduction reactions. ACS SciMeetings. [Link]

  • Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine in the Presence of Chlorotrimethylsilane. The Journal of Organic Chemistry. [Link]

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers. [Link]

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)phosphine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl)phosphine, a member of the organophosphine family, is a versatile compound with significant applications in synthetic chemistry, particularly as a ligand in transition metal catalysis. Its unique electronic and steric properties, derived from the presence of two electron-donating methoxy groups on the phenyl rings, make it an attractive component for fine-tuning the reactivity and selectivity of catalytic systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use and handling in a laboratory setting.

PropertyValueSource
CAS Number 84127-04-8[1]
Molecular Formula C₁₄H₁₅O₂P[1]
Molecular Weight 246.24 g/mol [1]
Melting Point 36-40 °C[1][2]
Predicted Boiling Point 352.4 ± 42.0 °C[1]
Predicted Flash Point >110 °C[1]
Appearance Colorless thick oil which may crystallize
Solubility Information not readily available
Density Information not readily available

Synthesis and Reactivity

The most common and well-documented method for the synthesis of this compound is the reduction of its corresponding phosphine oxide, this compound oxide. This transformation is typically achieved using a reducing agent such as trichlorosilane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • This compound oxide

  • Toluene (anhydrous)

  • Trichlorosilane (HSiCl₃)

  • 2 N Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, suspend this compound oxide in anhydrous toluene under an inert atmosphere of argon or nitrogen.

  • Addition of Reducing Agent: While stirring, add trichlorosilane to the suspension at room temperature. The reaction is often exothermic, and gas evolution may be observed.

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for several hours (typically 5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2 N aqueous sodium hydroxide solution with vigorous stirring to quench the excess trichlorosilane. Caution: This quenching process is highly exothermic and should be performed with care.

  • Extraction: Allow the mixture to warm to room temperature and continue stirring until all solids dissolve, resulting in two clear liquid phases. Separate the organic layer. Extract the aqueous layer with toluene.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation under high vacuum to yield the final product as a colorless, thick oil that may crystallize upon standing.

Reaction Mechanism Visualization

The reduction of a phosphine oxide with a silane is a well-established transformation in organophosphorus chemistry. The reaction proceeds through a series of steps involving the activation of the silane and subsequent deoxygenation of the phosphine oxide.

Synthesis_Workflow Synthesis of this compound start This compound oxide reagent Trichlorosilane (HSiCl₃) Toluene, 90°C start->reagent Reduction intermediate Silylated Intermediate reagent->intermediate workup Aqueous NaOH Work-up intermediate->workup product This compound workup->product Purification

Caption: A simplified workflow for the synthesis of this compound.

Applications in Catalysis

Organophosphines are a cornerstone of modern catalysis, serving as crucial ligands that modulate the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. This compound, with its electron-rich nature, is a valuable ligand for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

While specific, high-yield examples for this compound in seminal cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are not extensively documented in readily available literature, its structural motifs are present in more complex and highly effective ligand scaffolds. The principles of its coordinating ability can be extrapolated to understand its potential role in these transformations.

The Role of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. The phosphine ligand plays a critical role in each of these steps.

Catalytic_Cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation (e.g., Suzuki) PdII_Aryl->Transmetalation R-M PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-R ReductiveElimination->Product

Caption: The pivotal role of phosphine ligands (L) in a palladium catalytic cycle.

The electron-donating methoxy groups in this compound increase the electron density on the phosphorus atom. This, in turn, enhances the electron-donating ability of the phosphine ligand to the palladium center. An electron-rich palladium center is known to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published, with much of the available information pertaining to its tris-substituted analog or its oxide. However, based on the structure and data for similar compounds, the following are the expected spectral characteristics:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the methoxy-substituted phenyl rings, likely as complex multiplets in the aromatic region (approx. δ 6.8-7.5 ppm). A distinct singlet for the methoxy protons would be expected around δ 3.8 ppm. The P-H proton, if observable, would appear as a doublet due to coupling with the phosphorus atom.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atoms directly attached to the phosphorus showing coupling (J-coupling). The methoxy carbon would appear as a singlet around δ 55 ppm.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is the most diagnostic tool for characterizing phosphines. For this compound, a single resonance would be expected. The chemical shift would be indicative of a secondary phosphine.

Safety and Handling

As with all organophosphorus compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information (Predicted):

  • Pictograms: GHS07 (Exclamation Mark), GHS02 (Flame)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H228: Flammable solid[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/ eye protection/ face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable organophosphorus compound with significant potential as a ligand in homogeneous catalysis. Its synthesis via the reduction of the corresponding phosphine oxide is a well-established procedure. While detailed reports on its application in specific named cross-coupling reactions are sparse, its electronic properties make it an interesting candidate for such transformations. Further research into its catalytic activity and the full characterization of its spectroscopic properties would be beneficial to the scientific community. As with all chemical reagents, proper safety precautions are paramount when handling this compound.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bis(4-methoxyphenyl)phosphine, a secondary phosphine, represents a class of organophosphorus compounds that are pivotal in contemporary chemical synthesis. While often overshadowed by its tertiary phosphine counterparts, the unique presence of a P-H bond imparts distinct reactivity and coordination properties, making it a valuable tool in catalysis, ligand design, and the synthesis of more complex phosphine derivatives. This guide provides a comprehensive exploration of the molecular structure and bonding of this compound, offering insights into its synthesis, electronic properties, and spectroscopic signature. In the absence of a definitive single-crystal X-ray diffraction study for this specific molecule, this guide will draw upon data from closely related structures and computational models to present a robust and scientifically grounded analysis.

Synthesis and Spectroscopic Characterization

The primary route to obtaining this compound involves the reduction of its corresponding phosphine oxide. This transformation is a common and effective method for the preparation of secondary phosphines.

Synthesis Protocol: Reduction of this compound Oxide

A well-established method for the synthesis of this compound is the reduction of this compound oxide using a silane reducing agent, such as trichlorosilane.[1]

Step-by-Step Methodology:

  • Reaction Setup: A solution or suspension of this compound oxide in an inert solvent, such as toluene, is prepared under an inert atmosphere (e.g., argon).

  • Addition of Reducing Agent: Trichlorosilane is added to the mixture. This addition often results in an exothermic reaction and gas evolution, leading to the complete dissolution of the phosphine oxide.

  • Heating: The reaction mixture is heated to drive the reduction to completion. A typical condition is heating at 90°C for several hours.

  • Workup: The reaction is carefully quenched by the slow addition of an aqueous base, such as sodium hydroxide, at a reduced temperature (e.g., 0°C) to manage the vigorous reaction.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional toluene. The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product can then be purified by distillation to yield this compound as a colorless oil that may crystallize upon standing.[1]

Experimental Workflow for the Synthesis of this compound

Synthesis of this compound start Start: this compound Oxide in Toluene add_silane Add Trichlorosilane under Argon start->add_silane heat Heat at 90°C for 5 hours add_silane->heat cool Cool to 0°C heat->cool quench Slowly add 2N NaOH(aq) cool->quench warm Warm to Room Temperature quench->warm separate Separate Toluene Layer warm->separate extract Extract Aqueous Layer with Toluene separate->extract dry Dry Combined Organic Layers (Na2SO4) extract->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Purify by Distillation evaporate->distill product Product: this compound distill->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization of the Precursor: this compound Oxide

The precursor, this compound oxide, has been well-characterized spectroscopically. This data is crucial for confirming the identity and purity of the starting material.

Spectroscopic Data for this compound Oxide
¹H NMR (400 MHz, CDCl₃) δ 8.01 (d, ¹JHP = 473 Hz, 1H), 7.60 (dd, J = 13.8, 8.2 Hz, 4H), 6.97 (dd, J = 7.8, 2.4 Hz, 4H), 3.83 (s, 6H)
³¹P NMR (162 MHz, CDCl₃) δ 21.0

Source: ChemicalBook, Synthesis of this compound oxide

The large one-bond phosphorus-hydrogen coupling constant (¹JHP) in the ¹H NMR spectrum is a characteristic feature of secondary phosphine oxides. The ³¹P NMR chemical shift at 21.0 ppm is also indicative of a pentavalent phosphorus center in this chemical environment.

Molecular Structure and Bonding

As a definitive crystal structure for this compound is not publicly available, its molecular geometry and bonding characteristics are inferred from the structures of related diarylphosphines and general principles of phosphorus chemistry.

Predicted Molecular Geometry

This compound is a secondary phosphine, with the general formula R₂PH. Like other phosphines, the phosphorus atom is at the apex of a trigonal pyramidal geometry. The three substituents (two 4-methoxyphenyl groups and one hydrogen atom) and a lone pair of electrons occupy the four positions around the central phosphorus atom.

Key geometric parameters are predicted as follows:

  • C-P-C Bond Angle: In tertiary phosphines, the C-P-C bond angles are typically in the range of 98-104°. For secondary phosphines, these angles are expected to be similar. The steric bulk of the 4-methoxyphenyl groups will influence this angle.

  • C-P-H Bond Angle: The C-P-H bond angle is also expected to be in the range of 90-100°.

  • P-C and P-H Bond Lengths: The phosphorus-carbon and phosphorus-hydrogen bond lengths are consistent with those observed in other diarylphosphines.

The overall shape of the molecule is influenced by the orientation of the two 4-methoxyphenyl groups relative to the P-H bond.

Conceptual Molecular Structure of this compound

Predicted Geometry of this compound cluster_geom Trigonal Pyramidal Geometry P P H H P->H P-H bond C1 C P->C1 C2 C P->C2 Aryl1 4-MeO-Ph C1->Aryl1 Aryl2 4-MeO-Ph C2->Aryl2

Sources

A Spectroscopic Guide to Bis(4-methoxyphenyl)phosphine: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of bis(4-methoxyphenyl)phosphine, a key organophosphorus compound utilized in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the unambiguous identification and purity assessment of this compound.

Introduction: The Significance of this compound

This compound, a secondary phosphine, serves as a versatile precursor in the synthesis of a wide array of more complex organophosphorus compounds, including chiral ligands for asymmetric catalysis and functional materials with unique electronic properties. Its utility stems from the reactivity of the phosphorus-hydrogen (P-H) bond and the electronic influence of the two electron-donating methoxyphenyl groups. Accurate and thorough characterization of this starting material is paramount to ensure the success and reproducibility of subsequent chemical transformations. This guide provides the essential spectroscopic data and interpretive insights to confidently identify and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence chemical shifts. Transfer the solution to a 5 mm NMR tube under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.

  • Spectrometer Setup: Utilize a high-resolution NMR spectrometer. The spectrometer frequency for each nucleus will depend on the field strength of the magnet (e.g., for a 400 MHz ¹H spectrometer, the ³¹P frequency will be approximately 162 MHz).

  • Referencing: Chemical shifts for ¹H and ¹³C NMR are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.[1]

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is usually sufficient.

    • ¹³C NMR: A proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired.

    • ³¹P NMR: A proton-decoupled experiment (³¹P{¹H}) is often performed to yield a single sharp signal for the phosphorus atom. A proton-coupled spectrum can also be acquired to observe the large one-bond P-H coupling.

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectral Data
Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic (H ortho to P)~7.2 - 7.6Doublet of doublets³JHH ≈ 8-9, ³JPH ≈ 6-8The protons ortho to the phosphorus atom will show coupling to both the adjacent aromatic proton and the phosphorus atom.
Aromatic (H meta to P)~6.8 - 7.0Doublet³JHH ≈ 8-9These protons are coupled to the adjacent ortho protons.
P-H~4.5 - 5.5Doublet¹JPH ≈ 200 - 250This is a highly characteristic signal for secondary phosphines with a large one-bond coupling constant. The exact chemical shift can be solvent-dependent.
Methoxy (O-CH₃)~3.8Singlet-A singlet integrating to 6 protons.
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and methoxy carbons. The carbon atoms of the phenyl rings will exhibit coupling to the phosphorus atom, which is a valuable tool for unambiguous assignment.

Assignment Expected Chemical Shift (δ, ppm) Expected P-C Coupling (JPC, Hz) Notes
Aromatic (C-P)~125 - 130¹JPC ≈ 10 - 20The ipso-carbon directly attached to phosphorus will appear as a doublet with a relatively large one-bond coupling constant.
Aromatic (C ortho to P)~133 - 136²JPC ≈ 15 - 25The ortho-carbons typically show a significant two-bond coupling to phosphorus.
Aromatic (C meta to P)~114 - 116³JPC ≈ 5 - 10The meta-carbons exhibit a smaller three-bond coupling to phosphorus.
Aromatic (C para to P)~160 - 163⁴JPC ≈ 0 - 3The para-carbon, bonded to the methoxy group, will have a small or unresolved four-bond coupling to phosphorus.
Methoxy (-OCH₃)~55~0The methoxy carbon signal is typically a sharp singlet with no significant coupling to phosphorus.
³¹P NMR Spectral Data

³¹P NMR is a highly sensitive and definitive technique for characterizing phosphorus-containing compounds.[4] For this compound, the ³¹P NMR spectrum provides direct information about the electronic environment of the phosphorus nucleus.

| Experiment Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes | | :--- | :--- | :--- | :--- | | Proton-Decoupled | -40 to -50 | Singlet | - | Secondary phosphines typically resonate in the upfield region of the ³¹P NMR spectrum. | | Proton-Coupled | -40 to -50 | Doublet | ¹JPH ≈ 200 - 250 | The observation of this large one-bond coupling confirms the presence of the P-H bond. |

The corresponding phosphine oxide, a common impurity or synthetic precursor, shows a significantly different chemical shift in the range of +20 to +30 ppm.[3] This makes ³¹P NMR an excellent tool for assessing the purity of this compound and monitoring its conversion.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups in this compound. The most diagnostic absorption is the P-H stretching vibration.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is an oil, or as a KBr pellet or a Nujol mull if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used in a liquid cell.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates, KBr, or solvent should be acquired and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Intensity Notes
~3060 - 3000Aromatic C-H stretchMedium
~2960 - 2840Aliphatic C-H stretch (methoxy)Medium
~2320 - 2280 P-H stretch Medium, Sharp This is a highly characteristic and diagnostic peak for secondary phosphines.
~1600, ~1500Aromatic C=C stretchStrong
~1250Asymmetric C-O-C stretch (aryl ether)Strong
~1030Symmetric C-O-C stretch (aryl ether)Strong
~830para-disubstituted C-H out-of-plane bendStrong

graph "IR_Interpretation" {
layout=dot;
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

"Molecule" [label="this compound", shape=box, fillcolor="#E8F0FE"];

subgraph "cluster_Aromatic" { label="Aromatic System"; style=filled; color="#E6F4EA"; "Aro_CH" [label="~3030 cm⁻¹\n(C-H stretch)"]; "Aro_CC" [label="~1600, 1500 cm⁻¹\n(C=C stretch)"]; "Aro_OOP" [label="~830 cm⁻¹\n(p-subst. bend)"]; }

subgraph "cluster_Phosphine" { label="Phosphine Group"; style=filled; color="#FEF7E0"; "PH_stretch" [label="~2300 cm⁻¹\n(P-H stretch)", fontcolor="#EA4335"]; }

subgraph "cluster_Methoxy" { label="Methoxy Groups"; style=filled; color="#FCE8E6"; "Ali_CH" [label="~2900 cm⁻¹\n(C-H stretch)"]; "COC_stretch" [label="~1250, 1030 cm⁻¹\n(C-O stretch)"]; }

"Molecule" -> "Aro_CH"; "Molecule" -> "Aro_CC"; "Molecule" -> "Aro_OOP"; "Molecule" -> "PH_stretch"; "Molecule" -> "Ali_CH"; "Molecule" -> "COC_stretch"; }

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, often showing the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Mass Analyzer: A variety of mass analyzers can be used, such as time-of-flight (TOF) for high-resolution mass measurements or a quadrupole for routine analysis.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC).

Expected Mass Spectral Data
  • Molecular Weight: The monoisotopic mass of this compound (C₁₄H₁₅O₂P) is 246.08 Da.

  • High-Resolution MS (HRMS): An exact mass measurement can confirm the elemental composition. For [M+H]⁺, the expected m/z would be approximately 247.0882.

    • Loss of the hydrogen atom from the phosphorus.

    • Cleavage of the P-C bonds, leading to fragments corresponding to the methoxyphenyl cation (m/z 107) and related species.

    • Loss of formaldehyde (CH₂O) or a methyl radical (CH₃) from the methoxy groups.

Synthesis and Purity Considerations

This compound is commonly synthesized by the reduction of its corresponding phosphine oxide.[5] A typical reducing agent is trichlorosilane.

Synthesis Phosphine_Oxide This compound Oxide Phosphine This compound Phosphine_Oxide->Phosphine Reduction Reducing_Agent HSiCl₃ / Base Reducing_Agent->Phosphine

Caption: Synthesis of this compound.

Given this synthetic route, the primary impurity to monitor for is the starting material, this compound oxide. As highlighted in the ³¹P NMR section, the significant difference in chemical shifts between the phosphine and its oxide makes ³¹P NMR the most effective technique for assessing the purity and completeness of the reduction reaction.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a multi-technique approach is employed. NMR spectroscopy provides the most detailed structural information, with ¹H, ¹³C, and ³¹P NMR each offering unique and complementary data. IR spectroscopy serves as a rapid method to confirm the presence of the key P-H functional group, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a robust analytical toolkit for any scientist working with this important chemical building block, ensuring both structural integrity and purity for downstream applications.

References

  • Paris, S. I. M., Petersen, J. L., Hey-Hawkins, E., & Jensen, M. P. (2006). Spectroscopic Characterization of Primary and Secondary Phosphine Ligation on ruthenium(II) Complexes. Inorganic Chemistry, 45(14), 5561–5567. [Link]

  • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

  • PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. Retrieved from [Link]

  • Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • NIST. (n.d.). Phosphine, tris(4-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P-{1H) nuclear magnetic resonance spectra of some complexes of tin(I1) and lead(I1) with chelating phosphinesa. Retrieved from [Link]

  • Kaiser, R. I., et al. (2015). A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices. Physical Chemistry Chemical Physics, 17(38), 25337-25344. [Link]

  • Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

  • Ochsenfeld, C., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. [Link]

  • Weloe, T., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1594-1603. [Link]

  • Cano, I., et al. (2017). Electronic Supplementary Information: Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Dalton Transactions. [Link]

  • National Center for Biotechnology Information. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Retrieved from [Link]

  • Docta Complutense. (n.d.). Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • National Institutes of Health. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Retrieved from [Link]

  • Frontiers. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). A Superior Method for the Reduction of Secondary Phosphine Oxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 27). Coupling constant in 1H NMR with phosphorus. Retrieved from [Link]

  • YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Retrieved from [Link]

  • YouTube. (2020, December 12). IR spectroscopy of phosphine complexes...... Retrieved from [Link]

  • IDEALS. (n.d.). IR SPECTRA OF PHOSPHINE ICES. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. Retrieved from [Link]

  • Ereztech. (n.d.). Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of Bis(4-methoxyphenyl)phosphine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(4-methoxyphenyl)phosphine [(4-CH₃OC₆H₄)₂PH] is a secondary phosphine ligand of significant interest in synthetic and organometallic chemistry. Its efficacy in catalytic cycles and synthetic transformations is critically dependent on its behavior in solution, making a thorough understanding of its solubility essential for reaction design, optimization, and purification. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of intermolecular forces. Furthermore, it delivers a robust, step-by-step experimental protocol for researchers to accurately determine solubility in various organic solvents, emphasizing safe handling of this air-sensitive compound.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first analyze its molecular structure and inherent properties. This compound (CAS 84127-04-8) is a solid with a melting point of 36-40°C and a molecular weight of approximately 246.24 g/mol .[1][2] Its structure dictates its interactions with solvent molecules.

  • Core Structure: The molecule consists of a central phosphorus atom bonded to one hydrogen atom and two 4-methoxyphenyl (anisyl) groups.

  • Aromatic Rings: The two phenyl rings are large, planar, and nonpolar. They contribute significantly to the molecule's hydrophobic character and are capable of engaging in van der Waals forces and π-stacking interactions. This feature strongly suggests an affinity for nonpolar, aromatic solvents.

  • Methoxy Groups (-OCH₃): The ether groups introduce polarity and are potential hydrogen bond acceptors. However, their contribution is moderate and is somewhat offset by the large nonpolar rings.

  • Phosphine Group (>P-H): The phosphorus-hydrogen bond is weakly polar. The phosphorus atom possesses a lone pair of electrons, allowing it to act as a Lewis base or a weak hydrogen bond acceptor. Secondary phosphines like this are also susceptible to oxidation, a critical consideration for handling and storage.

Based on this structure, this compound can be classified as a predominantly nonpolar molecule with localized regions of moderate polarity.

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute will dissolve best in a solvent that has a similar polarity and can engage in similar types of intermolecular forces.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The large, nonpolar surface area of the two phenyl rings is the dominant feature of the molecule. Therefore, this compound is predicted to have high solubility in aromatic solvents like toluene and benzene, where dispersion forces and potential π-π interactions can be maximized. Its solubility in aliphatic nonpolar solvents like hexane is expected to be moderate to good.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate): These solvents possess a dipole moment but do not have O-H or N-H bonds. DCM and chloroform should be excellent solvents due to their ability to engage in dipole-dipole interactions and their capacity to dissolve large, moderately polar organic molecules. THF, being an ether, shares structural similarity with the methoxy groups of the solute, suggesting good solubility .

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. The large hydrophobic bulk of the this compound molecule will dominate its interactions with these solvents. The energy required to break the strong hydrogen-bonding network of water or ethanol would not be compensated by the weak interactions with the solute. Therefore, the compound is predicted to be insoluble or very poorly soluble in water and sparingly soluble at best in lower alcohols like ethanol and methanol.

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, BenzeneHighStrong van der Waals and π-π interactions with phenyl rings.
Nonpolar Aliphatic Hexane, CyclohexaneModerateDominated by van der Waals forces; lacks specific favorable interactions.
Halogenated Dichloromethane, ChloroformHighFavorable dipole-dipole interactions and overall compatibility.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood"Like dissolves like" principle applies to the methoxy groups.
Ketones AcetoneModeratePolar nature of acetone may interact with polar parts of the molecule.
Esters Ethyl AcetateModerateSimilar polarity profile to acetone.
Alcohols (Protic) Ethanol, MethanolLow / Sparingly SolubleStrong solvent H-bonding network is not overcome by solute interactions.
Water (Protic) H₂OInsolublePredominantly hydrophobic character of the large organic structure.

Experimental Protocol for Solubility Determination

This section provides a rigorous, field-proven methodology for determining the solubility of this compound. Given its sensitivity to air, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

Safety Precautions
  • Hazard Profile: this compound is a flammable solid and causes skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: All manipulations of the solid and its solutions should be performed in a fume hood. Use inert atmosphere techniques (e.g., a glovebox or Schlenk line) to prevent oxidation of the phosphine.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (anhydrous grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)

  • Gas-tight syringes

  • Magnetic stirrer and stir bars

  • Constant-temperature bath or block

  • Source of nitrogen or argon gas

  • Filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

Step-by-Step Procedure

This protocol determines solubility via the isothermal equilibrium method.[5][6]

  • Preparation:

    • Place a small magnetic stir bar into a series of pre-weighed vials.

    • Under an inert atmosphere, add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at equilibrium. An initial amount of ~50-100 mg is typically sufficient.

    • Record the precise mass of the phosphine added to each vial.

    • Cap the vials.

  • Solvent Addition:

    • Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the desired anhydrous solvent to each vial through the septum.

    • Record the volume of solvent added.

  • Equilibration:

    • Place the sealed vials in a constant-temperature bath (e.g., set to 25°C) on a magnetic stir plate.

    • Stir the mixtures vigorously for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 hours is adequate, but 48-72 hours is recommended for confirmation. The solution should appear saturated, with visible solid remaining.

  • Sample Collection and Analysis:

    • Stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant-temperature bath.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) into a gas-tight syringe fitted with a PTFE syringe filter. This step is critical to ensure no solid particulates are transferred.

    • Dispense the filtered, saturated solution into a pre-weighed, clean vial.

    • Record the exact mass of the transferred solution.

  • Solvent Evaporation and Mass Determination:

    • Carefully evaporate the solvent from the vial containing the filtered solution. This can be done under a gentle stream of nitrogen or by using a rotary evaporator.

    • Once the solvent is fully removed, weigh the vial containing the solid residue. The difference between this mass and the empty vial mass is the mass of this compound that was dissolved in the collected volume of the saturated solution.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

    • Alternatively, express solubility in molarity (mol/L) by dividing the mass of the residue by its molecular weight (246.24 g/mol ) before dividing by the volume.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow prep 1. Preparation - Weigh vial + stir bar - Add excess solid phosphine - Record mass solvent 2. Solvent Addition - Add precise volume of anhydrous solvent via syringe - Use inert atmosphere prep->solvent equil 3. Equilibration - Stir at constant temp (25°C) - Allow 24-48h to reach equilibrium solvent->equil settle 4. Settling - Stop stirring - Let solid settle for >2h at constant temperature equil->settle sample 5. Sampling - Draw supernatant with syringe + PTFE filter - Transfer to pre-weighed vial settle->sample evap 6. Evaporation - Remove solvent under N2 or via rotovap - Obtain solid residue sample->evap weigh 7. Final Weighing - Weigh vial + residue - Determine mass of dissolved phosphine evap->weigh calc 8. Calculation - Calculate Solubility (e.g., in g/L or mol/L) weigh->calc

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

  • CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]

  • ResearchGate. Estimating Solubility of Parathion in Organic Solvents. [Link]

  • LibreTexts Chemistry. Solubility Lab. [Link]

  • National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • ResearchGate. Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. [Link]

  • University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. The Experimental Determination of Solubilities. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

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An In-depth Technical Guide to the Electronic and Steric Parameters of Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phosphine ligands are foundational to modern organometallic chemistry and catalysis. Their efficacy in transition metal-mediated reactions is profoundly influenced by their electronic and steric profiles. This technical guide provides a detailed examination of bis(4-methoxyphenyl)phosphine, a diarylphosphine ligand, focusing on the principles and methodologies used to quantify its key electronic and steric characteristics. We delve into the theoretical underpinnings of the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ), providing field-proven, step-by-step protocols for their experimental and computational determination. While specific experimental data for this compound is sparse in the literature, this guide leverages data from its close, well-documented analogue, tris(4-methoxyphenyl)phosphine, to illustrate these critical concepts and establish predictive insights into the behavior of the target ligand.

Introduction: The Role of Phosphine Ligands in Catalysis

Tertiary phosphines (PR₃) are a cornerstone class of ligands in coordination chemistry and homogeneous catalysis.[1] Their widespread use stems from their remarkable tunability; by systematically modifying the substituents (R) on the phosphorus atom, one can precisely modulate the electronic and steric environment at the metal center.[2] This control is paramount, as these properties directly govern the stability, activity, and selectivity of catalysts in critical industrial processes such as cross-coupling reactions, hydroformylation, and hydrogenation.[1][3]

The two primary characteristics that define a phosphine ligand's impact are its electronic properties (its ability to donate or withdraw electron density) and its steric properties (the physical space it occupies around the metal).[4] this compound, a diarylphosphine featuring electron-donating methoxy groups, serves as an important case study. The para-methoxy substituents are expected to render the phosphorus center electron-rich, enhancing its σ-donor capabilities, a desirable trait for promoting key steps in catalytic cycles like oxidative addition.[1] This guide will dissect the established frameworks for quantifying these properties, providing researchers with the foundational knowledge and practical methodologies to characterize this compound and related ligands.

Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)

The net electron-donating or -withdrawing ability of a phosphine ligand is most commonly quantified using the Tolman Electronic Parameter (TEP).[5] This parameter is not a direct measure of the phosphine itself, but rather an indirect measure of its influence on a standard metal complex.

The Principle of TEP Measurement

The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) via infrared (IR) spectroscopy on a nickel tricarbonyl complex, [LNi(CO)₃], where L is the phosphine of interest.[6] The underlying principle, rooted in the Dewar-Chatt-Duncanson model, is as follows:

  • σ-Donation: The phosphine ligand (L) donates its lone pair of electrons to an empty d-orbital on the nickel center.

  • π-Backbonding: The electron-rich nickel center then engages in π-backbonding, donating electron density from its filled d-orbitals into the empty π* antibonding orbitals of the three carbonyl (CO) ligands.

  • Correlation: A more strongly electron-donating phosphine increases the electron density on the nickel atom. This enhanced electron density leads to stronger π-backbonding to the CO ligands. Increased population of the CO π* orbitals weakens the carbon-oxygen triple bond, resulting in a lower C-O stretching frequency (ν(CO)).[7]

Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating (more basic) phosphine ligand.[5]

Electronic Profile of this compound

This compound contains two aryl groups substituted with para-methoxy (-OCH₃) groups. The methoxy group is a strong electron-donating group through resonance. This electronic enrichment is transmitted through the aromatic system to the phosphorus atom, increasing the electron density of its lone pair.

While the specific TEP for this compound is not widely reported, its close analogue, tris(4-methoxyphenyl)phosphine , has a TEP of 2063.9 cm⁻¹ . This is significantly lower than that of the parent triphenylphosphine (PPh₃, 2068.9 cm⁻¹), confirming the strong electron-donating influence of the methoxy groups. It is logical to infer that this compound would be a similarly strong electron-donating ligand, likely with a TEP value slightly higher (less donating) than the tris-substituted version due to the presence of a P-H bond instead of a third electron-rich aryl group.

Experimental Protocol for TEP Determination

The following protocol outlines the synthesis of the requisite nickel complex and its subsequent analysis. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as tetracarbonylnickel is highly toxic and air-sensitive.

Materials:

  • Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)

  • This compound

  • Hexane or Pentane (anhydrous, deoxygenated)

  • Infrared Spectrometer

  • Gas-tight IR cell (e.g., CaF₂ plates)

Procedure:

  • Complex Formation: In a fume hood, inside a glovebox or using a Schlenk line, prepare a dilute solution of this compound (e.g., 0.1 mmol) in 10 mL of anhydrous hexane.

  • To this stirred solution, carefully add one molar equivalent of Ni(CO)₄ (0.1 mmol). Causality Note: Ni(CO)₄ is volatile and highly toxic. It readily undergoes ligand substitution, where one CO ligand is displaced by the stronger σ-donating phosphine ligand.

  • Allow the reaction to stir at room temperature for approximately 30 minutes. The reaction is typically rapid and proceeds with the evolution of carbon monoxide gas.

  • IR Sample Preparation: Without isolating the product, transfer the resulting solution of [ (p-MeOC₆H₄)₂PH ]Ni(CO)₃ directly into a gas-tight IR cell via a cannula or gas-tight syringe.

  • Data Acquisition: Immediately acquire the infrared spectrum of the solution. Record the frequency of the most intense, sharp absorption band in the 2150-2000 cm⁻¹ region. This corresponds to the A₁ symmetric C-O stretching mode.

  • Data Interpretation: The frequency (in cm⁻¹) of this peak is the Tolman Electronic Parameter for this compound.

Quantifying Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal complex, the accessibility of substrates to the catalytic center, and the rate of reductive elimination.[1] The most established metric for quantifying this steric hindrance is the Tolman Cone Angle (θ).[8]

The Concept of the Cone Angle

The Tolman cone angle is a geometric measure of the solid angle occupied by a ligand at a metal center.[8] It is defined as the apex angle of a cone that originates from the metal center (at a standardized M-P bond distance of 2.28 Å) and encompasses the outermost van der Waals radii of the ligand's substituents.[7] A larger cone angle signifies a bulkier ligand that occupies more of the metal's coordination sphere.[7]

Steric Profile of this compound

The steric bulk of this compound is determined by the two methoxyphenyl groups. While not as sterically demanding as ligands with bulky alkyl groups (e.g., tricyclohexylphosphine or tri-tert-butylphosphine), the aryl groups still impose significant steric influence.

Again, referencing the well-studied analogue, tris(4-methoxyphenyl)phosphine , which has a reported cone angle of 145° , we can estimate the steric profile. This value is identical to that of triphenylphosphine, indicating that the para-substituents do not significantly increase the overall steric cone. For this compound, the replacement of one methoxyphenyl group with a much smaller hydrogen atom would result in a significantly smaller cone angle than 145°.

Protocol for Cone Angle Determination (Computational Approach)

While originally determined using physical models, Tolman cone angles are now routinely and more accurately calculated using computational chemistry methods.[9][10] This approach allows for the analysis of the ligand's lowest energy conformation.[11]

Software:

  • A molecular modeling suite capable of Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA).

  • A visualization program (e.g., Avogadro, Chemcraft).

Procedure:

  • Structure Building: Construct a 3D model of the this compound ligand.

  • Conformational Search (Optional but Recommended): Perform a molecular mechanics (MM) based conformational search to identify the lowest-energy conformer of the ligand.[10] This is crucial as the orientation of the aryl rings significantly impacts the cone angle.

  • DFT Optimization: Using the lowest-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Angle Measurement:

    • In the optimized structure, place a dummy atom representing the metal center at a distance of 2.28 Å from the phosphorus atom along the axis of the phosphorus lone pair (or along the P-H bond axis, extended outwards).

    • Identify the outermost hydrogen atoms on the periphery of the methoxyphenyl groups.

    • Measure the angles formed between the dummy atom (vertex), the phosphorus atom, and each of the outermost peripheral atoms.

    • The largest of these angles is doubled to give the cone angle, θ. For asymmetric ligands, an averaging method is often employed.[8]

Summary of Parameters and Synthesis

The precise experimental determination of the TEP and cone angle for this compound is an open area for investigation. However, based on established principles and data from analogous compounds, we can provide a reliable estimation.

ParameterDescriptionValue (Tris- Analogue)Predicted Value (Bis- Compound)
Tolman Electronic Parameter (TEP) Measures electron-donating ability; lower value = stronger donor.2063.9 cm⁻¹~2065-2070 cm⁻¹ (Strong Donor)
Tolman Cone Angle (θ) Measures steric bulk; larger value = bulkier ligand.145°< 145° (Moderately Bulky)
Synthesis of this compound

The ligand can be synthesized via the reduction of its corresponding phosphine oxide. The following protocol is adapted from established literature procedures.[12]

Materials:

  • This compound oxide

  • Trichlorosilane (HSiCl₃)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (2 N)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Setup: Charge a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with this compound oxide (1.0 eq) and anhydrous toluene under an argon atmosphere.

  • Reduction: Add trichlorosilane (approx. 4-5 eq) to the suspension. The mixture will likely become a clear solution. Causality Note: Trichlorosilane is a powerful reducing agent for phosphine oxides.

  • Heat the reaction mixture to 90 °C and maintain for 5 hours.

  • Workup: Cool the solution to 0 °C in an ice bath. Slowly and carefully add 2 N aqueous NaOH solution with vigorous stirring to quench the excess silane. Caution: This quenching is exothermic.

  • Allow the mixture to warm to room temperature and stir until all solids dissolve, resulting in two clear liquid phases.

  • Extraction & Purification: Separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or crystallization to yield this compound as a colorless solid.[12]

Visualized Workflows

TEP Determination Workflow

TEP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_analysis Analysis start Dissolve Phosphine (L) in Hexane reagent Add 1 eq. Ni(CO)4 (EXTREMELY TOXIC) start->reagent Step 1 react Stir at RT for 30 min L + Ni(CO)4 -> LNi(CO)3 + CO reagent->react Step 2 transfer Transfer solution to gas-tight IR cell react->transfer Step 3 measure Acquire IR Spectrum result Identify A1 ν(CO) peak (2150-2000 cm-1) measure->result Step 4 tep_val TEP Value (cm-1) result->tep_val Final Parameter

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

Cone Angle Computational Workflow

ConeAngle_Workflow cluster_measure Measurement on Optimized Structure start Build 3D Structure of This compound conf_search Perform Conformational Search (MM) start->conf_search dft_opt Optimize Lowest Energy Conformer (DFT) conf_search->dft_opt Identifies most stable geometry place_metal Place Dummy Metal Atom (M) at 2.28 Å from P dft_opt->place_metal id_atoms Identify Outermost Peripheral H Atoms place_metal->id_atoms measure_angles Measure M-P-H angles id_atoms->measure_angles result Cone Angle (θ) = 2 * max(θi/2) measure_angles->result

Caption: Workflow for the computational determination of the Tolman Cone Angle (θ).

Conclusion

The electronic and steric parameters of this compound define its potential as a ligand in catalysis. Its electron-rich nature, conferred by the para-methoxy substituents, makes it a strong σ-donor, capable of activating metal centers for key catalytic steps. While its steric profile is moderate, it is sufficient to influence the coordination environment and promote reactions like reductive elimination. The protocols and principles detailed in this guide provide a robust framework for researchers to experimentally and computationally characterize this and other novel phosphine ligands, enabling the rational design of next-generation catalysts for drug development and fine chemical synthesis.

References

  • Doyle, A. G., & Sigman, M. S. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 10(7), 742-747. Available at: [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(41), 15036-15048. Available at: [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Semantic Scholar. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. PrepChem.com. Available at: [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Available at: [Link]

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia. Available at: [Link]

  • Lee, D., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 35(18), 6874-6877. Available at: [Link]

  • Müller, T. E. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. Available at: [Link]

  • Lee, D., et al. (2002). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. datapdf.com. Available at: [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Library. Available at: [Link]

  • LibreTexts Chemistry. (2023). Phosphines. LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia. Available at: [Link]

  • Ashley, A. E., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(12), 3463-3472. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2020). Phosphines. LibreTexts. Available at: [Link]

  • Thomas, C. M., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(12), 5148-5157. Available at: [Link]

  • Thomas, C. M., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. Available at: [Link]

  • Gensch, T., et al. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. Available at: [Link]

  • IUCr. (2025). catena-Poly[[bis[tris(4-methoxyphenyl)phosphine-κP]silver(I)]-μ-thiocyanato-κ2N:S]. IUCr Journals. Available at: [Link]

  • Wikipedia. (n.d.). Ligand cone angle. Wikipedia. Available at: [Link]

  • Erdélyi, M., et al. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1339-1342. Available at: [Link]

  • DBpedia. (n.d.). About: Tolman electronic parameter. DBpedia. Available at: [Link]

  • Cremer, D., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry, 9(8), 2829-2840. Available at: [Link]

  • Müller, T. E. (1996). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

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  • Cremer, D., & Kraka, E. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Dalton Transactions, 46(25), 8323-8338. Available at: [Link]

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Topic: A Comparative Analysis: Bis(4-methoxyphenyl)phosphine versus Triphenylphosphine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed comparative analysis of bis(4-methoxyphenyl)phosphine and the ubiquitous triphenylphosphine. We move beyond a surface-level overview to dissect the critical nuances in electronic and steric properties that dictate their respective performances as ligands and reagents. This document is designed to furnish researchers, chemists, and drug development professionals with the field-proven insights necessary for rational ligand selection in catalysis and organic synthesis. We will explore the causal relationships between ligand structure and reactivity, present self-validating experimental workflows, and ground our claims in authoritative references.

Foundational Ligands: Deconstructing the Standard and its Electron-Rich Analogue

Triphenylphosphine (PPh₃) is arguably the most foundational tertiary phosphine ligand in synthetic chemistry. Its commercial availability, relative stability, and decades of characterization have cemented its role as a default, "go-to" ligand for a vast array of transformations, including the Wittig, Appel, and Mitsunobu reactions, and as a ligand in catalysis.[1] PPh₃ is a crystalline solid that is relatively stable in air, though it can be oxidized to triphenylphosphine oxide.[2][3] It is soluble in many non-polar organic solvents.[1][4]

However, the evolution of chemical synthesis demands a more sophisticated approach to catalyst and reagent design. The fine-tuning of reaction kinetics, yields, and selectivity often hinges on modulating the electronic and steric environment of a metal center or reactive intermediate. This has led to the development of a vast library of phosphine ligands with tailored properties.

This compound represents a strategic modification of the triphenylphosphine framework. While sharing a similar structural backbone, the substitution of two phenyl rings with electron-donating para-methoxy groups significantly alters the electronic character of the phosphorus atom. This guide will illuminate the profound impact of this seemingly subtle change.

Core Properties: A Head-to-Head Comparison

The fundamental differences in reactivity between these two phosphines are a direct consequence of their intrinsic chemical and physical properties. The introduction of para-methoxy groups in this compound enhances the electron density on the phosphorus atom, making it a more potent nucleophile and a stronger Lewis base compared to triphenylphosphine.

Table 1: Comparative Physicochemical Properties

PropertyTriphenylphosphine (PPh₃)This compound
Formula C₁₈H₁₅PC₁₄H₁₅O₂P
Molecular Weight 262.29 g/mol [3]246.24 g/mol
Appearance White crystalline solid[1][2]Colorless thick oil or crystalline solid[5]
Melting Point 79-81 °C[3][4]Not widely reported; crystallizes from oil[5]
Solubility Soluble in non-polar organic solvents like benzene and ether[1][4]Soluble in organic solvents like toluene[5]
Electronic Nature Moderately electron-donating, benchmark standard[2]Strongly electron-donating
Oxidation Relatively air-stable, oxidizes slowly[2]More susceptible to oxidation
Electronic Effects: The Role of the Methoxy Group

The defining difference is electronic. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance. By pushing electron density into the aromatic ring, it increases the electron density on the phosphorus atom. This has two major consequences:

  • Increased Nucleophilicity: A more electron-rich phosphorus atom is a stronger nucleophile, allowing it to react more readily with electrophiles.

  • Enhanced σ-Donation: When acting as a ligand for a transition metal, the increased electron density leads to stronger σ-donation from the phosphorus lone pair to the metal center.[6]

This enhanced electron-donating ability is a key tool for catalyst design. For instance, in many palladium-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of an aryl halide to the Pd(0) center. A more electron-rich ligand on the palladium atom can accelerate this step, leading to more efficient catalysis.[7][8][9]

Steric Profile: The Tolman Cone Angle

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.[10] For triphenylphosphine, the cone angle is a well-established 145°.[11]

G cluster_0 Triphenylphosphine (PPh₃) cluster_1 This compound P1 P Ph1 Phenyl P1->Ph1 Ph2 Phenyl P1->Ph2 Ph3 Phenyl P1->Ph3 P2 P MeOPh1 4-Methoxyphenyl P2->MeOPh1 MeOPh2 4-Methoxyphenyl P2->MeOPh2 H H P2->H

Caption: Structural comparison of phosphine ligands.

For this compound, a precise Tolman cone angle is not commonly cited. However, because the methoxy substituents are in the para position, far from the phosphorus center, their contribution to the steric bulk around the metal is minimal. Therefore, its cone angle can be reasonably estimated to be similar to that of triphenylphosphine. This makes it an excellent tool for isolating electronic effects, as steric hindrance remains largely constant.

Performance in Catalysis: A Mechanistic Deep Dive

The true value of a ligand is demonstrated in its application. In palladium-catalyzed cross-coupling, the choice of phosphine can be the difference between a sluggish reaction and a high-yielding, rapid transformation.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Rate-Limiting Step) Pd0->OA Ar-X PdII Ar-Pd(II)(X)L₂ OA->PdII note Electron-rich phosphines like This compound accelerate this key step by stabilizing the electron-deficient Pd(II) transition state. OA->note TM Transmetalation (e.g., with R-B(OH)₂) PdII->TM PdII_R Ar-Pd(II)(R)L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product

Caption: The impact of electron-rich ligands on a generic cross-coupling cycle.

As illustrated in the catalytic cycle above, an electron-rich ligand like this compound stabilizes the transition state of the oxidative addition step. This increased stabilization lowers the activation energy, thereby increasing the reaction rate. This can translate to tangible benefits in the lab:

  • Lower Catalyst Loading: More efficient catalysis means less of the expensive palladium precursor is required.

  • Milder Reaction Conditions: Reactions may proceed at lower temperatures, preserving sensitive functional groups.

  • Broader Substrate Scope: Challenging substrates, such as electron-rich aryl chlorides, may become viable coupling partners.

Validated Experimental Workflow: Suzuki-Miyaura Coupling

To provide a practical context, we outline a comparative experimental protocol. This workflow is designed as a self-validating system, where the relative performance of the two ligands can be directly assessed under identical conditions.

Objective: To compare the catalytic efficiency of in-situ generated palladium catalysts bearing either triphenylphosphine or this compound in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • This compound

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Anhydrous

  • Water, Degassed

  • Two identical reaction vessels (e.g., Schlenk tubes) equipped with stir bars

  • Inert atmosphere supply (Nitrogen or Argon)

Experimental Protocol:

Caption: Workflow for comparative catalytic testing.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In two separate, oven-dried Schlenk tubes under an inert atmosphere, charge one vessel with Pd(OAc)₂ (1 mol%) and triphenylphosphine (2.2 mol%). Charge the second vessel with Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%). To each, add anhydrous toluene and stir at room temperature for 15 minutes. A color change should be observed as the Pd(0) complex forms.

  • Reagent Addition: To each vessel, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add degassed water to each vessel to create a 4:1 Toluene:Water solvent system.

  • Reaction: Immerse both vessels in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring & Validation: At 30-minute intervals, withdraw a small aliquot from each reaction mixture (under inert atmosphere), quench with water, extract with ethyl acetate, and spot on a TLC plate or analyze by GC-MS. The disappearance of the 4-bromoanisole starting material indicates reaction progress. This regular monitoring serves as the self-validating system, providing a kinetic profile for each catalyst.

  • Work-up: Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for yield determination and purification.

Expected Outcome & Data Presentation: It is hypothesized that the reaction utilizing this compound will reach completion faster and/or provide a higher yield compared to the triphenylphosphine-mediated reaction, owing to its superior electron-donating capability.

Table 2: Hypothetical Comparative Reaction Data

LigandTime to >95% Conversion (min)Isolated Yield (%)
Triphenylphosphine12085%
This compound7594%

Conclusion and Strategic Outlook

While triphenylphosphine remains an indispensable tool in the chemist's arsenal, this guide demonstrates that it is not always the optimal choice. This compound serves as a clear example of how rational ligand design—in this case, enhancing electron density—can lead to significant improvements in catalytic efficiency.

For professionals in drug development and process chemistry, embracing a broader palette of ligands is crucial. The ability to select a ligand based on the electronic demands of a specific reaction mechanism allows for the development of more robust, efficient, and cost-effective synthetic routes. The principles discussed herein—evaluating electronic effects while keeping sterics constant—provide a powerful framework for strategic ligand selection and catalyst optimization.

References

  • Vertex AI Search. Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications.
  • Vedantu. Triphenylphosphine: Structure, Properties, Preparation & Uses.
  • BYJU'S. Preparation of Triphenylphosphine – Ph₃P.
  • Vertex AI Search. Exploring Triphenylphosphine: Properties, Applications, and Industry Impact.
  • PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine.
  • Ataman Kimya. TRIPHENYLPHOSPHINE.
  • ChemicalBook. Triphenylphosphine | 603-35-0.
  • Vertex AI Search. Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry.
  • Vertex AI Search. Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9).
  • Sigma-Aldrich. Tris(4-methoxyphenyl)phosphine 95 | 855-38-9.
  • Quora. What are the characteristics of phosphine ligands in organometallic compounds?.
  • Wikipedia. Ligand cone angle.
  • ResearchGate. Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base.

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A Technical Guide to Bis(4-methoxyphenyl)phosphine: Properties, Synthesis, and Catalytic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of homogeneous catalysis, phosphine ligands are indispensable tools that allow for the fine-tuning of a metal catalyst's reactivity, selectivity, and stability. Among these, diarylphosphine ligands represent a crucial subclass, offering a balance of steric and electronic properties. This technical guide provides an in-depth examination of bis(4-methoxyphenyl)phosphine, a symmetrical diarylphosphine characterized by its electron-rich nature. We will explore its synthesis from its common oxide precursor, detail its known applications as a ligand and a synthetic building block, and provide mechanistic insights into how its electronic properties can be leveraged to drive catalytic transformations. This document is intended for researchers and professionals in catalysis and drug development seeking to understand and apply this versatile phosphine ligand.

Introduction to Diarylphosphines and the Significance of Electronic Effects

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures. The success of these reactions hinges on the choice of ligand coordinating to the metal center. Phosphine ligands (PR₃) are paramount in this field due to the tunability of their steric bulk and electronic properties, which directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

This compound, a secondary phosphine HP(C₆H₄OCH₃)₂, stands out due to the electronic influence of its para-methoxy substituents. These groups are strongly electron-donating through resonance, which increases the electron density on the phosphorus atom. When this phosphine is used as a ligand for a transition metal (e.g., palladium, rhodium, iridium), it acts as a strong σ-donor, enriching the metal center. This electronic enrichment can have profound effects on catalysis:

  • Accelerated Oxidative Addition: In many palladium-catalyzed cross-coupling reactions, the oxidative addition of an aryl halide to the Pd(0) center is the rate-limiting step. An electron-rich ligand like this compound makes the metal center more nucleophilic, thereby accelerating this crucial activation step.[1][2]

  • Stabilization of Catalytic Intermediates: The strong coordination of electron-donating phosphines can stabilize the active catalytic species, preventing decomposition and prolonging catalyst lifetime.[3]

  • Influence on Reductive Elimination: While often accelerating oxidative addition, electron-rich ligands can sometimes slow the final reductive elimination step. This balance is key to optimizing the overall catalytic turnover.

This guide will focus on the known and potential applications of this compound, grounded in its unique electronic character.

Synthesis and Physicochemical Properties

Synthesis via Reduction of Phosphine Oxide

Secondary phosphine oxides serve as excellent, shelf-stable precursors to secondary phosphines.[4] The P=O bond can be effectively reduced using various reducing agents, most commonly silanes such as trichlorosilane (HSiCl₃) or diphenylsilane (H₂SiPh₂), often in the presence of a base.

Diagram 1: General Synthesis Workflow

Precursor This compound Oxide Reaction Reduction Reaction (Inert Atmosphere, Heat) Precursor->Reaction Reagents Reducing Agent (e.g., HSiCl₃) Base (e.g., Triethylamine) Anhydrous Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard procedures for phosphine oxide reduction and should be performed by trained personnel using appropriate safety precautions.

  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound oxide (1.0 equiv). The flask is sealed and placed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagents: Add anhydrous toluene via cannula to dissolve the phosphine oxide. To this solution, add triethylamine (4.0 equiv).

  • Reduction: While stirring, add trichlorosilane (2.0-3.0 equiv) dropwise at room temperature. The addition is often exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by ³¹P NMR spectroscopy (the signal for the phosphine oxide will be replaced by a new signal for the phosphine).

  • Quenching and Workup: Cool the mixture to 0 °C and slowly quench by the careful addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield pure this compound.

Physicochemical Data

The properties of this compound make it a useful reagent in organic synthesis.

PropertyValueSource
CAS Number 84127-04-8[5]
Molecular Formula C₁₄H₁₅O₂P[6]
Molecular Weight 246.24 g/mol [6]
Appearance Solid[5]
Melting Point 36-40 °C[5]
Boiling Point 352.4 ± 42.0 °C (Predicted)[5]

Core Applications in Catalysis and Synthesis

While less ubiquitous than its triaryl analogue, this compound has demonstrated utility in several key areas, primarily as a building block for more complex chiral ligands and as a ligand itself in specific catalytic reactions.[5]

Reactant for Chiral Ligand Synthesis

One of the most valuable applications of secondary phosphines is their use in the synthesis of sophisticated chiral diphosphine ligands. These ligands are central to asymmetric catalysis. This compound has been successfully employed in the synthesis of Josiphos-type and DIOP-type ligands.[5][7]

Diagram 2: Synthesis of a Josiphos-Type Ligand

Caption: Synthesis of a chiral Josiphos-type ligand using this compound.[7]

In this synthetic approach, the P-H bond of this compound adds to the precursor, displacing the dimethylamino group to form the desired P-C bond with retention of configuration. The resulting electron-rich Josiphos-type ligands are highly valuable in asymmetric hydrogenation and other enantioselective transformations.[7]

Direct Ligand in Catalytic Reactions

This compound is also documented as an effective ligand for various transition-metal-catalyzed reactions.[5]

  • Iridium-Catalyzed Asymmetric Hydrogenation: Its use as a reactant points towards its incorporation into chiral ligand frameworks for Ir-catalyzed enantioselective hydrogenations, a cornerstone reaction for producing chiral molecules.[5]

  • Palladium-Catalyzed Asymmetric Additions: The electron-rich nature of the ligand makes it suitable for palladium catalysis, particularly in reactions where oxidative addition is key.[5]

  • Rhodium-Catalyzed Asymmetric Hydrogenation: It is a precursor for DIOP-type ligands, which are classic frameworks for Rh-catalyzed asymmetric hydrogenations.[5]

Diagram 3: General Catalytic Cycle for Hydrogenation

M = Ir or Rh L* = Chiral ligand derived from HP(C₆H₄OMe)₂ S = Solvent Catalyst [M(L)₂(S)₂]⁺ (Precatalyst) ActiveCat [M(L)₂(Substrate)]⁺ (Active Catalyst) Catalyst->ActiveCat Substrate Coordination OxAdd [H₂M(L)₂(Substrate)]⁺ (Oxidative Addition) ActiveCat->OxAdd H₂ (Oxidative Addition) ProductComplex [M(L)₂(Product)]⁺ OxAdd->ProductComplex H-Transfer & Reductive Elimination ProductComplex->Catalyst Product Release

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

Mechanistic Causality: The Impact of Electron-Donating Substituents

The catalytic utility of this compound is directly attributable to its electronic profile. To understand its role, we can compare it to less electron-rich diarylphosphines, such as diphenylphosphine.

Ligand FeatureThis compoundDiphenylphosphineMechanistic Implication
Substituent Effect p-OCH₃ (Strongly electron-donating)NoneIncreases electron density on phosphorus via resonance.
Metal Center Becomes more electron-rich / nucleophilic.Standard electron density.Facilitates oxidative addition of electrophiles (e.g., Ar-X).[1]
Potential Application Cross-coupling of less reactive substrates (e.g., aryl chlorides).General-purpose cross-coupling.Can overcome higher activation barriers in challenging reactions.
Potential Drawback May slow down reductive elimination.Balanced reactivity.The final product-forming step might be less favorable.

The choice of ligand is therefore a strategic decision to balance the rates of the different steps in a catalytic cycle. For reactions where oxidative addition is sluggish, an electron-rich ligand like this compound is a logical choice to enhance catalytic activity.

Conclusion and Future Outlook

This compound is a valuable, electron-rich secondary phosphine with demonstrated applications as both a synthetic precursor for high-value chiral ligands and as a direct ligand in catalysis. Its synthesis from its stable oxide precursor is straightforward, making it an accessible tool for researchers.

The primary value of this ligand lies in its strong σ-donating character, which can be exploited to accelerate challenging catalytic steps, particularly oxidative addition in palladium cross-coupling. While its most documented uses are as a building block, its properties strongly suggest it could be a highly effective ligand for a broader range of reactions, including:

  • Suzuki-Miyaura and Buchwald-Hartwig Couplings: Especially for reactions involving unreactive aryl chlorides, where electron-rich ligands are known to excel.[8]

  • C-H Activation: The ability to generate a highly reactive, electron-rich metal center could be beneficial for C-H activation/functionalization reactions.

Further exploration of this compound in these areas represents a promising avenue for the development of novel and more efficient catalytic systems.

References

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]

  • Ito, S. (n.d.). Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Available at: [Link]

  • Firth, J. D., et al. (2017). Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines. White Rose Research Online. Available at: [Link]

  • Reddy, R. P., et al. (2018). Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols with Diarylphosphine Oxides: Synthesis of Highly Substituted Indoles. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides. ResearchGate. Available at: [Link]

  • Hergenrother, P. M., et al. (1996). Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. NIH.gov. Available at: [Link]

  • Chen, Z., et al. (2011). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. MDPI. Available at: [Link]

  • Chan, S. (2010). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. The University of Hong Kong. Available at: [Link]

  • Gaj, M., et al. (2020). Synthesis of Symmetric and P-Stereogenic Self-Assembling Pyridone-Based Phosphorus Ligands. MDPI. Available at: [Link]

  • Ruan, J., et al. (2014). Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis. Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. NIH.gov. Available at: [Link]

  • PolyU Institutional Research Archive. (n.d.). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU. Available at: [Link]

  • Yokozawa, T., et al. (2018). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.gov. Available at: [Link]

  • ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate. Available at: [Link]

  • Kubota, K., et al. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

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A Technical Guide to the Health and Safety of Bis(4-methoxyphenyl)phosphine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the health and safety considerations for Bis(4-methoxyphenyl)phosphine. The guidance herein is synthesized from available safety data and the established principles of handling reactive organophosphorus compounds. This guide moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the hazards to foster a proactive safety culture in the laboratory.

Section 1: Core Hazard Identification and Classification

This compound is a secondary diarylphosphine. Unlike its more common tertiary phosphine analogs, the presence of a reactive Phosphorus-Hydrogen (P-H) bond imparts distinct reactivity and associated hazards. A thorough understanding of its hazard profile is the foundation of safe handling.

1.1 Compound Identification

IdentifierData
Chemical Name This compound
Synonyms Bis(p-anisyl)phosphine, Bis(4-methoxyphenyl)phosphane
CAS Number 84127-04-8[1][2][3]
Molecular Formula C₁₄H₁₅O₂P[1][2]
Molecular Weight 246.24 g/mol [2][4]
Structure (CH₃O-C₆H₄)₂PH
Appearance White to off-white solid or oil that may crystallize upon standing[4][5]

1.2 GHS Classification

Based on available data, this compound is classified as a hazardous substance. The following classification represents the minimum safety standard that must be adopted.[4]

ClassificationCodeStatementPictogram
Flammable Solids H228Flammable solid🔥
Skin Corrosion/Irritation H315Causes skin irritation!
Serious Eye Damage/Irritation H319Causes serious eye irritation!
STOT - Single Exposure H335May cause respiratory irritation!

Signal Word:Warning [4]

Key Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

  • P261: Avoid breathing dust.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Section 2: The Scientific Principles of Associated Hazards

A core tenet of laboratory safety is understanding the chemical causality behind stated hazards. For this compound, the risks extend beyond simple flammability and irritation and are rooted in the fundamental reactivity of secondary phosphines.

2.1 Flammability and Air Sensitivity

The H228 classification identifies the compound as a flammable solid.[4] This risk is amplified by its nature as a phosphine. Many organophosphines are pyrophoric or ignite with minimal energy input. The high surface area of a fine powder can increase this risk.

More critically, secondary phosphines are highly susceptible to oxidation. The P-H bond can react readily with atmospheric oxygen in a potentially exothermic reaction to form the more stable this compound oxide. This inherent air sensitivity mandates the rigorous exclusion of air during handling and storage not only to preserve the compound's integrity but also to mitigate an unpredictable ignition risk.

2.2 Irritant Properties

The classification as a skin, eye, and respiratory irritant (H315, H319, H335) is consistent with many reactive organic compounds.[4] The mechanism involves localized inflammatory responses upon contact with sensitive tissues. Chronic, low-level exposure, particularly via inhalation of fine dust, can lead to persistent respiratory issues.

2.3 The Latent Hazard: Phosphine Gas Liberation

Perhaps the most significant, and often overlooked, hazard associated with secondary phosphines is their potential to liberate phosphine gas (PH₃). This can occur under specific conditions:

  • Acidic Hydrolysis: Contact with acids can protonate the phosphine, leading to decomposition and release of PH₃.

  • Thermal Decomposition: While the specific decomposition temperature is not well-documented, heating can lead to disproportionation or fragmentation, potentially forming PH₃.

Phosphine gas is acutely toxic, with a probable lethal concentration of 500 ppm in 30 minutes and 1,000 ppm after a few breaths.[6] It targets the cardiovascular and respiratory systems, causing pulmonary edema and cardiac arrest. Therefore, any scenario that could lead to PH₃ generation must be strictly avoided.

Section 3: A Self-Validating System for Risk Mitigation

Effective safety is not merely a list of rules but an integrated system. The hierarchy of controls provides a framework for designing inherently safe experimental procedures.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less reactive phosphine) Elimination->Substitution Engineering Engineering Controls (Glovebox, Schlenk Line, Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal protection.

3.1 Engineering Controls: The Primary Barrier

Due to the compound's air sensitivity and flammability, all manipulations must be performed under an inert atmosphere.

Protocol: Weighing and Transferring Solid in a Glovebox

  • Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere is confirmed to be <10 ppm O₂. Introduce the sealed phosphine container, a tared vial, spatula, and any other necessary equipment.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 20 minutes.

  • Transfer: Inside the glovebox, carefully open the main container. Using a clean spatula, transfer the desired amount of solid to the tared vial and securely cap it.

  • Sealing: Tightly seal the main container. For added protection, wrap the cap and joint with paraffin film.

  • Removal: Remove the sealed vial and main container via the antechamber, performing the requisite purge cycles.

Protocol: Preparing a Solution via Schlenk Technique

  • Setup: Connect a two-neck Schlenk flask, containing a magnetic stir bar, to a Schlenk line. Ensure all joints are well-greased and sealed.

  • Inerting: Evacuate the flask under vacuum (be gentle to avoid disturbing the solid if pre-weighed) and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.

  • Addition of Solid: If adding the solid in open air, do so quickly under a positive flow of inert gas (a "gas blanket"). Weigh the required amount and add it to the flask via the side arm. Immediately stopper and purge the flask again. Note: For best practice, the solid should be added in a glovebox.

  • Solvent Transfer: Use a cannula to transfer anhydrous, deoxygenated solvent from a solvent still or a septum-sealed bottle into the Schlenk flask.

  • Dissolution: Begin stirring to dissolve the solid, maintaining a slight positive pressure of inert gas throughout the experiment.

3.2 Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected to address all identified hazards.

ScenarioBody ProtectionHand ProtectionEye/Face Protection
Glovebox Use Standard lab coatGlovebox-integrated glovesSafety glasses
Schlenk Line Use Flame-retardant lab coatDouble-glove with nitrile or neoprene glovesChemical splash goggles and a face shield
Spill Cleanup Flame-retardant chemical-resistant apron or suitHeavy-duty chemical gloves (e.g., butyl rubber)Chemical splash goggles and a face shield

Section 4: Emergency Protocols

Preparedness is paramount. All personnel must be trained on these procedures before commencing work.

EmergencyResponse Start Incident Occurs Assess Assess Situation (Spill, Fire, Exposure) Start->Assess Spill Spill Detected Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure SmallSpill SmallSpill Spill->SmallSpill Scale? LargeSpill LargeSpill Spill->LargeSpill Scale? Contain Contain Spill - Eliminate ignition sources - Cover with dry sand - Call EHS SmallSpill->Contain Evacuate Evacuate Area - Alert others - Pull fire alarm - Call emergency services LargeSpill->Evacuate FirstAid Provide First Aid - Remove from source - Flush affected area - Seek immediate medical attention Exposure->FirstAid

Caption: A decision-making workflow for emergency response.

4.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteAction
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

5.1 Storage Store this compound in a tightly sealed container under a positive pressure of inert gas (argon or nitrogen). The container should be placed in a cool, dry, and well-ventilated location, away from heat, ignition sources, and incompatible materials such as oxidizers and acids. A storage temperature of 2-8°C is recommended.[1]

5.2 Waste Management All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Deactivation/Quenching (Expert Use Only): Small residual amounts may be quenched by slowly adding a dilute solution of the material to a stirred, cooled solution of an oxidizing agent (e.g., sodium hypochlorite). This procedure is hazardous, may be highly exothermic, and must be performed in a fume hood with appropriate PPE.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • CP Lab Chemicals. This compound, min 95%, 100 mg. [Link]

  • PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link]

  • Request PDF. Synthesis, Reactivity, and Coordination Chemistry of Secondary Phosphines. [Link]

  • Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines. [Link]

  • Air Liquide. SAFETY DATA SHEET Phosphine. [Link]

  • IUCr. catena-Poly[[bis[tris(4-methoxyphenyl)phosphine-κP]silver(I)]-μ-thiocyanato-κ2N:S]. [Link]

  • GOV.UK. Phosphine - Incident management. [Link]

  • RSC Publishing. Coordination chemistry and catalysis with secondary phosphine oxides. [Link]

  • ATSDR - CDC. Medical Management Guidelines for Phosphine. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Bis(4-methoxyphenyl)phosphine from Bis(4-methoxyphenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of bis(4-methoxyphenyl)phosphine through the reduction of its corresponding phosphine oxide. The document elucidates the chemical principles underpinning this transformation, with a primary focus on the widely employed trichlorosilane reduction method. In addition to a step-by-step experimental procedure, this note explores alternative reduction strategies, offering a comparative analysis to inform methodological choices. The content is structured to provide not only a reproducible protocol but also a deeper understanding of the reaction's mechanistic nuances and practical considerations, ensuring both scientific integrity and successful experimental outcomes.

Introduction: The Significance of Phosphine Ligands

Tertiary phosphines are a cornerstone of modern organometallic chemistry and catalysis. Their unique electronic and steric properties make them indispensable ligands for a vast array of transition metal-catalyzed reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and hydroformylations. The electronic nature of the phosphine ligand, which can be finely tuned by the substituents on the phosphorus atom, directly influences the reactivity and selectivity of the metallic center. This compound, with its electron-donating methoxy groups, is a valuable ligand for catalytic applications requiring electron-rich metal centers.

A common and practical route to tertiary phosphines is the reduction of their more stable and often commercially available phosphine oxide precursors. The P=O bond in phosphine oxides is thermodynamically stable, necessitating potent reducing agents for its cleavage. This application note provides a detailed exploration of the synthesis of this compound from this compound oxide, a critical transformation for accessing this important ligand.

Mechanistic Insights: The Reduction of Phosphine Oxides

The reduction of phosphine oxides, particularly with silanes, is a well-established and highly chemoselective method.[1] The general mechanism for the reduction of a phosphine oxide with a silane is believed to proceed through the activation of the P=O bond. While the precise mechanism can be complex and dependent on the specific silane and any additives, a simplified overview involves the following key steps:

  • Coordination: The oxophilic silicon atom of the silane coordinates to the oxygen atom of the phosphine oxide. This coordination polarizes the P=O bond, making the phosphorus atom more electrophilic.

  • Hydride Transfer: A hydride (H⁻) from the silane is transferred to the electrophilic phosphorus atom.

  • Elimination: A silicon-oxygen bond is formed, leading to the elimination of a siloxane byproduct and the desired phosphine.

The choice of silane reducing agent is critical and can influence reaction conditions and outcomes. Trichlorosilane (HSiCl₃) is a powerful and commonly used reagent for this transformation.[2] Other silanes, such as phenylsilane (PhSiH₃), have also been employed and are considered less aggressive, offering advantages in terms of functional group tolerance.[3]

Experimental Protocol: Trichlorosilane Reduction of this compound oxide

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[4]

3.1. Materials and Equipment

  • Reagents:

    • This compound oxide

    • Toluene (anhydrous)

    • Trichlorosilane (HSiCl₃)

    • 2 N Sodium hydroxide (NaOH) solution (aqueous)

    • Sodium sulfate (Na₂SO₄) (anhydrous)

    • Argon or Nitrogen gas (for inert atmosphere)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Schlenk line or similar inert atmosphere setup

    • Cannula for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Bulb-to-bulb distillation apparatus (Kugelrohr) or vacuum distillation setup

3.2. Safety Precautions

  • Trichlorosilane is a corrosive, flammable, and moisture-sensitive liquid that evolves HCl gas upon contact with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction with sodium hydroxide is exothermic and produces hydrogen gas, which is flammable. Perform the addition of NaOH solution slowly and with cooling.

  • All glassware should be thoroughly dried before use to prevent the decomposition of trichlorosilane.

  • The entire procedure should be carried out under an inert atmosphere (argon or nitrogen) to prevent the re-oxidation of the product phosphine.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound oxide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous toluene via a syringe or cannula to create a solution-suspension of the phosphine oxide.

  • Addition of Trichlorosilane: Under a positive flow of inert gas, add trichlorosilane (approx. 4.5-5.0 eq) to the reaction mixture in one portion.[4] A moderate exothermic reaction and gas evolution may be observed as the phosphine oxide dissolves.

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for approximately 5 hours.[4] The reaction progress can be monitored by ³¹P NMR spectroscopy if desired (the signal for the phosphine oxide will decrease, and a new signal for the phosphine will appear).

  • Quenching: After the reaction is complete, cool the clear, colorless solution to 0 °C in an ice bath.

  • Workup: With vigorous stirring, slowly add 2 N aqueous sodium hydroxide solution to the reaction mixture.[4] This will neutralize the excess trichlorosilane and acidic byproducts. The addition is exothermic and will generate gas, so it must be done carefully with adequate cooling. Continue stirring until all solid material has dissolved, resulting in two clear, colorless liquid phases.

  • Extraction: Allow the layers to separate. Transfer the organic (toluene) layer to a separatory funnel under an inert atmosphere using a cannula. Extract the aqueous layer with additional portions of toluene.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a thick oil, can be purified by bulb-to-bulb distillation under high vacuum (e.g., 115-135 °C at 0.02 mm Hg) to yield this compound as a colorless, thick oil that may crystallize upon standing.[4]

3.4. Quantitative Data Summary

ParameterValueReference
SubstrateThis compound oxide[4]
Reducing AgentTrichlorosilane[4]
SolventToluene[4]
Reaction Temperature90 °C[4]
Reaction Time5 hours[4]
Quenching Agent2 N NaOH (aq)[4]
Typical Yield (crude)~85%[4]
Typical Yield (purified)~57%[4]

Alternative Reduction Strategies

While trichlorosilane is effective, other reducing agents can also be employed for the reduction of phosphine oxides. The choice of reagent may depend on factors such as substrate compatibility, desired reaction conditions, and safety considerations.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and cost-effective reducing agent for tertiary phosphine oxides.[5][6] Reactions are often performed in ethereal solvents like MTBE at ambient temperature.[5][6] However, the reaction can sometimes stall due to the formation of tetraisobutyldialuminoxane (TIBAO), which inhibits the reduction.[5][7][8] Strategies to overcome this inhibition include increasing the reaction temperature or using a decoy phosphine oxide.[7]

  • Phenylsilane (PhSiH₃): Phenylsilane is a milder and more user-friendly alternative to trichlorosilane.[3][9] Reductions with phenylsilane are often considered less demanding and offer good functional group tolerance.[3] However, these reactions may require higher temperatures or the use of a catalyst.[10]

  • Lithium Aluminum Hydride (LAH): LAH is a very strong reducing agent capable of reducing phosphine oxides.[11] However, its high reactivity can lead to poor chemoselectivity. For chiral phosphine oxides, reduction with LAH alone can lead to racemization.[12] A two-step procedure involving methylation of the phosphine oxide followed by LAH reduction has been shown to proceed with inversion of configuration.[12][13][14]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: Bis(4-methoxyphenyl) phosphine oxide in Toluene add_hsi Add Trichlorosilane (under Argon) start->add_hsi react Heat to 90°C for 5 hours add_hsi->react cool Cool to 0°C react->cool quench Quench with 2N NaOH (aq) (slowly at 0°C) cool->quench extract Extract with Toluene quench->extract dry Dry organic layers (Na₂SO₄) extract->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate distill Purify by Bulb-to-Bulb Distillation evaporate->distill product Product: Bis(4-methoxyphenyl) phosphine distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The reduction of this compound oxide to its corresponding phosphine is a fundamental transformation for accessing a valuable electron-rich ligand. The trichlorosilane-mediated reduction offers a robust and well-documented method for achieving this synthesis. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and successfully prepare this compound for its diverse applications in catalysis and synthetic chemistry. The discussion of alternative reducing agents further equips scientists with the knowledge to adapt and optimize their synthetic strategies based on specific experimental needs.

References

  • Busacca, C. A., Raju, R., Grinberg, N., Haddad, N., James-Jones, P., Lee, H., Lorenz, J. C., Saha, A., & Senanayake, C. H. (2008). Reduction of Tertiary Phosphine Oxides with DIBAL-H. The Journal of Organic Chemistry, 73(4), 1524–1531. [Link]

  • Le, J. C., & Lemaire, M. (2009). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 11(15), 3338–3341. [Link]

  • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

  • Green Chemistry. (2021). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. [Link]

  • ACS Publications. (2008). Reduction of Tertiary Phosphine Oxides with DIBAL-H. [Link]

  • ResearchGate. (n.d.). Silane-mediated reduction of a phosphine oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Tertiary Phosphine Oxides with DIBAL-H. [Link]

  • PubMed. (2001). Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride. [Link]

  • PubMed. (2008). Reduction of tertiary phosphine oxides with DIBAL-H. [Link]

  • Bentham Science. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. [Link]

  • Royal Society of Chemistry. (2004). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides?. [Link]

  • Organic Chemistry Portal. (n.d.). Stereospecific Reduction of Phosphine Oxides to Phosphines by the Use of a Methylation Reagent and Lithium Aluminum Hydride. [Link]

  • ResearchGate. (2015). New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. [Link]

  • ACS Publications. (1973). Phenylsilane reduction of phosphine oxides with complete stereospecificity. [Link]

  • Semantic Scholar. (2001). Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]

  • National Institutes of Health. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]

  • MDPI. (2020). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. [Link]

  • Royal Society of Chemistry. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. [Link]

  • ACS Publications. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]

  • National Institutes of Health. (2018). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. [Link]

  • CORE. (2016). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. [Link]

  • Radboud Repository. (2014). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • ACS Publications. (1970). Lithium aluminum hydride induced stereomutation of secondary phosphine oxides. [Link]

  • ResearchGate. (2019). Reduction of phosphine oxides to phosphines. [Link]

  • PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. [Link]

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Application Note: Protocol for the Reduction of Bis(4-methoxyphenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the reduction of bis(4-methoxyphenyl)phosphine oxide to its corresponding phosphine, this compound. The primary method detailed utilizes trichlorosilane as the reducing agent, a widely recognized and effective reagent for this transformation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a comprehensive guide that not only outlines the procedural steps but also delves into the underlying chemical principles, safety considerations, and alternative methodologies. The aim is to equip the user with the necessary knowledge for successful and safe execution of this reduction.

Introduction

The reduction of tertiary phosphine oxides is a critical transformation in organic synthesis. Phosphines are ubiquitous ligands in transition-metal catalysis, vital reagents in reactions like the Wittig, Staudinger, and Mitsunobu reactions, and are integral components in the synthesis of various pharmaceuticals and fine chemicals.[1] During many of these synthetic applications, the phosphine is oxidized to the corresponding phosphine oxide. The regeneration of the phosphine from its oxide is therefore a highly desirable and atom-economical step, enabling the recycling of valuable phosphine ligands.[2]

This compound oxide is an electron-rich diarylphosphine oxide. The electron-donating methoxy groups on the phenyl rings increase the electron density at the phosphorus atom, which can influence its reactivity.[3] The successful reduction of this substrate provides access to this compound, a useful ligand and synthetic intermediate.

This application note will focus on a robust and well-documented protocol using trichlorosilane (HSiCl₃). Silanes are favored reducing agents for phosphine oxides due to their chemoselectivity and the formation of stable silicon-oxygen bonds, which drives the reaction forward.[4]

Mechanistic Rationale

The reduction of phosphine oxides by silanes, particularly trichlorosilane, is believed to proceed through a nucleophilic attack of the phosphine oxide oxygen on the electrophilic silicon atom. The presence of electron-withdrawing chlorine atoms on the silicon in trichlorosilane enhances its electrophilicity, making it a potent reducing agent for this purpose.[5] The reaction is thought to involve a pentacoordinate silicon intermediate. The overall transformation is driven by the formation of a strong Si-O bond.

Caption: Proposed mechanism for the reduction of a tertiary phosphine oxide with trichlorosilane.

G R3PO R₃P=O intermediate [R₃P⁺-O-Si⁻HCl₃] R3PO->intermediate Nucleophilic attack HSiCl3 HSiCl₃ HSiCl3->intermediate products R₃P + [HOSiCl₃] intermediate->products Reduction byproduct Siloxane byproducts products->byproduct Decomposition G start Start step1 Dissolve this compound oxide in Toluene under Argon start->step1 step2 Add Trichlorosilane step1->step2 step3 Heat the reaction mixture at 90°C for 5 hours step2->step3 step4 Cool to 0°C and quench with 2N NaOH (aq) step3->step4 step5 Warm to room temperature and stir until solids dissolve step4->step5 step6 Separate the organic (Toluene) layer step5->step6 step7 Extract aqueous layer with Toluene step6->step7 step8 Dry combined organic layers with Na₂SO₄ step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Purify by distillation (optional) step9->step10 end End: this compound step10->end

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, prepare a solution-suspension of this compound oxide (1.4 g, 5.34 mmol) in 18 mL of anhydrous toluene. [6]2. Addition of Reducing Agent: To the stirred suspension, add trichlorosilane (3.35 g, 2.5 mL, 25 mmol) in one portion. [6]A moderate exothermic reaction and gas evolution may be observed, and the phosphine oxide should completely dissolve.

  • Reaction: Heat the clear, colorless solution at 90°C for 5 hours. [6]4. Workup - Quenching: After the reaction period, cool the mixture to 0°C using an ice bath. With vigorous stirring, slowly add 8.0 mL of a 2 N aqueous sodium hydroxide solution. [6]The reaction can be vigorous, so careful, slow addition is crucial to control the exotherm.

  • Workup - Dissolution: Allow the mixture to warm to room temperature and continue to stir vigorously until all solid material dissolves, which may take between 30 to 90 minutes. [6]This should result in two clear, colorless liquid phases.

  • Workup - Extraction: Allow the layers to separate. Transfer the upper toluene layer to a separate flask under an argon atmosphere using a cannula. Extract the aqueous layer with two 20 mL portions of toluene. [6]7. Drying and Concentration: Combine all the toluene extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator (80°C, 5 mm Hg) to yield the crude product. [6]8. Purification (Optional): The resulting thick oil can be further purified by bulb-to-bulb distillation at 115°-135°C under high vacuum (0.02 mm Hg) to yield pure bis-(4-methoxyphenyl)phosphine. [6]

Expected Results

The procedure is reported to yield approximately 1.11 g (84.5%) of crude product. [6]After purification by distillation, the yield of the final product, bis-(4-methoxyphenyl)phosphine, is reported to be around 0.747 g (57%). [6]The product is initially a colorless, thick oil that may crystallize upon standing. [6]

Safety and Handling
  • Trichlorosilane: This reagent is highly corrosive, volatile, and reacts violently with water to produce hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Inert Atmosphere: The product, bis-(4-methoxyphenyl)phosphine, is air-sensitive and can be readily oxidized back to the phosphine oxide. [5]All steps following the reduction should be carried out under an inert atmosphere of argon or nitrogen.

  • Quenching: The quenching step with sodium hydroxide is highly exothermic and should be performed with caution and adequate cooling.

Alternative Reduction Methodologies

While trichlorosilane is effective, other reducing agents can also be employed for the reduction of phosphine oxides. The choice of reagent can depend on factors such as substrate scope, functional group tolerance, and reaction conditions.

Reducing Agent(s)Key FeaturesReference
Phenylsilane (PhSiH₃)A commonly used and less aggressive silane reducing agent. [4][4]
Polymethylhydrosiloxane (PMHS)An inexpensive and environmentally benign reducing agent, though it may require higher temperatures. [7][7]
Diisobutylaluminum hydride (DIBAL-H)A powerful reducing agent effective for a broad scope of secondary phosphine oxides, including electron-rich and sterically hindered ones. [5][5]
1,3-Diphenyl-disiloxane (DPDS)A highly chemoselective reductant that can be used additive-free at elevated temperatures or with a Brønsted acid catalyst at room temperature. [1][1]
Trialkyl phosphites with IodineA mild, metal-free reduction method that proceeds at room temperature. [8][8]

Conclusion

The reduction of this compound oxide to its corresponding phosphine is a valuable synthetic transformation. The detailed protocol using trichlorosilane provides a reliable method for achieving this conversion. Researchers should pay close attention to the safety precautions, particularly when handling trichlorosilane and during the quenching process. The alternative methodologies presented offer flexibility in choosing a reduction strategy that best suits the specific requirements of the synthesis.

References

  • PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. Available from: [Link]

  • CORE. P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Available from: [Link]

  • National Institutes of Health. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. Available from: [Link]

  • ACS Publications. A Superior Method for the Reduction of Secondary Phosphine Oxides. Available from: [Link]

  • MDPI. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Available from: [Link]

  • ChemistryViews. Mild Reduction of Phosphine Oxides. Available from: [Link]

  • Royal Society of Chemistry. General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Available from: [Link]

  • Michigan State University Department of Chemistry. Silanes as Reducing Agents. Available from: [Link]

  • Wikipedia. Phosphine oxides. Available from: [Link]

  • ResearchGate. New Insights into the Mechanism of Reduction of Tertiary Phosphine Oxides by Means of Phenylsilane. Available from: [Link]

  • ACS Publications. Phenylsilane reduction of phosphine oxides with complete stereospecificity. Available from: [Link]

  • Organic Chemistry Portal. Phosphine synthesis by reduction. Available from: [Link]

  • ACS Publications. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Available from: [Link]

  • ResearchGate. The Reduction of Tertiary Phosphine Oxides by Silanes. Available from: [Link]

  • Royal Society of Chemistry. Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides?. Available from: [Link]

  • National Institutes of Health. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Available from: [Link]

Sources

Application Notes and Protocols for Bis(4-methoxyphenyl)phosphine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ligand Design in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are core components of numerous pharmaceuticals, natural products, and advanced materials.[1][2] The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand, which modulates the electronic and steric properties of the palladium catalyst.[1] Bulky and electron-rich phosphine ligands have been shown to significantly enhance the catalytic activity, stability, and selectivity of the reaction, particularly for challenging substrates like aryl chlorides.[1]

This guide focuses on the application of Bis(4-methoxyphenyl)phosphine as a ligand in Suzuki-Miyaura coupling. The two methoxy groups on the phenyl rings increase the electron-donating ability of the phosphine, which is a desirable characteristic for promoting key steps in the catalytic cycle, such as oxidative addition.[3] These application notes provide a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and expected outcomes when employing this compound in this critical transformation.

Mechanistic Insights: The Function of this compound in the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The phosphine ligand plays a crucial role in each of these stages.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex. Electron-rich phosphine ligands like this compound enhance the electron density on the palladium center, which facilitates the cleavage of the carbon-halogen bond.[1] This step is often the rate-determining step, especially for less reactive aryl chlorides.[1]

  • Transmetalation: Following oxidative addition, the organoboron species transfers its organic group to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron compound. The precise mechanism of transmetalation is complex and can be influenced by the nature of the ligand.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst. Bulky phosphine ligands can promote this step by creating steric strain that favors the formation of the C-C bond.[1]

The electronic and steric properties of this compound are anticipated to provide a balance that promotes an efficient catalytic turnover.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium catalyst supported by the this compound ligand. Due to the air-sensitive nature of the catalyst system once activated, standard Schlenk line techniques are recommended for optimal results.

Materials and Reagents
  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Oven-dried Schlenk flask or round-bottom flask with a magnetic stir bar

  • Schlenk line with an inert gas (argon or nitrogen) supply[6][7]

  • Septa, syringes, and needles

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and column chromatography

Reaction Setup and Execution
  • Preparation of Glassware: Ensure all glassware is thoroughly oven-dried to remove any residual moisture.

  • Addition of Solids: To the Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and connect it to the Schlenk line. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).[8]

Experimental Workflow

Suzuki_Workflow start Start reagents Weigh and add solids: Aryl Halide, Boronic Acid, Pd(OAc)₂, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert solvent Add Degassed Solvents (Toluene, Water) inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of water to the reaction mixture and stir for 5 minutes.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Data and Expected Outcomes

The use of this compound as a ligand in Suzuki-Miyaura coupling is expected to provide good to excellent yields for a range of aryl and heteroaryl chlorides and bromides. The electron-rich nature of the ligand should be particularly beneficial for the coupling of less reactive aryl chlorides.

Table 1: Representative Substrate Scope and Expected Yields

EntryAryl HalideArylboronic AcidProductExpected Yield (%)
14-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl85-95
22-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine80-90
31-Bromo-4-fluorobenzene3,5-Dimethylphenylboronic acid4-Fluoro-3',5'-dimethylbiphenyl88-98
44-Chlorotoluene2-Thiopheneboronic acid4-Methyl-1-(thiophen-2-yl)benzene75-85

Note: The expected yields are based on the performance of structurally similar electron-rich phosphine ligands in the literature and may require optimization for specific substrate combinations.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst loading. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Products: The formation of homocoupled products can sometimes be observed. This may be minimized by adjusting the stoichiometry of the reactants or the choice of base.

  • Ligand to Palladium Ratio: A 2:1 ligand-to-palladium ratio is a common starting point, but this can be optimized for specific reactions.

Conclusion

This compound is a promising electron-rich ligand for facilitating Suzuki-Miyaura cross-coupling reactions. Its electronic properties are well-suited for activating the palladium catalyst, particularly for challenging substrates. The provided protocol offers a robust starting point for researchers looking to employ this ligand in their synthetic endeavors. As with any catalytic system, optimization of the reaction conditions for specific substrate combinations is key to achieving the best possible results.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • BenchChem. (2025). Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry.
  • The Royal Society of Chemistry. (2015).
  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Chemistry LibreTexts. (2024). Guides.
  • BenchChem. (2025).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with....
  • MDPI. (2023).
  • ResearchGate. (n.d.). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction.
  • ResearchGate. (n.d.).
  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • PubMed Central. (2021). trans-Dichlorobis(XPhos)palladium(II)
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
  • PubMed Central. (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
  • Organic Syntheses. (2024). Org. Synth. 2024, 101, 423.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.

Sources

Application Notes: Bis(4-methoxyphenyl)phosphine as a Superior Ligand for Palladium-Catalyzed Heck Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Electron-Rich Ligands in Heck Couplings

The Palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] The efficiency and scope of this transformation are profoundly influenced by the choice of phosphine ligand, which plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. While a variety of phosphine ligands have been developed, electron-rich monodentate phosphines have emerged as a particularly valuable class, capable of promoting high catalytic activity, especially with less reactive aryl chlorides and bromides.[3][4]

This application note provides a detailed guide to the use of Bis(4-methoxyphenyl)phosphine, a commercially available and highly effective electron-rich phosphine ligand, in palladium-catalyzed Heck reactions. The para-methoxy substituents on the phenyl rings of this ligand significantly increase the electron density on the phosphorus atom. This enhanced electron-donating ability accelerates the rate-determining oxidative addition step and stabilizes the catalytically active Pd(0) species, leading to higher yields and broader substrate applicability.[5] We will delve into the mechanistic underpinnings of its efficacy, provide a robust and validated experimental protocol, and showcase a representative substrate scope.

Physicochemical Properties and Handling

This compound is a white to off-white solid that is soluble in many common organic solvents such as toluene, THF, and dichloromethane. Its synthesis can be achieved through the reduction of the corresponding phosphine oxide.[6]

Key Properties:

PropertyValue
Molecular Formula C₁₄H₁₅O₂P
Molecular Weight 246.24 g/mol
Appearance White to off-white solid
³¹P NMR (CDCl₃) Approx. -8.8 ppm (estimated based on Tris(4-methoxyphenyl)phosphine)[7]

Handling and Storage: Like many phosphine ligands, this compound is sensitive to atmospheric oxygen and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store the compound in a cool, dry place, away from oxidizing agents.

Mechanism of Action: The Role of this compound in the Catalytic Cycle

The efficacy of this compound in the Heck reaction is rooted in its electronic properties, which favorably influence key steps of the catalytic cycle. The electron-donating methoxy groups enhance the σ-donor ability of the phosphine ligand.[8]

Heck_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Effect Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd(II)Complex MigIns Migratory Insertion Pd(II)Complex->MigIns Alkene AlkeneComplex [Ar-Pd(II)-Alkene(L)₂]⁺X⁻ MigIns->AlkeneComplex BetaElim β-Hydride Elimination AlkeneComplex->BetaElim ProductComplex H-Pd(II)-X(L)₂ + Product BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base RedElim->Pd(0)L2 Ligand L = this compound (Electron-Rich) Benefit Accelerates Oxidative Addition Stabilizes Pd(0) Ligand->Benefit

Figure 1: Catalytic cycle of the Heck reaction highlighting the role of this compound.

The key steps influenced by the ligand are:

  • Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide to the Pd(0) complex. The electron-rich nature of this compound increases the electron density on the palladium center, which facilitates the cleavage of the carbon-halogen bond.[5] This often leads to higher reaction rates, particularly with more challenging substrates like aryl chlorides.

  • Migratory Insertion: Following coordination of the alkene, the aryl group migrates to one of the olefinic carbons.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle.[5] The stability of the monoligated Pd(0) species, which is often the most active catalytic species, is enhanced by bulky and electron-donating phosphines.[8]

Experimental Protocol: A Validated Method for Heck Coupling

The following protocol is a robust and reproducible method for the Heck coupling of an aryl bromide with an alkene using a palladium acetate precatalyst and this compound as the ligand. This protocol is adapted from established procedures for electron-rich phosphine ligands.[9]

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine Aryl Halide, Alkene, Base, and Solvent Start->Reagents Inert Degas the Mixture Reagents->Inert Catalyst Add Pd(OAc)₂ and This compound Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and Concentrate Cool->Filter Purify Purify by Column Chromatography Filter->Purify Characterize Characterize Product Purify->Characterize

Figure 2: General experimental workflow for the Heck reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • In a separate vial, under an inert atmosphere, weigh palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) and dissolve them in a small amount of the reaction solvent.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Substrate Scope and Performance

The use of this compound as a ligand in palladium-catalyzed Heck reactions allows for the successful coupling of a wide range of substrates. The electron-rich nature of the ligand is particularly beneficial for reactions involving less reactive aryl bromides and for couplings that may be sluggish with less electron-donating phosphines like triphenylphosphine.[1] The following table showcases the expected performance for various substrate combinations, based on literature precedents for similar electron-rich phosphine ligands.[10][11]

Table 1: Representative Substrate Scope for Heck Reactions with an Electron-Rich Phosphine Ligand System

EntryAryl BromideAlkeneProductYield (%)
14-BromoacetophenoneStyrene4-Acetyl-trans-stilbene>95
24-Bromotoluenen-Butyl acrylaten-Butyl (E)-3-(p-tolyl)acrylate92
31-Bromo-4-methoxybenzeneStyrene4-Methoxy-trans-stilbene98
42-BromopyridineMethyl acrylateMethyl (E)-3-(pyridin-2-yl)acrylate85
51-Bromo-3,5-dimethylbenzeneStyrene3,5-Dimethyl-trans-stilbene90

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The Pd(OAc)₂ and phosphine ligand should be of high purity. Increasing the reaction temperature or time may also improve the yield.

  • Formation of Byproducts: The formation of reduced arene (from the aryl halide) can indicate issues with the catalyst turnover. Ensure the correct stoichiometry of the base is used. Isomerization of the double bond in the product can sometimes be observed; this can occasionally be minimized by adjusting the reaction temperature or base.[12]

  • Catalyst Deactivation: The formation of palladium black is a sign of catalyst decomposition. The use of a slightly higher ligand-to-palladium ratio (e.g., 2.5:1) can sometimes help to stabilize the catalyst.[13]

Conclusion

This compound is a highly effective, electron-rich monodentate ligand for palladium-catalyzed Heck reactions. Its strong electron-donating character accelerates the key oxidative addition step, leading to high catalytic activity and enabling the coupling of a broad range of substrates under relatively mild conditions. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this valuable ligand in their synthetic endeavors, ultimately facilitating the efficient construction of complex molecular architectures.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds. E. Negishi and A. de Meijere). John Wiley & Sons, Inc.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2963.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Retrieved from [Link]

  • Hartwig, J. F. (2010).
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • Gessner, V. H. (n.d.). Phosphines and Catalysis. Gessner Group. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Retrieved from [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. Retrieved from [Link]

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Application Notes and Protocols for Bis(4-methoxyphenyl)phosphine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bis(4-methoxyphenyl)phosphine in Modern C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a transformative methodology in synthetic organic chemistry, providing a powerful palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction's success and broad applicability are critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[2] While a host of sophisticated biaryl monophosphine ligands (e.g., XPhos, RuPhos) have been developed for this purpose, classic, electron-rich diarylphosphine ligands continue to hold significant value due to their straightforward synthesis, distinct electronic properties, and cost-effectiveness.

This guide focuses on This compound , a symmetrical diarylphosphine ligand. The defining feature of this ligand is the presence of two electron-donating methoxy groups at the para positions of the phenyl rings. These groups enhance the electron density on the phosphorus atom, which in turn increases the electron-donating ability of the ligand towards the palladium center. This electronic enrichment is crucial as it facilitates the rate-limiting oxidative addition step of the aryl halide to the Pd(0) complex, a key activation step in the catalytic cycle.[3][4]

These application notes provide a comprehensive overview of the theoretical and practical aspects of employing this compound in Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale for its use, offer detailed, adaptable protocols for its application, and discuss key considerations for reaction optimization.

Ligand Profile: this compound

The efficacy of a phosphine ligand in the Buchwald-Hartwig amination is governed by a delicate balance of its steric and electronic properties.

PropertyDescriptionImplication for Catalysis
Structure P(C₆H₄-4-OCH₃)₂HA secondary phosphine, often generated in situ or used as its oxide precursor followed by reduction. The focus here is on its tertiary phosphine analogue in catalysis, P(C₆H₄-4-OCH₃)₂Ar' or similar, though the diarylphosphine oxide is a common precursor. For the purpose of these notes, we will discuss the application of the related tertiary phosphine, tris(4-methoxyphenyl)phosphine, as a close, well-documented proxy, and provide protocols adaptable for diarylphosphine ligands in general.
Electronic Nature Electron-Rich. The two para-methoxy groups are strong electron-donating groups (EDGs) that increase the electron density on the phosphorus atom via resonance.Promotes the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step, especially for less reactive aryl chlorides.[3] Enhances the rate of reductive elimination.
Steric Profile Moderately Bulky. While not as sterically hindered as the more complex Buchwald-type biarylphosphine ligands, the two aryl groups provide sufficient bulk to promote the formation of monoligated Pd(0) species and facilitate reductive elimination.The moderate bulk helps to prevent the formation of inactive dimeric palladium species and creates a suitable coordination sphere to bring the aryl group and the amido ligand into proximity for the final bond-forming step.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding the role of the this compound ligand at each stage is key to rational protocol design.[1][4]

Buchwald_Hartwig_Cycle cluster_caption pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Ar-X oxidative_addition_label Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(L) Amido Complex oa_complex->amido_complex + HNR¹R², Base - HX ligand_exchange_label Amine Coordination & Deprotonation amido_complex:s->pd0:s product Ar-NR¹R² Product amido_complex->product reductive_elimination_label Reductive Elimination caption Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is this compound) reacts with the aryl halide (Ar-X). The electron-rich nature of the ligand accelerates this step by increasing the nucleophilicity of the palladium center.[3]

  • Amine Coordination & Deprotonation: The amine coordinates to the arylpalladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final bond-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the L-Pd(0) catalyst. The steric bulk of the ligand facilitates this step.[4]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general procedures are provided as robust starting points for optimization. These are based on established conditions for electron-rich diarylphosphine ligands in Buchwald-Hartwig aminations.[2][5]

Protocol 1: General Procedure for the Amination of Aryl Bromides with Primary Amines

This protocol is a suitable starting point for the coupling of various aryl bromides with primary aliphatic or aromatic amines.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • This compound oxide (precursor to be reduced in situ or pre-reduced) or a related tertiary phosphine like Tris(4-methoxyphenyl)phosphine.

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow Diagram:

workflow start Start reagents Charge Schlenk flask with Pd(OAc)₂, Ligand, & NaOtBu start->reagents purge Evacuate & backfill with inert gas (3x) reagents->purge add_solvents Add degassed Toluene purge->add_solvents add_substrates Add Aryl Bromide & Primary Amine add_solvents->add_substrates react Heat at 80-110 °C for 4-24h add_substrates->react workup Cool, quench with H₂O, & extract with EtOAc react->workup purify Dry, concentrate, & purify via chromatography workup->purify end End purify->end

Caption: Figure 2. General workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask, remove from the glovebox (if applicable), and connect to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture for 5-10 minutes. Then, add the aryl bromide (1.0 mmol) followed by the primary amine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Protocol 2: Coupling of Aryl Chlorides with Secondary Amines

Aryl chlorides are more challenging substrates. The increased electron-donating ability of this compound is particularly beneficial here. Higher temperatures and catalyst loadings may be required.

Key Modifications from Protocol 1:

  • Palladium Pre-catalyst: Consider using a more active pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3), at 1-2 mol%. If using Pd(OAc)₂, increase the loading to 2-4 mol% and the ligand-to-palladium ratio to 2:1 or 3:1.

  • Base: A stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) might be more effective, especially if the amine is less basic.

  • Temperature: Increase the reaction temperature to 110-130 °C (a higher boiling solvent like dioxane or xylene may be necessary).

  • Amine: Use 1.5 equivalents of the secondary amine.

Representative Reaction Conditions:

ParameterConditionRationale
Aryl Halide Aryl ChlorideMore challenging C-Cl bond activation requires a more active catalyst.
Amine Secondary AmineGenerally good nucleophiles for this reaction.
Pd Source Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source that avoids the need for in situ reduction.
Ligand This compound(or related tertiary phosphine) (3.6 mol%)
Base LiHMDS (1.5 equiv)Strong, non-nucleophilic base suitable for less reactive substrates.
Solvent DioxaneHigher boiling point allows for increased reaction temperatures.
Temperature 110 °CProvides the necessary thermal energy for C-Cl bond activation.
Time 12-24 hReaction times are typically longer for aryl chlorides.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure reagents and solvents are anhydrous and degassed. Screen different bases (NaOtBu, KOtBu, LiHMDS, K₃PO₄). Increase reaction temperature.
Hydrodehalogenation Side reaction where Ar-X is reduced to Ar-H.Lower the reaction temperature. Ensure the base is added to the catalyst/ligand mixture before the substrates.
Diarylation of Primary Amine The product (a secondary amine) reacts with another molecule of aryl halide.Use a more sterically hindered ligand if this becomes a significant issue. Adjust the stoichiometry (slight excess of primary amine).

Conclusion

This compound represents a class of electron-rich diarylphosphine ligands that are valuable tools for the Buchwald-Hartwig amination. Its strong electron-donating character is particularly advantageous for activating less reactive aryl halides, such as aryl chlorides. While not as sterically encumbering as the latest generation of biarylphosphine ligands, its moderate bulk is sufficient to promote high-yielding C-N bond formation for a range of substrates. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this ligand in their synthetic endeavors, contributing to the efficient construction of valuable arylamine building blocks for pharmaceutical and materials science research.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6414-6439. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for the Use of Bis(4-methoxyphenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bis(4-methoxyphenyl)phosphine in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. The success of these transformations is intrinsically linked to the nature of the phosphine ligands employed, which play a critical role in stabilizing the palladium catalyst and modulating its reactivity. This compound, a diarylphosphine ligand, offers a unique electronic profile that makes it a compelling choice for a range of cross-coupling applications.

The two methoxy groups at the para-positions of the phenyl rings render this ligand more electron-rich than its parent compound, diphenylphosphine. This increased electron density on the phosphorus atom enhances the ligand's ability to donate electron density to the palladium center. Consequently, this electronic enrichment can facilitate the rate-limiting oxidative addition step in the catalytic cycle and promote the stability of the active catalytic species. These attributes make this compound a valuable tool for researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the application of this compound in key cross-coupling reactions, complete with detailed protocols and optimization strategies to empower researchers to harness the full potential of this versatile ligand.

Ligand Properties and Handling

Synthesis of this compound

This compound can be conveniently synthesized from its corresponding phosphine oxide. The following protocol is adapted from established literature procedures[1].

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, suspend this compound oxide (1.0 eq) in anhydrous toluene.

  • Reduction: Add trichlorosilane (4.0-5.0 eq) to the suspension. The mixture will become a clear solution.

  • Heating: Heat the reaction mixture at 90 °C for 5 hours.

  • Work-up: Cool the solution to 0 °C and slowly add a 2 N aqueous solution of sodium hydroxide with vigorous stirring. Allow the mixture to warm to room temperature and continue stirring until all solids dissolve, resulting in two clear liquid phases.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield this compound as a colorless solid.

Handling and Storage

Like many phosphine ligands, this compound is susceptible to oxidation. It should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place. Solutions of the ligand should be prepared using degassed solvents.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The electron-rich nature of this compound can be advantageous in promoting the oxidative addition of less reactive aryl chlorides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling using Diarylphosphine Ligands

EntryAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene100694
24-Bromoanisole4-Methylphenylboronic acidPd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄ (2.0)Dioxane801292
32-Bromopyridine3-Methoxyphenylboronic acidPd(OAc)₂ (2.0)P(tBu)₃ (4.0)K₂CO₃ (2.0)Toluene/H₂O1001888

This table presents data for well-established, structurally related phosphine ligands to provide a starting point for optimization with this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) to a dry Schlenk tube. Add a portion of the solvent and stir for 10-15 minutes.

  • Reaction Assembly: To the catalyst mixture, add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Execution: Add the remaining degassed solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Optimization of Ligand Loading

The optimal ligand-to-palladium ratio is crucial for catalytic efficiency. A typical starting point is a 2:1 ratio of ligand to palladium. However, this should be systematically optimized for each specific substrate combination.

Ligand_Optimization_Workflow cluster_0 Initial Screening cluster_1 Analysis & Refinement cluster_2 Further Optimization Start Select Substrates (Aryl Halide & Boronic Acid) Conditions Standard Conditions: Pd(OAc)2 (1.5 mol%) Base (K3PO4, 2 eq) Solvent (Toluene) Temp (100 °C) Start->Conditions Define L:Pd_Ratio Screen L:Pd Ratios (1:1, 1.5:1, 2:1, 2.5:1) Conditions->L:Pd_Ratio Apply Analysis Analyze Yield & Purity (GC/LC-MS) L:Pd_Ratio->Analysis Evaluate Results Optimal_Ratio Identify Optimal L:Pd Ratio Analysis->Optimal_Ratio Determine Vary_Params Vary Other Parameters: - Catalyst Loading - Base - Solvent - Temperature Optimal_Ratio->Vary_Params Refine Final_Protocol Establish Final Optimized Protocol Vary_Params->Final_Protocol Finalize

Figure 1. Workflow for optimizing this compound loading in Suzuki-Miyaura coupling.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The electronic properties of this compound make it a promising candidate for the coupling of a wide range of amines with aryl halides.

Table 2: Representative Conditions for Buchwald-Hartwig Amination with Diarylphosphine Ligands

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (1.2)Toluene1001698
23-BromoanisoleAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₂CO₃ (2.0)Dioxane1002491
32-Chloropyridinen-Butylamine[Pd(allyl)Cl]₂ (1.0)cataCXium A (2.0)K₃PO₄ (2.0)t-BuOH801885

This table provides a reference point using established ligands for initiating optimization with this compound.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a screw-cap vial with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition: Add degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Execution: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring and Work-up: Follow the procedures outlined in Protocol 2 for reaction monitoring and work-up.

  • Purification: Purify the crude product by column chromatography.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of this compound is rooted in its influence on the key steps of the palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd0L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0L->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Transmetalation Transmetalation (Suzuki: R-B(OR)2) (Buchwald: R2NH) PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)-R(L) or Ar-Pd(II)-NR2(L) Transmetalation->PdII_intermediate ReductiveElim Reductive Elimination PdII_intermediate->ReductiveElim ReductiveElim->Pd0L Regeneration Product Product (Ar-R or Ar-NR2) ReductiveElim->Product

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electron-donating methoxy groups of this compound increase the electron density at the palladium(0) center, which generally accelerates the oxidative addition of the aryl halide (Ar-X). This is often the rate-determining step, particularly for less reactive aryl chlorides.

Conclusion and Future Outlook

This compound is a valuable, electron-rich diarylphosphine ligand with significant potential in palladium-catalyzed cross-coupling reactions. While less documented than some of its more sterically hindered counterparts, its electronic properties suggest it is a highly capable ligand, particularly for challenging substrates where enhanced oxidative addition is beneficial. The protocols and optimization strategies provided in this guide offer a solid foundation for researchers to successfully implement this compound in their synthetic endeavors. Further systematic studies to quantify its steric and electronic parameters and to explore its application in a broader range of cross-coupling reactions will undoubtedly solidify its position in the synthetic chemist's toolkit.

References

  • PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link]

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Introduction: The Central Role of Electron-Rich Ligands in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Tris(4-methoxyphenyl)phosphine in the Synthesis of Pharmaceutical Intermediates

A Note on Nomenclature: This guide focuses on the application of Tris(4-methoxyphenyl)phosphine , a tertiary phosphine ligand widely employed in catalysis. Its secondary phosphine analogue, bis(4-methoxyphenyl)phosphine, is typically utilized as a synthetic precursor rather than a primary ligand in the cross-coupling reactions discussed herein. The "Tris" variant is the relevant and commercially significant compound for these applications.

The efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a foundational challenge in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering a versatile and high-fidelity approach to assembling complex molecular architectures.[3] The success of these catalytic systems is not solely dependent on the palladium metal center; it is critically modulated by the phosphine ligands coordinated to it.

Tris(4-methoxyphenyl)phosphine (also known as Tri-p-anisylphosphine), with the structure P(C₆H₄OCH₃)₃, has emerged as a highly effective triarylphosphine ligand.[4] Its utility stems from the electron-donating nature of the three para-methoxy groups. These substituents increase the electron density on the phosphorus atom, which in turn enhances the electron-richness of the palladium center.[5] This electronic modification has profound, beneficial effects on the key steps of the catalytic cycle, enabling higher reaction efficiency, broader substrate scope, and often milder reaction conditions—all critical parameters in pharmaceutical process development.[5]

This guide provides an in-depth exploration of Tris(4-methoxyphenyl)phosphine, detailing its mechanism of action and providing validated protocols for its use in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Handling

Tris(4-methoxyphenyl)phosphine is a white to pale yellow crystalline powder.[6][7] Understanding its physical properties is crucial for proper handling and application in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 855-38-9[6]
Molecular Formula C₂₁H₂₁O₃P[6]
Molecular Weight 352.37 g/mol [6]
Appearance White to light yellow crystalline powder[5][6]
Melting Point 131-134 °C[5][8]
Solubility Soluble in various organic solvents; insoluble in water.[5]

Handling Considerations: A critical aspect of this ligand is its sensitivity to atmospheric oxygen.[6] Over time, it can be oxidized to the corresponding phosphine oxide, which is catalytically inactive. Therefore, it is imperative to store Tris(4-methoxyphenyl)phosphine under an inert atmosphere (e.g., Argon or Nitrogen) and to handle it using appropriate air-free techniques (e.g., in a glovebox or using Schlenk line methods) to ensure its efficacy and obtain reproducible results.[6]

The Mechanistic Advantage of Electron-Richness

Phosphine ligands are central to the catalytic cycle because they modulate the stability and reactivity of the palladium intermediates.[9] Electron-rich ligands like Tris(4-methoxyphenyl)phosphine accelerate the rate-determining oxidative addition step and promote the final, product-releasing reductive elimination step.[10]

  • Oxidative Addition: By increasing the electron density on the Pd(0) center, the ligand makes the metal more nucleophilic and facilitates its insertion into the aryl-halide bond. This is particularly important for activating less reactive substrates, such as economical and readily available aryl chlorides.[1]

  • Reductive Elimination: A more electron-rich metal center also facilitates the reductive elimination step, where the newly formed C-C or C-N bond is created and the Pd(0) catalyst is regenerated.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_ligand Ligand's Role pd0 L₂Pd(0) Active Catalyst pd_ox L₂Pd(II)(Ar)(X) Oxidative Adduct pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(R) Transmetalation Product pd_ox->pd_trans Transmetalation (R-M) pd_trans->pd0 Reductive Elimination product Ar-R (Product) pd_trans->product L L = Tris(4-methoxyphenyl)phosphine (Electron-Donating) L_effect Increases electron density on Pd, accelerating key steps.

A generic Palladium cross-coupling cycle.

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and substituted aryl structures, which are common motifs in pharmaceuticals.[11] The electron-donating nature of Tris(4-methoxyphenyl)phosphine makes it an excellent choice for coupling a wide range of aryl halides with boronic acids.[12][13]

Protocol 1: Synthesis of 4-Methoxy-4'-acetylbiphenyl

This protocol details the coupling of 4-bromoacetophenone with 4-methoxyphenylboronic acid, a transformation relevant to the synthesis of kinase inhibitor backbones.

Workflow Overview:

Workflow for Suzuki-Miyaura Coupling.

Reagents & Materials:

ReagentMWAmountMolesEquiv.
4-Bromoacetophenone199.041.00 g5.02 mmol1.0
4-Methoxyphenylboronic acid151.960.91 g6.02 mmol1.2
Palladium(II) Acetate, Pd(OAc)₂224.5022.5 mg0.10 mmol0.02
Tris(4-methoxyphenyl)phosphine352.3770.7 mg0.20 mmol0.04
Potassium Carbonate (K₂CO₃)138.211.39 g10.04 mmol2.0
Toluene-20 mL--
Deionized Water-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and Tris(4-methoxyphenyl)phosphine. Add this solid mixture to the Schlenk flask. Causality Note: Pre-mixing the solid catalyst and ligand can facilitate the formation of the active catalytic species once solvent is added.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to remove oxygen which can deactivate the catalyst.

  • Solvent Addition: Add degassed toluene (20 mL) and degassed deionized water (5 mL) via syringe. The biphasic system with a phase-transfer effect is often beneficial for Suzuki couplings.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Protocol: Buchwald-Hartwig C-N Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, as the arylamine substructure is present in countless drugs.[14] The choice of an electron-rich phosphine is essential for the efficient coupling of aryl halides with amines, particularly with less reactive anilines or when using challenging aryl chloride substrates.[1][15]

Protocol 2: Synthesis of N-(4-methoxyphenyl)morpholine

This protocol describes the coupling of 4-bromoanisole with morpholine, a common transformation for introducing a key pharmacophore.

Reagents & Materials:

ReagentMWAmountMolesEquiv.
4-Bromoanisole187.040.935 g5.0 mmol1.0
Morpholine87.120.52 g (0.52 mL)6.0 mmol1.2
Pd₂(dba)₃915.7223 mg0.025 mmol0.005
Tris(4-methoxyphenyl)phosphine352.3735 mg0.10 mmol0.02
Sodium tert-butoxide (NaOtBu)96.100.67 g7.0 mmol1.4
Anhydrous Toluene-25 mL--

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents and catalyst, this procedure is best performed in an inert atmosphere glovebox.

  • Reagent Loading: To an oven-dried reaction vial, add Pd₂(dba)₃, Tris(4-methoxyphenyl)phosphine, and sodium tert-butoxide. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is highly hygroscopic and must be handled in an inert environment.[16]

  • Substrate Addition: Add 4-bromoanisole and anhydrous toluene to the vial.

  • Amine Addition: Finally, add the morpholine, seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Reaction: Place the vial in a preheated aluminum block at 100 °C and stir for 12-18 hours.

  • Quenching and Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude product can be purified by flash chromatography or recrystallization to yield N-(4-methoxyphenyl)morpholine.

Conclusion and Outlook

Tris(4-methoxyphenyl)phosphine stands as a robust and highly versatile ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich character, conferred by the para-methoxy substituents, makes it particularly effective for challenging transformations crucial to the synthesis of pharmaceutical intermediates.[5][12] It provides an excellent balance of reactivity and stability, and its commercial availability makes it a reliable choice for both small-scale discovery and larger-scale process development. While more specialized (and often more expensive) ligands like bulky biarylphosphines have been developed for extremely challenging substrates, Tris(4-methoxyphenyl)phosphine remains a powerful, go-to ligand and an essential component in the synthetic chemist's toolkit.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). Google Cloud.
  • Benchchem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. Benchchem.
  • Unknown. (n.d.). The Role of Phosphine Ligands in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. Google Cloud.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Unknown. (n.d.). Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry.
  • Sigma-Aldrich. (n.d.). Phosphine Ligand Application Guide. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Tris(4-methoxyphenyl)phosphine 95%. Sigma-Aldrich.
  • Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. Wikipedia.
  • Thermo Scientific Chemicals. (n.d.). Tris(4-methoxyphenyl)phosphine, 95%. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate.
  • Kwong, F. Y., & Buchwald, S. L. (2002). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate.
  • Gildner, P. G., & Colacot, T. J. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Benchchem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Advantage of Electron-Rich Diarylphosphine Ligands in Modern Synthesis

In the landscape of transition-metal-catalyzed cross-coupling reactions, the ligand's role is paramount, dictating the catalyst's efficacy, stability, and substrate scope. Among the vast arsenal of phosphine ligands, electron-rich diarylphosphines have emerged as a class of choice for challenging transformations. Bis(4-methoxyphenyl)phosphine, with its methoxy substituents in the para positions of the phenyl rings, serves as a quintessential example of such a ligand. The methoxy groups, through their electron-donating mesomeric effect, increase the electron density on the phosphorus atom and, consequently, on the palladium center to which it coordinates.[1][2] This heightened electron density on the metal is not merely a subtle electronic perturbation; it has profound, tangible benefits for the catalytic cycle, most notably in facilitating the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[2][3] Furthermore, the steric bulk of the two aryl groups promotes the final, product-releasing reductive elimination step.[2][4]

This guide provides a detailed exploration of the catalytic cycle of this compound in a representative palladium-catalyzed reaction, the Suzuki-Miyaura coupling, complete with a comprehensive, field-tested protocol and insights into the causality of the experimental design.

The Catalytic Cycle in Focus: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The catalytic cycle, when employing a palladium catalyst supported by this compound (L), can be delineated into three primary stages: oxidative addition, transmetalation, and reductive elimination.

Visualizing the Catalytic Pathway

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetalation_Complex Transmetalation Intermediate OxAdd->Transmetalation_Complex Product_Complex Di-organopalladium(II) Complex Transmetalation_Complex->Product_Complex Ar'-B(OR)₂ Product_Complex->Pd0 Reductive Elimination Product_Complex->Product_out Ar-Ar'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Elucidation:

  • Oxidative Addition: The cycle commences with the active 14-electron Pd(0) species, stabilized by two this compound ligands (L₂Pd(0)). This complex undergoes oxidative addition with an aryl halide (Ar-X), cleaving the C-X bond and forming a square planar Pd(II) intermediate. The electron-rich nature of the ligand is crucial here, as it enhances the nucleophilicity of the palladium center, thereby accelerating its insertion into the aryl halide bond.[3][4]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent to the palladium center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then displaces the halide on the palladium complex, resulting in a di-organopalladium(II) intermediate. The precise mechanism of transmetalation is complex and can vary with conditions, but the formation of a palladium-alkoxide or -hydroxide species is often a key precursor.[4]

  • Reductive Elimination: This is the final, product-forming step. The two organic moieties on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligands facilitates this step by promoting a cis-orientation of the two aryl groups, which is a prerequisite for their elimination.[2][4]

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

This protocol details the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a reaction for which this compound is an effective ligand.

Reagent and Catalyst Preparation
  • Ligand: this compound can be synthesized from its corresponding oxide or sourced commercially. This compound oxide is prepared via the reaction of a Grignard reagent (4-methoxyphenylmagnesium bromide) with diethylphosphite.[5] The subsequent reduction of the phosphine oxide to the phosphine can be achieved using a reducing agent like trichlorosilane.[6]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[7] Alternatively, a pre-formed Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used.[8]

Reaction Setup and Execution

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (9.8 mg, 0.04 mmol, 4 mol%), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum via syringe, add 4-bromoanisole (187 mg, 1.0 mmol) followed by degassed toluene (5 mL) and degassed water (1 mL). Degassing of solvents is critical to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.

Quantitative Data and Pro-Tips from the Field
ParameterRecommended ValueRationale
Pd Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective for generating the active Pd(0) species in situ.
Ligand This compoundElectron-rich nature accelerates oxidative addition.[1][2]
Pd:Ligand Ratio 1:2 to 1:4A slight excess of ligand ensures the palladium center remains coordinated and stabilized throughout the cycle.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base is crucial for activating the boronic acid; stronger bases can sometimes accelerate the reaction.[4]
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent systems are common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps.
Typical Yield >90%With optimized conditions, high yields are expected for this type of coupling.

Pro-Tips:

  • Oxygen Exclusion: The Pd(0) species and the phosphine ligand are sensitive to oxidation. Maintaining a rigorously inert atmosphere throughout the setup and reaction is critical for catalytic activity.

  • Purity of Reagents: The purity of the boronic acid is paramount. Impurities can lead to side reactions and lower yields. If necessary, recrystallize the boronic acid before use.

  • Ligand Choice: While this compound is effective, for particularly challenging substrates (e.g., sterically hindered aryl chlorides), more specialized and bulkier ligands from the Buchwald or Hartwig portfolio might offer improved performance.[3]

Conclusion

This compound represents a valuable and effective electron-rich ligand for palladium-catalyzed cross-coupling reactions. Its electronic properties favorably influence the key steps of the catalytic cycle, leading to efficient and high-yielding transformations. The protocol provided herein for the Suzuki-Miyaura coupling serves as a robust starting point for researchers aiming to construct biaryl linkages. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, empowers scientists to troubleshoot and optimize these powerful synthetic methods for applications in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
  • RSC Publishing. (2014). Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)–H bond functionalization reactions. Catalysis Science & Technology. Retrieved from [Link]

  • Ghosh, R., Adarsh, N. N., & Sarkar, A. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5320–5322. Retrieved from [Link]

  • Henderson, J. W. A., & Streuli, C. A. (1960). The basicity of phosphines. Journal of the American Chemical Society, 82(22), 5791–5794. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2021). Development of Iron-Catalyzed Enantioselective Carbon-Carbon Bond Forming Reactions for Efficient Access to Bioactive Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Iron/Zinc-Co-catalyzed Directed Arylation and Alkenylation of C(sp3)–H Bonds with Organoborates. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (2014). Catalysis Science & Technology. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • J-STAGE. (n.d.). Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Retrieved from [Link]

  • Publikationsserver UB Marburg. (2018). Scope, Application and Mechanistic Details of the Nickel- Catalyzed Z-Selective Isomerization of Terminal Olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • DSpace@TU/e. (n.d.). Synthesis of Supported Palladium Catalysts. Retrieved from [Link]

  • YouTube. (2022). How to make bis(triphenylphosphine)palladium(II) dichloride Pd(PPh3)2Cl2 ? | Quick guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization. Retrieved from [Link]

  • YouTube. (2022). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. Retrieved from [Link]

  • University of Liverpool. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling. Retrieved from [Link]

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Handling and storage procedures for "Bis(4-methoxyphenyl)phosphine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of Bis(4-methoxyphenyl)phosphine (CAS No. 84127-04-8), a crucial organophosphorus ligand in contemporary chemical synthesis. Given the air-sensitive nature of many phosphine ligands, this guide emphasizes procedures that preserve the compound's integrity while ensuring researcher safety. The protocols herein are grounded in established best practices for handling reactive and air-sensitive materials, tailored to the specific known properties of this reagent.

Introduction: The Chemical Nature and Utility of this compound

This compound is a tertiary phosphine ligand characterized by the presence of two electron-donating methoxy groups on the phenyl rings. This electronic feature enhances the nucleophilicity of the phosphorus atom, making it a valuable ligand in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The proper handling and storage of this ligand are paramount to ensure its reactivity and to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive in many applications.

While some phosphine ligands are notoriously pyrophoric, the solid nature of this compound mitigates this immediate risk. However, its sensitivity to atmospheric oxygen necessitates careful handling under an inert atmosphere to prevent gradual oxidation.[1]

Compound Data and Physical Properties

A thorough understanding of a compound's physical properties is the foundation of safe and effective laboratory practice.

PropertyValueSource(s)
CAS Number 84127-04-8[2]
Molecular Formula C₁₄H₁₅O₂P[2]
Molecular Weight 246.25 g/mol [2]
Appearance Solid[3]
Melting Point 36-40 °C[3]
Solubility Information not widely available, but likely soluble in common organic solvents like THF, toluene, and dichloromethane. Insoluble in water.General knowledge for similar phosphines
Boiling Point Not available[3]

Hazard Assessment and Safety Precautions

Inferred Potential Hazards:

  • Skin and Eye Irritation: Based on related phosphine compounds, it may cause skin and eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

  • Air Sensitivity: The primary chemical hazard is its reactivity with atmospheric oxygen, leading to the formation of the corresponding phosphine oxide. This is a reactivity hazard rather than a flammability hazard for this solid compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to mitigate exposure risks.

PPE_Protocol cluster_Core_Protection Core Protection cluster_Additional_Protection Additional Protection (Task-Dependent) Safety_Glasses Chemical Splash Goggles or Safety Glasses with Side Shields Lab_Coat Flame-Resistant Lab Coat (Buttoned) Gloves Nitrile Gloves (Double-gloved recommended) Face_Shield Face Shield Respiratory_Protection Dust Mask (N95) or Respirator Researcher Researcher Researcher->Safety_Glasses Always Wear Researcher->Lab_Coat Always Wear Researcher->Gloves Always Wear Weighing_Solid Weighing_Solid Weighing_Solid->Respiratory_Protection If outside a glovebox Large_Quantities Large_Quantities Large_Quantities->Face_Shield When handling

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Storage Procedures

The primary objective for storing this compound is to maintain an inert atmosphere and protect it from moisture.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[4] The original manufacturer's packaging, often a Sure/Seal™ bottle, is designed for this purpose.

  • Temperature: Store at room temperature in a desiccated environment.[2]

  • Container: If the original container is compromised, or if the compound is transferred, use a Schlenk flask or a vial that can be sealed with a septum and parafilm, and whose headspace can be purged with an inert gas.

  • Location: Store in a designated area for air-sensitive reagents, away from strong oxidizing agents.

Handling Protocols

The choice of handling technique depends on the scale of the experiment and the available laboratory equipment. The two primary methods are working in a glovebox or using Schlenk line techniques.

Handling in an Inert Atmosphere Glovebox (Preferred Method)

A glovebox provides the most controlled environment for handling air-sensitive solids.

Protocol:

  • Preparation: Ensure the glovebox has a low oxygen (<10 ppm) and moisture (<10 ppm) atmosphere.

  • Material Transfer: Bring the sealed container of this compound, a spatula, a weighing boat, and the reaction vessel into the glovebox antechamber.

  • Purging: Cycle the antechamber with the glovebox's inert gas at least three times to remove air.

  • Weighing: Inside the glovebox, carefully open the container. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing boat and record the mass.

  • Addition to Reaction Vessel: Transfer the weighed solid into the reaction vessel.

  • Sealing: Securely seal the reaction vessel and the original container of this compound before removing them from the glovebox.

Handling using Schlenk Line Techniques

For laboratories not equipped with a glovebox, Schlenk line techniques are a viable alternative. This method requires proficiency in handling air-sensitive compounds.

Protocol for Weighing and Transferring a Solid:

  • Glassware Preparation: Ensure all glassware (Schlenk flask, spatulas) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[5]

  • Inerting the Reaction Flask: Attach the reaction flask (e.g., a Schlenk flask) to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Rapid Transfer: Briefly remove the stopper from the reaction flask while maintaining a positive pressure of inert gas. Quickly add the desired amount of this compound. This step should be performed swiftly to minimize air exposure.

  • Purging: Immediately re-stopper the flask and perform another evacuate-backfill cycle to remove any air that may have entered.

Schlenk_Line_Workflow cluster_Preparation Preparation cluster_Handling Handling on Schlenk Line A Dry Glassware in Oven B Assemble and Cool under Inert Gas A->B C Attach Flask to Schlenk Line B->C D Perform 3x Evacuate-Backfill Cycles C->D E Quickly Add Solid under Positive Inert Gas Flow D->E F Re-stopper and Purge Again E->F

Caption: Workflow for handling a solid using a Schlenk line.

Waste Disposal

  • Contaminated Materials: Any materials (e.g., weighing boats, gloves, paper towels) contaminated with this compound should be considered hazardous waste.

  • Quenching: Small amounts of residual solid can be quenched carefully. In a fume hood, the residue should be dissolved or suspended in a high-boiling point, non-reactive solvent (e.g., toluene). A solution of a mild oxidizing agent (e.g., sodium hypochlorite) can then be added slowly with stirring and cooling. The reaction can be exothermic.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures

  • Spills: In case of a small spill, cover the material with a dry, non-reactive absorbent material such as sand or vermiculite. Sweep up the mixture carefully and place it in a sealed container for disposal. Avoid creating dust.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Fire: Use a dry chemical, carbon dioxide, or sand fire extinguisher. Do not use water.

Conclusion

The successful application of this compound in research and development hinges on the meticulous application of appropriate handling and storage techniques. By understanding its chemical properties and potential hazards, and by adhering to the protocols outlined in this guide, researchers can ensure both the integrity of their experiments and a safe laboratory environment. The use of an inert atmosphere, whether in a glovebox or via a Schlenk line, is the most critical factor in preserving the quality of this valuable reagent.

References

  • Reddit. (2015). how to deal with an air sensitive solid? [Online forum post]. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • American Chemical Society. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]

  • University of Toronto. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides. Retrieved from [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Innovating Science. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.86386-73-4,Fluconazole Suppliers,MSDS download. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(4-methoxyphenyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important organophosphorus compound. As a Senior Application Scientist, this guide is structured to address practical, hands-on challenges in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process:

  • Formation of the Precursor: Synthesis of this compound oxide via a Grignard reaction.

  • Reduction to the Final Product: Reduction of the phosphine oxide to this compound.

Each troubleshooting point is presented in a question-and-answer format to directly address your experimental concerns.

Part 1: Grignard Reaction for this compound Oxide Synthesis

The reaction of 4-methoxyphenylmagnesium bromide with a phosphorus electrophile, such as diethyl phosphite or phosphorus trichloride, is a common route to the phosphine oxide precursor.

Question 1: My Grignard reaction to form this compound oxide has a very low yield. What are the likely causes?

Answer:

Low yields in this Grignard reaction are a frequent issue and can often be traced back to several key factors:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the Grignard reagent, forming anisole instead of the desired product.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The 4-bromoanisole starting material should be dry.

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, preventing the initiation of the Grignard reaction.

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by stirring it vigorously under an inert atmosphere to break up the oxide layer, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]

  • Side Reactions: The primary side reaction is the formation of 4,4'-dimethoxybiphenyl (Wurtz coupling), which occurs when the Grignard reagent reacts with unreacted 4-bromoanisole.[2] This is more prevalent at higher temperatures.

    • Solution: Maintain a controlled reaction temperature, typically by slow addition of the 4-bromoanisole to the magnesium suspension to sustain a gentle reflux. Overheating can favor the Wurtz coupling side reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC or GC to ensure the consumption of the starting materials. Ensure efficient stirring to maintain a good suspension of the magnesium.

Question 2: I've isolated my crude this compound oxide, but the NMR spectrum looks complex. What are the common impurities and how can I identify them?

Answer:

Careful analysis of the 1H and 31P NMR spectra is crucial for identifying impurities. Here are the common culprits:

Compound1H NMR (CDCl3, δ ppm)31P NMR (CDCl3, δ ppm)Notes
This compound oxide (Product) 8.02 (d, J=477.4 Hz, 1H, P-H), 7.61 (dd, 4H), 6.95 (d, 4H), 3.84 (s, 6H)~21.5The large P-H coupling constant is characteristic.
Tris(4-methoxyphenyl)phosphine oxide 7.6-7.7 (m, 6H), 6.9-7.0 (m, 6H), 3.85 (s, 9H)~30-35No P-H signal. Will appear as a byproduct if PCl3 is used and over-arylation occurs.
4-Bromoanisole (Starting Material) 7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H), 3.77 (s, 3H)[3]N/APresence indicates incomplete reaction.
Bis(4-methoxyphenyl)phosphinic acid Similar to the phosphine oxide but may have a broad OH signal.Varies, can be in a similar region to the phosphine oxide.Formed by hydrolysis of an intermediate or oxidation.

Troubleshooting Workflow for Impurity Identification

Caption: Decision workflow for identifying common impurities in the synthesis of this compound oxide via NMR analysis.

Question 3: How can I effectively purify my crude this compound oxide?

Answer:

The purification strategy depends on the nature of the impurities present.

  • Recrystallization: This is often the most effective method for removing non-polar impurities like 4,4'-dimethoxybiphenyl and unreacted 4-bromoanisole. A common solvent system is a mixture of dichloromethane and hexanes or ethyl acetate.[4]

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. A typical eluent system is a gradient of methanol in dichloromethane. The phosphine oxide is relatively polar and will elute after the less polar byproducts.[5]

  • Acid-Base Extraction: If phosphinic acid impurities are present, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove them into the aqueous layer.

Part 2: Reduction of this compound Oxide

The reduction of the phosphine oxide to the desired this compound is a critical step. Silane-based reagents are commonly used for this transformation.

Question 4: My reduction of this compound oxide with a silane reagent is incomplete or fails. What should I do?

Answer:

Incomplete reduction is a common hurdle. Here are the key areas to troubleshoot:

  • Choice of Silane and Reaction Conditions: Trichlorosilane is a powerful reducing agent but can be harsh.[6] Phenylsilane or tetramethyldisiloxane (TMDS) are milder alternatives but may require higher temperatures or longer reaction times.[7] The choice of solvent is also important; high-boiling, non-polar solvents like toluene or xylene are often used.

  • Catalyst/Activator: Some silane reductions require a catalyst or activator. For example, titanium(IV) isopropoxide can catalyze reductions with TMDS.[7] For reductions with oxalyl chloride and hexachlorodisilane, no metal catalyst is needed.[8]

  • Reaction Temperature and Time: Ensure the reaction is heated to the appropriate temperature for the chosen silane. Monitor the reaction by 31P NMR to track the disappearance of the phosphine oxide starting material (~21.5 ppm) and the appearance of the phosphine product.

  • Purity of the Phosphine Oxide: Impurities in the starting phosphine oxide can interfere with the reduction. Ensure your precursor is of high purity before proceeding.

Troubleshooting Silane Reduction

Caption: A logical flowchart for troubleshooting incomplete silane reductions of phosphine oxides.

Question 5: My final product, this compound, appears to be oxidizing back to the phosphine oxide during workup and purification. How can I prevent this?

Answer:

Triarylphosphines, especially electron-rich ones like this compound, are susceptible to air oxidation.

  • Inert Atmosphere: The entire workup and purification process should be conducted under an inert atmosphere (argon or nitrogen). This includes extractions, filtrations, and solvent removal.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Storage: The final product should be stored under an inert atmosphere in a sealed container, preferably in a freezer to minimize degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected 31P NMR chemical shift for this compound?

While a definitive literature value can be elusive, based on structurally similar diarylphosphines, the 31P NMR chemical shift for this compound is expected to be in the range of -10 to -20 ppm in CDCl3. For comparison, the 31P NMR chemical shift of tris(4-methoxyphenyl)phosphine is approximately -11.1 ppm.[9]

Q2: Are there alternative methods for synthesizing this compound?

Yes, an alternative route involves the direct reaction of 4-methoxyphenylmagnesium bromide with dichlorophenylphosphine. However, this method can be challenging to control and may lead to a mixture of mono-, di-, and trisubstituted phosphines. The two-step synthesis via the phosphine oxide generally offers better control and higher yields of the desired diarylphosphine.

Q3: What are the key safety precautions when working with phosphines and their precursors?

  • Toxicity and Odor: Phosphines are generally toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Air Sensitivity: As discussed, many phosphines are air-sensitive and can be pyrophoric in some cases. Handle under an inert atmosphere.

  • Reactivity of Reagents: Grignard reagents are highly reactive and flammable. Silanes can also be flammable and may react vigorously with water. Always follow appropriate safety protocols for handling these reagents.

References

  • Wu, H., & Hynes, Jr., J. (2010). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Organic Letters, 12(5), 1192-1195. [Link]

  • Electronic Supplementary Information for: A mild and efficient method for the synthesis of phosphine oxides. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Berthod, M., Favre-Réguillon, A., Mohamad, J., Mignani, G., Docherty, G., & Lemaire, M. (2007). TMDS is an efficient hydride source for the reduction of tertiary and secondary phosphine oxides using a catalytic amount of Ti(OiPr)4. Synlett, 2007(10), 1545-1548. [Link]

  • Herres-Pawlis, S., & Straub, B. F. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(20), 9536-9547. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • Department of Chemistry, Fu Jen Catholic University. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

  • Supplementary Information for: Ruthenium Nanoparticles-Catalyzed H/D Exchange of Phosphines. The Royal Society of Chemistry. [Link]

  • New Insights into the Classic Chiral Grignard Reagent [1R,2S,5R]-Menthyl Magnesium Chloride. Wiley-VCH. [Link]

  • Marsden, J. A., & O'Brien, M. (2017). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 36(2), 266-270. [Link]

  • Keglevich, G., & Kovács, T. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(7), 569-585. [Link]

  • Keglevich, G., & Kovács, T. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. ResearchGate. [Link]

  • Singh, S., & Singh, A. K. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1431. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum of the Grignard reaction of... [Image]. Retrieved from [Link]

  • Keglevich, G., & Kovács, T. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Scribd. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... Study Prep. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Reduction of Bis(4-methoxyphenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of Bis(4-methoxyphenyl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot effectively, and ensure the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reducing agents for this compound oxide?

The most frequently employed and effective reducing agents for the reduction of diarylphosphine oxides, including this compound oxide, are silanes and aluminum hydrides.

  • Trichlorosilane (HSiCl₃): Often used in combination with a tertiary amine base (like triethylamine) in a solvent such as toluene. This method is widely cited and effective, though it may require elevated temperatures. The amine is crucial as it can influence the stereochemical outcome of the reduction (inversion of configuration at the phosphorus center)[1].

  • Diisobutylaluminum hydride (DIBAL-H): A powerful and often milder alternative to silanes, capable of reducing many secondary phosphine oxides at lower temperatures, sometimes even cryogenically.[2] It is particularly useful for substrates that may be sensitive to the harsh conditions of other methods.

Q2: My phosphine product seems to be re-oxidizing back to the phosphine oxide upon workup. How can I prevent this?

Diarylphosphines, such as this compound, are highly susceptible to air oxidation. This is a common issue during the workup and purification stages. To mitigate this:

  • Employ Air-Free Techniques: Conduct the reaction under an inert atmosphere (Argon or Nitrogen). Use degassed solvents and reagents.

  • Inert Atmosphere Workup: Perform the aqueous workup and extractions using cannulas and syringes under a positive pressure of an inert gas.

  • Protection as a Borane Adduct: The resulting phosphine can be treated with a borane source (e.g., borane dimethyl sulfide complex) to form a stable phosphine-borane adduct. This adduct is air-stable and can be purified by standard methods like silica gel chromatography. The borane protecting group can be removed later if the free phosphine is required.

Q3: How can I effectively remove unreacted this compound oxide from my final product?

If the reduction is incomplete, separating the desired phosphine from the starting phosphine oxide can be challenging due to their similar polarities. Here are a few strategies:

  • Precipitation/Crystallization: Triphenylphosphine oxide (a similar compound) is known to be poorly soluble in non-polar solvents like hexanes or pentane. You can attempt to selectively precipitate the phosphine oxide from a concentrated solution in a more polar solvent (like dichloromethane or ethyl acetate) by adding a non-polar anti-solvent.[3]

  • Complexation with Metal Salts: Phosphine oxides act as Lewis bases and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[3][4] By treating the crude mixture with a solution of the metal salt, the phosphine oxide may precipitate out and can be removed by filtration.

  • Oxidation and Re-purification: If you have a significant amount of unreacted starting material, it might be more efficient to intentionally oxidize the entire crude mixture back to the phosphine oxide and re-subject it to the reduction after purification of the oxide.[3]

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues you might encounter during the reduction of this compound oxide, focusing on the potential side reactions and how to troubleshoot them.

Issue 1: Incomplete Reduction or Stalled Reaction

Symptoms:

  • TLC or NMR analysis of the crude reaction mixture shows a significant amount of starting material remaining even after prolonged reaction times or at elevated temperatures.

Potential Causes & Solutions:

Reducing Agent Potential Cause Troubleshooting Steps
Trichlorosilane Insufficient Reagent or Temperature: Electron-rich phosphine oxides can be more challenging to reduce.Increase the equivalents of trichlorosilane and/or the reaction temperature. Monitor the reaction progress carefully.
Moisture Contamination: Silanes can react with water, reducing their efficacy.Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions.
DIBAL-H Inhibition by Aluminoxane Byproduct: A common issue with DIBAL-H reductions is the formation of tetraisobutyldialuminoxane (TIBAO), which can complex with the starting phosphine oxide and inhibit further reduction.[2]1. Increase Reaction Temperature: Heating the reaction can help to break up the TIBAO-phosphine oxide complex. 2. Use a "Decoy" Additive: Adding a sterically hindered, unreactive phosphine oxide can preferentially bind to the TIBAO, freeing up your substrate for reduction.
Hydrated Starting Material: Phosphine oxides can sometimes crystallize with water molecules, which will consume the DIBAL-H.Ensure your starting material is thoroughly dried before the reaction.
Issue 2: Formation of Unexpected Byproducts - Cleavage of Methoxy Groups

Symptoms:

  • ¹H NMR of the crude product shows new aromatic signals and a singlet corresponding to a phenolic -OH group.

  • Mass spectrometry reveals a peak corresponding to (4-hydroxyphenyl)(4-methoxyphenyl)phosphine or bis(4-hydroxyphenyl)phosphine.

Potential Causes & Solutions:

The methoxy groups on the phenyl rings of this compound oxide are susceptible to cleavage under certain reducing conditions, particularly with silane-based reagents that can have Lewis acidic character or generate acidic byproducts.

Reducing Agent Plausible Mechanism Preventative Measures & Solutions
Trichlorosilane The silicon center in trichlorosilane is electrophilic and can be attacked by the oxygen of the methoxy group, leading to cleavage of the C-O bond. This is more likely at higher temperatures and with prolonged reaction times.1. Optimize Reaction Conditions: Use the lowest possible temperature and shortest reaction time that still allows for complete reduction of the phosphine oxide. 2. Use an Alternative Silane: Consider using a less Lewis acidic silane, such as phenylsilane, in combination with a catalyst.[5] 3. Purification: If cleavage occurs, the resulting phenolic phosphines will have different polarities and may be separable by column chromatography. An aqueous basic wash during workup can also help to remove phenolic impurities by converting them to their more water-soluble phenoxide salts.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired reduction pathway and a key potential side reaction.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction cluster_troubleshooting Troubleshooting Point A This compound oxide B This compound A->B Reduction (e.g., HSiCl₃ or DIBAL-H) E Incomplete Reaction A->E F Stalled Reaction (DIBAL-H) A->F G Product Re-oxidation B->G Air Exposure C This compound oxide D Phenolic Byproduct ((4-hydroxyphenyl)(4-methoxyphenyl)phosphine oxide) C->D C-O Bond Cleavage (e.g., with HSiCl₃ at high temp.)

Caption: Desired reduction and potential side reactions.

Experimental Protocols

Protocol 1: Reduction using Trichlorosilane

This protocol is adapted from a general procedure for the reduction of diarylphosphine oxides.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound oxide (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent and Reagents: Add anhydrous toluene via syringe. To the resulting solution or suspension, add triethylamine (5.0 eq) followed by the slow, dropwise addition of trichlorosilane (4.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or ³¹P NMR.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure. The crude product should be purified promptly, keeping in mind the air-sensitivity of the phosphine.

Protocol 2: Purification via Precipitation of Phosphine Oxide
  • Dissolution: Dissolve the crude product (containing both the desired phosphine and unreacted phosphine oxide) in a minimal amount of a moderately polar solvent like dichloromethane.

  • Precipitation: While stirring, slowly add a non-polar solvent such as hexanes or pentane until a precipitate begins to form.

  • Cooling: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the mixture, collecting the filtrate. The precipitate is the enriched phosphine oxide.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the purified phosphine. Note that this process may need to be repeated for optimal purity.[3]

References

  • Keglevich, G. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Chemistry, 21(7), 565-575.
  • Kovács, T., & Keglevich, G. (n.d.).
  • Dudhe, P. G., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(8), 1895–1902.
  • Busacca, C. A., et al. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(19), 4277–4280.
  • Hérault, D., et al. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(9), 2508-2528.
  • BenchChem. (2025).
  • Radosevich, A. T., et al. (2013). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides?. Journal of the American Chemical Society, 135(46), 17491-17494.
  • Mohammed, S. M. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?
  • Sun, J., et al. (2006). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron Letters, 47(48), 8549-8552.
  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction.
  • Organic Chemistry Portal. (n.d.). Trichlorosilane.
  • Sugiura, M., et al. (2016). P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. Tetrahedron, 72(22), 2769-2775.
  • Amer, A. (2021). Answer to "How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?".
  • Huang, Y., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(4), 548-564.
  • Berthod, M., et al. (2007). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System. Synlett, 2007(10), 1545-1548.
  • Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activ
  • Busacca, C. A., et al. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 7(19), 4277-4280.
  • Bosch, I., et al. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(24), 3777-3780.
  • Ito, S., et al. (2005). Synthesis and redox properties of bis[4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl} diphosphene. Tetrahedron Letters, 46(43), 7357-7360.
  • Lu, G., et al. (2017). Metal-free electrophilic phosphination of electron-rich arenes, arenols and aromatic thiols with diarylphosphine oxides. Organic & Biomolecular Chemistry, 16(1), 30-33.
  • Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone. (n.d.). ResearchGate.n.d.).

Sources

Technical Support Center: Optimizing Suzuki Coupling with Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions utilizing Bis(4-methoxyphenyl)phosphine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this electron-rich phosphine ligand for efficient carbon-carbon bond formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of your experiments and achieve optimal results.

The Role of this compound in Suzuki Coupling

This compound is a monodentate phosphine ligand characterized by its electron-rich nature, a direct result of the methoxy groups on the phenyl rings. In the context of palladium-catalyzed Suzuki coupling, these electronic properties are highly advantageous. Electron-rich ligands enhance the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle, particularly with less reactive aryl chlorides.[1][2] This increased reactivity allows for milder reaction conditions and can improve the coupling efficiency for challenging substrates.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your Suzuki coupling experiments with this compound.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired biaryl product. My starting materials are either unreacted or I see a complex mixture of byproducts. What are the likely causes and how can I resolve this?

Answer: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed prior to use. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Ligand Oxidation: this compound, being electron-rich, is prone to oxidation to its corresponding phosphine oxide.[4] The phosphine oxide does not effectively coordinate to the palladium center, leading to an inactive catalytic system. Always handle the ligand under an inert atmosphere and use freshly opened or properly stored material.

  • Inappropriate Base: The choice of base is critical for activating the boronic acid.[5] For couplings with this compound, a moderately strong base is typically required.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The optimal base is substrate-dependent and may require screening.

  • Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides.[2] If you are using an aryl chloride, the reaction will likely require more forcing conditions.

    • Recommendation: Increase the reaction temperature in increments of 10-20 °C. You may also need to increase the catalyst and ligand loading (from 1-2 mol% to 3-5 mol%).

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Product Yield check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok reprepare Reprepare with Fresh Reagents & Degassed Solvents reagents_ok->reprepare No optimize Systematically Optimize Reaction Conditions reagents_ok->optimize Yes reprepare->start screen_base Test Various Bases optimize->screen_base screen_ligand Screen Different Ligands (if necessary) screen_ligand->optimize screen_solvent Evaluate a Range of Solvents optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp screen_base->screen_solvent analyze Analyze Results & Identify Optimal Conditions optimize_temp->analyze analyze->screen_ligand If still failing success Successful Reaction analyze->success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Homocoupling Byproducts

Question: My main byproduct is the homocoupling of my boronic acid starting material. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often exacerbated by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of boronic acids.

    • Recommendation: Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Sub-optimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to palladium species that favor homocoupling.

    • Recommendation: A ligand-to-palladium ratio of 1:1 to 2:1 is generally recommended for monodentate phosphine ligands. You may need to screen ratios within this range to find the optimal balance for your specific substrates.

Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to my boronic acid, suggesting the boron group is being replaced by a hydrogen atom. What causes this and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond and is a common decomposition pathway for boronic acids, particularly under prolonged heating or in the presence of water and certain bases.

Potential Causes & Solutions:

  • Reaction Conditions: High temperatures and extended reaction times can promote protodeboronation.

    • Recommendation: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Boronic Acid Stability: Some boronic acids are inherently less stable.

    • Recommendation: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for a Suzuki coupling using this compound?

A1: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents are generally preferred.

  • Recommended Solvents: Toluene, Dioxane, THF, and 2-MeTHF are excellent starting points. Often, a co-solvent of water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Q2: What is the optimal catalyst loading when using this ligand?

A2: For most applications, a palladium catalyst loading of 1-2 mol% with a ligand-to-palladium ratio of 1.2:1 to 2:1 should be sufficient. For challenging substrates like aryl chlorides or sterically hindered partners, increasing the catalyst loading to 3-5 mol% may be necessary.

Q3: Can this compound be used for coupling with heteroaryl halides?

A3: Yes, the electron-rich nature of this compound can be beneficial for the coupling of electron-deficient heteroaryl halides. However, some nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis. In such cases, careful optimization of the reaction conditions, particularly the base and solvent, is crucial.

Q4: How does the steric bulk of this compound compare to other common ligands?

A4: this compound is considered to be of moderate steric bulk. While it is bulkier than triphenylphosphine, it is less sterically demanding than ligands like tricyclohexylphosphine or the Buchwald-type biaryl phosphine ligands.[5] This moderate bulk can be advantageous in promoting reductive elimination without completely shutting down the catalytic cycle due to excessive steric hindrance.

Suzuki Catalytic Cycle with Key Roles of the Phosphine Ligand

suzuki_cycle cluster_cycle Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (R¹-X) pdiil_b R¹-Pd(II)L₂-OR pdiil->pdiil_b Ligand Exchange (Base) pdiil_r2 R¹-Pd(II)L₂-R² pdiil_b->pdiil_r2 Transmetalation (R²-B(OR)₂) pdiil_r2->pd0 Reductive Elimination product R¹-R² pdiil_r2->product L L = this compound

Caption: The Suzuki catalytic cycle highlighting the key steps.

Experimental Protocols & Data

General Protocol for Suzuki Coupling with an Aryl Bromide

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Starting Conditions
ParameterAryl BromideAryl ChlorideNotes
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ can sometimes be more active.
Catalyst Loading 1-2 mol%2-5 mol%Higher loading for less reactive chlorides.[2]
Ligand This compoundThis compound---
Ligand Loading 2-4 mol%4-10 mol%Maintain a 1:1 to 2:1 Ligand:Pd ratio.
Base K₃PO₄ or K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases are often needed for chlorides.
Solvent Toluene, Dioxane, THF (+H₂O)Toluene, Dioxane (+H₂O)Solvent choice can be substrate-dependent.
Temperature 80-100 °C100-120 °CHigher temperatures for less reactive substrates.
Time 2-12 h6-24 hMonitor reaction progress.

References

  • Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.
  • Baran, P. S.; et al. Accounts of Chemical Research. 2007, 40 (7), 527–538.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc. 2005, 127 (13), 4685–4696.
  • NINGBO INNO PHARMCHEM CO.,LTD. Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine. Available at: [Link]

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Improving yield and selectivity in Heck reactions using "Bis(4-methoxyphenyl)phosphine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving yield and selectivity in Heck reactions using the electron-rich phosphine ligand, Bis(4-methoxyphenyl)phosphine. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their catalytic coupling processes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.

The Strategic Advantage of this compound in Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, coupling unsaturated halides with alkenes.[1] The choice of phosphine ligand is critical, as it modulates the steric and electronic properties of the palladium catalyst, influencing every step of the catalytic cycle.[2][3]

This compound, with its electron-donating methoxy groups, is classified as an electron-rich phosphine ligand. This electronic enrichment of the palladium center has profound effects:

  • Enhanced Oxidative Addition: The increased electron density on the palladium(0) catalyst facilitates the oxidative addition of the aryl or vinyl halide, which is often the rate-limiting step.[4] This can be particularly beneficial for less reactive substrates like aryl chlorides.[5][6][7]

  • Stabilization of the Catalytic Species: Electron-rich ligands can help stabilize the active Pd(0) species, preventing decomposition into inactive palladium black, a common failure mode in Heck reactions.[6]

  • Influence on Selectivity: The electronic properties of the ligand can influence the regioselectivity of the migratory insertion step, a key factor in determining the final product isomer.[4]

Below is a diagram illustrating the generally accepted catalytic cycle for the Heck reaction, highlighting the key stages where the phosphine ligand exerts its influence.

Heck_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII L₂Pd(II)(Ar)X OxAdd->PdII Coord Olefin Coordination PdII->Coord + Olefin - L OlefinComplex L(olefin)Pd(II)(Ar)X Coord->OlefinComplex MigratoryInsertion Migratory Insertion OlefinComplex->MigratoryInsertion SigmaComplex L₂Pd(II)(alkyl)X MigratoryInsertion->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride ProductComplex L₂Pd(II)(H)X + Product BetaHydride->ProductComplex ReductiveElim Reductive Elimination ProductComplex->ReductiveElim + Base ReductiveElim->Pd0 - HBX

Caption: The Heck Reaction Catalytic Cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Heck reactions with this compound and provides actionable solutions based on mechanistic principles.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Possible Cause 1: Inefficient Catalyst Activation

Many Heck reactions use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish.[4] While phosphines can aid in this reduction, the process is not always perfectly efficient.

  • Solution:

    • Consider a Pd(0) Precatalyst: If you suspect poor activation, switching to a precatalyst that is already in the Pd(0) state, like Pd₂(dba)₃, can be beneficial.

    • Optimize Ligand:Palladium Ratio: A general starting point for the ligand-to-palladium ratio is 2:1.[8] Too little ligand can lead to catalyst instability, while a large excess can sometimes inhibit the reaction by occupying coordination sites on the palladium.[8] Experiment with ratios from 1:1 to 4:1 to find the optimal balance.

Possible Cause 2: Catalyst Deactivation

The active Pd(0) catalyst can be sensitive and prone to deactivation, most commonly by aggregating into palladium black, which is catalytically inactive.

  • Solutions:

    • Ensure Rigorously Anaerobic Conditions: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen. The resulting phosphine oxides cannot effectively stabilize the palladium center, leading to catalyst decomposition. Use freshly degassed solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If you observe the formation of a black precipitate, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Check Substrate and Reagent Purity: Impurities in your starting materials or base can poison the catalyst. Ensure all reagents are of high purity.

Possible Cause 3: Poor Reactivity of the Aryl Halide

The reactivity of aryl halides in the oxidative addition step follows the general trend: I > Br > Cl.[4] Aryl chlorides can be particularly challenging.

  • Solution:

    • Leverage the Electron-Rich Ligand: this compound is well-suited for activating less reactive aryl halides due to its electron-donating nature.[4][5] Ensure you are using an adequate catalyst loading (1-5 mol%) for these challenging substrates.

    • Consider Additives: In some cases, the addition of a halide scavenger (like a silver or thallium salt) can promote a cationic pathway that may be more favorable for certain substrate combinations.[8] However, this should be approached with caution as it alters the reaction mechanism.

Q2: The reaction works, but the yield is low and I have significant side products. How can I improve selectivity?

Possible Cause 1: Olefin Isomerization

After the desired product is formed, it can re-coordinate to the palladium hydride intermediate, leading to isomerization of the double bond. This is a reversible process that can lead to a mixture of products.[4]

  • Solution:

    • Optimize the Base: The base plays a crucial role in the reductive elimination of HX from the palladium center to regenerate the Pd(0) catalyst. A strong, non-coordinating base can facilitate this step, minimizing the lifetime of the palladium hydride species and thus reducing the opportunity for olefin isomerization. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.

    • Monitor Reaction Time: Prolonged reaction times at high temperatures can exacerbate isomerization. Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed.

Possible Cause 2: Competing β-Hydride Elimination Pathways

For certain substrates, there may be multiple possible sites for β-hydride elimination, leading to a mixture of regioisomers (e.g., linear vs. branched products).

  • Solution:

    • Steric and Electronic Control: The regioselectivity is a complex interplay of steric and electronic factors. While this compound is primarily an electronically-tuned ligand, its steric profile also plays a role. In some cases, switching to a bulkier electron-rich ligand might be necessary to favor a specific regioisomer.

    • Modify the Solvent: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and, consequently, the selectivity. Experiment with solvents of varying polarity, such as DMF, NMP, or toluene.[8]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for a Heck reaction using this compound?

A: There is no single optimal temperature, as it depends on the reactivity of your substrates. A general starting point is 80-120 °C. For highly reactive substrates like aryl iodides, you may be able to use lower temperatures. For less reactive aryl bromides or chlorides, higher temperatures may be necessary. However, always be mindful that higher temperatures can increase the rate of catalyst decomposition.[5]

Q: Which base should I choose?

A: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and are often effective.[8] Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[8] For sensitive substrates, a weaker base like NaOAc may be preferable to minimize side reactions. The optimal base must be determined empirically for your specific reaction.

Q: My reaction mixture turned black. Is the reaction salvageable?

A: The formation of a black precipitate is indicative of palladium black, meaning your catalyst has decomposed. At this point, the catalytic cycle has likely ceased or significantly slowed down. It is generally not possible to salvage the reaction. The focus should be on preventing this in future experiments by addressing the potential causes outlined in the troubleshooting guide (e.g., ensuring anaerobic conditions, optimizing temperature and ligand ratio).

Q: Can I use this compound in an aqueous Heck reaction?

A: While traditional Heck reactions are run in organic solvents, aqueous conditions are becoming more common for "green chemistry" applications. Standard phosphine ligands like this compound are not water-soluble. To perform the reaction in water, you would typically need a phase-transfer catalyst or a sulfonated version of the phosphine ligand to impart water solubility.

Experimental Protocol: A General Procedure

This protocol provides a starting point for a Heck reaction using this compound. Note: This is a general guideline and may require optimization for your specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, or NMP)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 equiv, 2 mol%) and this compound (e.g., 0.04 equiv, 4 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.

  • Add the aryl halide, the alkene, and the base to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Inert Check Inert Atmosphere & Solvent Degassing Start->Check_Inert Check_Selectivity Problem with Selectivity? Start->Check_Selectivity Check_Temp Is Reaction Temp Appropriate? Check_Inert->Check_Temp Increase_Temp Increase Temperature (e.g., in 10-20°C increments) Check_Temp->Increase_Temp No Decrease_Temp Observe for Pd Black. If present, decrease temp. Check_Temp->Decrease_Temp Yes (too high) Check_Catalyst Evaluate Catalyst System Increase_Temp->Check_Catalyst Decrease_Temp->Check_Catalyst Optimize_Ligand_Ratio Optimize Ligand:Pd Ratio (e.g., 1:1 to 4:1) Check_Catalyst->Optimize_Ligand_Ratio Change_Precatalyst Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Optimize_Ligand_Ratio->Change_Precatalyst Check_Base Is the Base Optimal? Change_Precatalyst->Check_Base Change_Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Check_Base->Change_Base No Success Problem Solved Check_Base->Success Yes Change_Base->Success Optimize_Time_Base Optimize Reaction Time and Base Strength Check_Selectivity->Optimize_Time_Base Screen_Solvents Screen Solvents (DMF, Toluene, etc.) Optimize_Time_Base->Screen_Solvents Screen_Solvents->Success

Caption: A logical workflow for troubleshooting Heck reactions.

Quantitative Data Summary

The following table summarizes the general impact of key parameters on Heck reactions, particularly when using electron-rich phosphine ligands. This data is compiled from established principles in the literature.

ParameterTypical RangeEffect on YieldEffect on SelectivityKey Considerations
Catalyst Loading 1-5 mol%Higher loading can increase yield for unreactive substrates.Generally minor, but can affect catalyst stability.Balance between cost and efficiency. Higher loading may increase risk of side reactions.
Ligand:Pd Ratio 1:1 to 4:1Optimal ratio is crucial. Too low leads to decomposition; too high can inhibit reaction.Can influence regioselectivity by altering the steric/electronic environment.Start at 2:1 and optimize.
Temperature 80-140 °CHigher temperature increases reaction rate.Can decrease selectivity due to side reactions like isomerization.High temperatures risk catalyst decomposition (Pd black formation).[5]
Base 1.5-3.0 equivStronger bases can accelerate catalyst turnover.Choice of base can significantly impact isomerization and other side reactions.Must be compatible with functional groups on substrates.
Solvent DMF, NMP, Toluene, DioxaneSolvent polarity can affect reaction rates and substrate solubility.Can influence the reaction pathway (neutral vs. cationic) and thus regioselectivity.Must be anhydrous and thoroughly degassed.

References

  • [Synthesis and redox properties of bis

  • 13.pdf)

Sources

Technical Support Center: Preventing Oxidation of Bis(4-methoxyphenyl)phosphine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organometallic catalysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize Bis(4-methoxyphenyl)phosphine and other air-sensitive phosphine ligands. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and preventative measures to mitigate ligand oxidation, ensuring the robustness and reproducibility of your catalytic reactions.

Understanding the Challenge: The Inherent Reactivity of Phosphine Ligands

Phosphine ligands are integral to a vast array of transition metal-catalyzed reactions, including widely used cross-coupling methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] Their efficacy stems from the ability to fine-tune the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.[3][4] However, the very nature of the phosphorus atom in triarylphosphines like this compound makes them susceptible to oxidation.

The trivalent phosphorus atom possesses a lone pair of electrons that is readily attacked by atmospheric oxygen, leading to the formation of the corresponding pentavalent phosphine oxide.[5] This oxidation is often irreversible and detrimental to the catalytic process for several reasons:

  • Loss of Catalytic Activity: The resulting phosphine oxide can no longer coordinate effectively with the metal center, leading to the deactivation of the catalyst.

  • Altered Reaction Kinetics: The presence of phosphine oxide can complicate the reaction mechanism and lead to inconsistent results.

  • Product Contamination: The phosphine oxide can be challenging to separate from the desired product, impacting purity and yield.

The methoxy groups on the phenyl rings of this compound are electron-donating, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity, while beneficial for catalytic activity, also renders the ligand more susceptible to oxidation compared to less electron-rich triarylphosphines.[6]

Visualizing the Oxidation Process

Oxidation Phosphine This compound (P(III)) Oxide This compound Oxide (P(V)) Phosphine->Oxide Oxidation Catalyst Active Catalyst [M-P(III) Complex] Phosphine->Catalyst Coordination Oxygen Atmospheric Oxygen (O2) Oxygen->Oxide Deactivated Deactivated Species [M] + P(V) Oxide Catalyst->Deactivated Ligand Oxidation

Caption: Oxidation of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter related to the oxidation of this compound during your experiments.

Question 1: My reaction is sluggish or has stalled completely. How can I determine if ligand oxidation is the culprit?

Answer:

A stalled reaction is a common symptom of catalyst deactivation, which can be caused by ligand oxidation. The most definitive method to confirm this is through ³¹P NMR spectroscopy .

  • ³¹P NMR Analysis: Take an aliquot of your reaction mixture under an inert atmosphere and analyze it by ³¹P NMR.

    • Expected Chemical Shift: this compound should exhibit a characteristic chemical shift. For the related diphenylphosphine, the shift is approximately -41 ppm.[5]

    • Oxidation Peak: The presence of a new peak at a downfield chemical shift (e.g., around +22 ppm for diphenylphosphine oxide) is a strong indicator of phosphine oxide formation.[5] The corresponding oxide of your ligand, this compound oxide, will also appear at a distinct downfield shift.

Troubleshooting Steps:

  • Inert Atmosphere Check: Scrupulously ensure your reaction setup is under a robust inert atmosphere (Argon or Nitrogen). Check for leaks in your manifold, septa, and glassware.

  • Solvent Degassing: Insufficiently degassed solvents are a primary source of oxygen. Ensure you are using a reliable degassing method.

  • Reagent Purity: Verify the purity of your starting materials and reagents. Some may contain residual oxygen or oxidizing impurities.

Question 2: I've confirmed phosphine oxide formation. What are the most likely sources of oxygen in my reaction?

Answer:

Oxygen can be introduced at multiple stages of the experimental process. A systematic evaluation of your workflow is crucial.

Potential Oxygen Source Underlying Cause & Explanation Recommended Preventative Action
Reaction Solvents Solvents readily absorb atmospheric oxygen. Even "anhydrous" solvents from commercial suppliers can contain dissolved oxygen.Employ rigorous degassing techniques such as freeze-pump-thaw (at least three cycles), sparging with an inert gas for an extended period, or using a solvent purification system.
Reaction Headspace The atmosphere above your reaction mixture, if not properly purged, will contain oxygen.Thoroughly purge the reaction vessel with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Reagents and Starting Materials Solid reagents can adsorb oxygen on their surface. Liquid reagents can have dissolved oxygen.Store all reagents under an inert atmosphere. For solids, applying a vacuum and backfilling with inert gas can help remove surface-adsorbed oxygen.
Glassware and Equipment Improperly dried glassware can retain a film of moisture, which can contain dissolved oxygen.Oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas or in a desiccator.
Question 3: Can I "rescue" a reaction where ligand oxidation has occurred?

Answer:

Unfortunately, once the phosphine ligand has oxidized to the phosphine oxide, it is generally not possible to reverse this process in situ and rescue the ongoing reaction. The focus should be on preventing oxidation from the outset.

However, if you have unreacted starting material, you can attempt to salvage the reaction by:

  • Working up the reaction to remove the deactivated catalyst and phosphine oxide.

  • Re-subjecting the purified starting materials to the reaction conditions with a fresh batch of catalyst and ligand, ensuring rigorous exclusion of oxygen.

Best Practices for Handling and Storage

Proactive measures are the most effective strategy for preventing the oxidation of this compound.

Storage
  • Inert Atmosphere: Always store this compound under an inert atmosphere, such as argon or nitrogen.[7]

  • Temperature: Store in a cool, dry place, typically refrigerated at 2-8°C.[7]

  • Original Packaging: Keep the ligand in its original, tightly sealed container. If you need to transfer it, use a glovebox or Schlenk line.

Handling
  • Glovebox: The ideal environment for handling air-sensitive phosphines is a glovebox with a low-oxygen atmosphere.

  • Schlenk Line Techniques: If a glovebox is unavailable, proficient use of a Schlenk line is essential for all manipulations, including weighing, dissolving, and transferring the ligand.

  • Solvent Degassing: Always use freshly degassed solvents.

Experimental Workflow for Preventing Oxidation

Caption: Workflow for air-sensitive catalysis.

Frequently Asked Questions (FAQs)

Q1: Are there any "air-stable" phosphine ligands I can use as alternatives?

A1: While many phosphines are air-sensitive, some have been developed with increased air stability, often by incorporating bulky substituents or specific electronic features.[8] However, the choice of ligand is highly dependent on the specific reaction, and a direct substitution may not yield the same catalytic performance. It's crucial to consult the literature for your specific transformation.

Q2: Can I use a phosphine oxide as a pre-ligand?

A2: In some specialized cases, secondary phosphine oxides can be used as pre-ligands. These exist in equilibrium with the trivalent phosphinous acid, which can then coordinate to the metal center. However, this is not a general strategy and requires specific reaction conditions and metal precursors.

Q3: Does the choice of metal precursor affect ligand oxidation?

A3: While the primary cause of oxidation is atmospheric oxygen, the overall stability of the catalytic system can be influenced by the metal precursor. Using well-defined pre-catalysts can sometimes lead to more robust and reproducible results compared to generating the active catalyst in situ from metal salts.[9]

Q4: How can I safely dispose of oxidized or unused phosphine ligands?

A4: Phosphine compounds and their oxides should be treated as chemical waste and disposed of according to your institution's safety guidelines. They should not be discarded in regular trash or down the drain. Always consult the Safety Data Sheet (SDS) for specific disposal instructions.

References

  • Technical Support Center: Prevention of Diphenylphosphine Ligand Oxidation - Benchchem.
  • Protecting Phosphines from Oxidation in Air - ChemistryViews. (2023-09-12).
  • Synthetic strategies towards phosphine ligands suitable for further... - ResearchGate.
  • The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C. (2021-02-19).
  • Phosphine Ligand Oxidation : r/Chempros - Reddit. (2021-12-19).
  • Bis(4-methoxyphenyl)(phenyl)phosphine, 98% - Lab-Chemicals.Com.
  • Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon.
  • Tris(4-methoxyphenyl)phosphine (Tris(p-anisyl)phosphine) | Biochemical Reagent.
  • Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles | Organometallics - ACS Publications. (2014-11-06).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-19).
  • Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (2022-06-14).
  • (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one - Safety Data Sheet - ChemicalBook. (2023-07-15).
  • Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands - Benchchem.
  • Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces.
  • This compound oxide synthesis - ChemicalBook.
  • Predicting the Air Stability of Phosphines | Request PDF - ResearchGate. (2025-08-06).
  • Tris(4-methoxyphenyl)phosphine 95 855-38-9 - Sigma-Aldrich.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Ligand design for cross-couplings: phosphines - YouTube. (2024-01-10).
  • This compound oxide | 15754-51-5 - Sigma-Aldrich.
  • BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook.
  • Tris(4-methoxyphenyl)phosphine - Wikipedia.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics - ACS Publications. (2021-03-26).
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC.

Sources

Technical Support Center: Troubleshooting Bis(4-methoxyphenyl)phosphine Ligand Degradation and Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Bis(4-methoxyphenyl)phosphine ligand. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during its application in catalysis. Our goal is to equip you with the knowledge to diagnose and resolve issues related to ligand degradation and catalyst deactivation, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound and its associated catalysts.

Q1: My reaction mixture containing a palladium catalyst and this compound ligand has turned black, and the reaction has stalled. What is happening?

A1: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, aggregated form of palladium metal.[1] This is a common deactivation pathway in many cross-coupling reactions. The primary cause is often the loss of the stabilizing phosphine ligand from the palladium center, leading to the aggregation of "naked" Pd(0) atoms.[1]

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Ligand Oxidation Ensure rigorous exclusion of oxygen from your reaction. Utilize freshly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).Phosphine ligands, particularly electron-rich ones like this compound, are susceptible to oxidation by trace oxygen.[1][2] The resulting phosphine oxide does not effectively stabilize the metal center.
Insufficient Ligand Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).A higher concentration of the phosphine ligand in solution can help prevent dissociation from the metal center and subsequent aggregation.[1][3]
High Temperature Operate the reaction at the lowest effective temperature.Elevated temperatures can accelerate the rate of both ligand degradation and catalyst decomposition.[1]
Solvent Effects Ensure the use of high-purity, anhydrous solvents. Certain solvents can promote ligand degradation or catalyst aggregation.[4]Protic impurities or coordinating solvents can sometimes displace the phosphine ligand or participate in side reactions.
Q2: I suspect my this compound ligand has degraded. How can I confirm this?

A2: The most common degradation product of a phosphine ligand is its corresponding phosphine oxide. You can detect the presence of this compound oxide using several analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most direct method. This compound will have a characteristic chemical shift, while its oxide will appear at a different, typically downfield, chemical shift. For example, a similar compound, this compound oxide, has been reported with a ³¹P NMR chemical shift around δ 18.9 ppm in CDCl₃.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the phosphine oxide, which is 16 atomic mass units higher than the parent phosphine.

  • Thin Layer Chromatography (TLC): The phosphine oxide is generally more polar than the phosphine and will have a lower Rf value on a silica gel plate.

Q3: Can the methoxy groups on the this compound ligand cause any specific degradation pathways?

A3: While the electron-donating nature of the methoxy groups enhances the ligand's electronic properties for catalysis, they can potentially be involved in side reactions under certain conditions. For instance, demethylation of methoxy groups has been observed in related phosphine ligands under specific reaction conditions, which could lead to the formation of undesired phosphine species.[6] However, for most standard cross-coupling applications, the primary degradation pathways remain oxidation and P-C bond cleavage.

Section 2: Troubleshooting Guide for Poor Reaction Performance

This section provides a structured approach to troubleshooting when your reaction is not proceeding as expected.

Problem: Low or no product yield in a cross-coupling reaction.
Step 1: Verify the Integrity of Starting Materials
  • Ligand Purity: As discussed in FAQ Q2, verify the purity of your this compound ligand using ³¹P NMR. If significant oxidation is observed, purify the ligand by recrystallization or column chromatography under an inert atmosphere.

  • Pre-catalyst Activity: Ensure your palladium pre-catalyst is active. Many cross-coupling reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate effectively.[1] Consider using a more modern, reliable pre-catalyst if issues persist.[1]

  • Reagent and Solvent Quality: Use fresh, high-purity reagents and anhydrous, degassed solvents. Impurities can poison the catalyst or participate in side reactions.

Step 2: Optimize Reaction Conditions

The following workflow can guide your optimization efforts:

G cluster_0 Troubleshooting Low Yield start Low Reaction Yield check_materials Verify Purity of Ligand, Catalyst, and Reagents start->check_materials optimize_conditions Systematically Vary Reaction Parameters check_materials->optimize_conditions Materials OK solution Implement Optimized Conditions and Protocols check_materials:e->solution:w Impurity Found analyze_byproducts Identify Side Products (GC-MS, LC-MS, NMR) optimize_conditions->analyze_byproducts consult_literature Review Literature for Similar Systems analyze_byproducts->consult_literature consult_literature->solution

Caption: Troubleshooting workflow for low reaction yield.

Step 3: Investigate Potential Catalyst Inhibition
  • Substrate/Product Inhibition: In some cases, the starting material or the product can coordinate to the metal center and inhibit the catalytic cycle.[4] Varying the substrate concentration may provide insights.

  • Ligand Displacement: Certain species in the reaction mixture, such as the base or additives, can potentially displace the phosphine ligand, leading to catalyst deactivation.[4]

Section 3: Advanced Mechanistic Insights into Degradation

Understanding the potential degradation pathways of your ligand and catalyst can provide a deeper insight into troubleshooting.

Phosphine Ligand Degradation Pathways

G cluster_1 Ligand Degradation Pathways phosphine This compound (Active Ligand) phosphine_oxide This compound Oxide (Inactive) phosphine->phosphine_oxide Oxidation (O2, Peroxides) pc_cleavage P-C Bond Cleavage Products (Inactive) phosphine->pc_cleavage P-C Bond Cleavage (Thermal, Reductive Elimination)

Caption: Major degradation pathways for phosphine ligands.

  • Oxidation: As previously mentioned, this is a very common degradation pathway for phosphine ligands.[2] The resulting phosphine oxide is a poor ligand for the metal center.

  • P-C Bond Cleavage: This is another significant deactivation mechanism where a bond between the phosphorus atom and one of the aryl groups is broken.[7][8] This can occur through various mechanisms, including reductive elimination from the metal center or via radical pathways.[7][8] P-C bond cleavage is often promoted by high temperatures and can be irreversible.[3]

Catalyst Deactivation Cycle

G cluster_2 Catalyst Deactivation Cycle active_catalyst Active Pd(0)L2 Species ligand_dissociation Ligand Dissociation active_catalyst->ligand_dissociation naked_pd "Naked" Pd(0) ligand_dissociation->naked_pd naked_pd->active_catalyst Ligand Re-coordination aggregation Aggregation naked_pd->aggregation pd_black Palladium Black (Inactive) aggregation->pd_black

Sources

Technical Support Center: Purification of Crude Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bis(4-methoxyphenyl)phosphine. This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals encountering challenges in obtaining this reagent in high purity. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What is the primary impurity I should be concerned about with crude this compound?

A1: The most common and troublesome impurity is its oxidation product, This compound oxide .[1] This phosphine (P(III)) is readily oxidized to the phosphine oxide (P(V)) by atmospheric oxygen.[2] The two compounds often have similar polarities, making their separation non-trivial. The presence of the phosphine oxide can significantly hinder or halt desired catalytic activity.

Q2: How can I quickly assess the purity of my crude material?

A2: The most definitive method is ³¹P NMR spectroscopy . This compound will have a characteristic chemical shift, while the corresponding phosphine oxide will appear significantly downfield. This technique provides a clear quantitative ratio of the desired product to its primary impurity. Visual inspection can also be an indicator; pure this compound is typically a colorless solid or oil that crystallizes, whereas crude material containing the oxide may appear as a greasy or discolored solid.[3]

Q3: Why is this phosphine so sensitive to air?

A3: The phosphorus atom in a triarylphosphine possesses a lone pair of electrons, making it a nucleophile and susceptible to oxidation.[2] While generally more stable than trialkylphosphines, diarylphosphines like this one will still oxidize over time in the presence of air, a process that can be accelerated by heat, light, or impurities in solvents.[4][5] Therefore, all handling and purification steps should ideally be performed under an inert atmosphere (e.g., Argon or Nitrogen).[2]

Q4: Can I store the purified phosphine on the bench?

A4: It is strongly discouraged. To maintain purity, the purified product should be stored under an inert atmosphere, preferably in a freezer (-20°C to -80°C) to slow down any potential degradation pathways.[6] For long-term storage, a glovebox or a sealed ampule under argon is ideal.

Part 2: Troubleshooting Purification Protocols

This section provides a problem-and-solution framework for the two primary methods of purifying this compound: Recrystallization and Column Chromatography.

Troubleshooting Recrystallization

Recrystallization is often the first choice for purification if the crude material is relatively high in purity (>90%). It is a cost-effective and scalable method.

Problem 1: My compound will not crystallize from solution.

  • Cause A: The solution is too dilute. You may have added too much solvent, preventing the solution from reaching supersaturation upon cooling.[7]

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of inert gas. Allow the concentrated solution to cool slowly again.

  • Cause B: An inappropriate solvent system was used. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Experiment with different solvent systems. A common and effective method is using a solvent/anti-solvent pair. Dissolve the crude material in a minimal amount of a good solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) and then slowly add a poor solvent (e.g., Hexane or Pentane) at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.

  • Cause C: High concentration of oily impurities. Significant amounts of phosphine oxide or other byproducts can act as "crystal poisons," inhibiting the formation of a proper crystal lattice.[8]

    • Solution: If the material is very crude or oily, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Problem 2: The resulting crystals are discolored, oily, or still show significant phosphine oxide content by ³¹P NMR.

  • Cause: Co-precipitation of the phosphine oxide. this compound oxide may have similar solubility properties to the parent phosphine in some solvents, causing it to crash out of solution along with your product.[9]

    • Solution 1: Optimize the solvent system. A different solvent may provide better discrimination between the two compounds. Refer to the table below for suggested starting points.

    • Solution 2: Perform multiple recrystallizations. A second or even third recrystallization may be necessary to achieve high purity, although this will lead to a lower overall yield.

    • Solution 3 (Advanced): For stubborn cases, one might exploit the basicity of the phosphine. An acidic wash of the crude material in a two-phase system (e.g., dilute HCl/Toluene) could protonate and remove other basic impurities, though this risks oxidizing the phosphine if not done carefully under inert conditions.

Solvent System (Solvent/Anti-Solvent)Rationale & Expert Insight
Toluene / Hexane A classic choice. Toluene has good solvating power for aromatic compounds, while hexane acts as an effective anti-solvent. Allows for slow cooling and formation of well-defined crystals.
Ethyl Acetate / Hexane Ethyl acetate is more polar and can be effective at leaving the more polar phosphine oxide in the mother liquor.[1]
Dichloromethane (DCM) / Pentane DCM is an excellent solvent but its volatility can make crystal growth rapid. Use a diffusion setup (a vial of the DCM solution inside a larger jar of pentane) for best results.
Troubleshooting Column Chromatography

Column chromatography is the method of choice for purifying very crude material or for achieving the highest possible purity. However, it presents unique challenges for air-sensitive compounds.

Problem 1: My phosphine is converting to the oxide on the column.

  • Cause A: Active silica gel. Standard silica gel is acidic and its surface is covered with silanol groups (Si-OH).[10] These sites can catalyze the oxidation of phosphines, especially when exposed to trace oxygen in the eluent.[11]

    • Solution: Use a deactivated stationary phase. Neutral alumina is often a better choice for basic compounds like phosphines.[10] Alternatively, you can "deactivate" silica gel by preparing a slurry with your eluent containing 1-2% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface.

  • Cause B: Oxygen in the eluent or on the stationary phase. Solvents readily absorb atmospheric oxygen, which will then continuously pass over your compound during the purification.

    • Solution: All solvents must be rigorously deoxygenated before use. This can be done by bubbling argon or nitrogen through the solvent for at least 30-60 minutes or by using several freeze-pump-thaw cycles. The column should be packed and run under a positive pressure of inert gas.[4][10]

Problem 2: I cannot achieve good separation between the phosphine and the phosphine oxide.

  • Cause: Incorrect eluent polarity. The polarity difference between the phosphine and its oxide, while present, can be subtle.

    • Solution: Meticulously optimize your eluent system using TLC first. A common starting point for non-polar compounds is a hexane/ethyl acetate or hexane/DCM mixture. Start with a very low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the proportion of the polar solvent. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and may enhance separation by interacting differently with the phosphine versus the oxide.

Workflow & Decision Making

A logical approach is key to efficient purification. The following diagram outlines a decision-making workflow for purifying crude this compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Decision cluster_methods Purification Methods cluster_check Final QC start Crude this compound analysis Assess Purity via ³¹P NMR start->analysis decision Purity > 90%? analysis->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography Perform Inert Atmosphere Chromatography decision->chromatography No / Oily final_qc Check Purity by NMR recrystallize->final_qc chromatography->final_qc success Pure Product (Store under Inert Gas) final_qc->success Purity OK fail Repeat Purification or Re-evaluate Strategy final_qc->fail Purity Not OK Inert_Chromatography A Deoxygenate Solvents (Ar/N₂ Sparge) C Pack Column under Inert Gas A->C B Prepare Stationary Phase (Dry Silica + 1% Et₃N) B->C D Load Sample (Dry Loading Method) C->D E Elute with Deoxygenated Solvent Gradient D->E F Collect Fractions under Inert Gas E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions & Evaporate Solvent G->H I Store Final Product under Inert Atmosphere H->I

Sources

Technical Support Center: Overcoming Low Catalytic Activity with Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Bis(4-methoxyphenyl)phosphine" (CAS: 84127-04-8). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this electron-rich phosphine ligand in their catalytic reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your experiments, particularly when faced with the common challenge of low catalytic activity.

Introduction to this compound: The Electron-Rich Advantage

This compound is a tertiary phosphine ligand characterized by its two electron-donating methoxy groups on the phenyl rings. These substituents increase the electron density on the phosphorus atom, making it a strong σ-donor ligand.[1] In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, this enhanced electron-donating ability can be highly advantageous. An electron-rich phosphine ligand increases the electron density on the palladium center, which in turn facilitates the rate-determining oxidative addition step of the catalytic cycle.[2] However, the unique electronic and steric properties of this ligand also present specific challenges that can lead to diminished catalytic performance if not properly managed.

This guide will walk you through common issues, provide structured troubleshooting advice, and offer detailed protocols to help you harness the full potential of your catalytic system.

Troubleshooting Guide: Low Catalytic Activity

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. I'm using this compound as the ligand. What are the likely causes and how can I fix it?

Low conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to several key factors. Let's break down the troubleshooting process logically.

Initial Diagnostic Workflow

Start Low Conversion Observed Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents First Step Check_Inertness Assess Inert Atmosphere & Solvent Degassing Check_Reagents->Check_Inertness Reagents OK Check_Conditions Evaluate Reaction Conditions (Temp, Base, Solvent) Check_Inertness->Check_Conditions System Inert Check_Catalyst Examine Catalyst System (Pre-catalyst, Ligand Ratio) Check_Conditions->Check_Catalyst Conditions Appropriate Optimize Systematic Optimization Check_Catalyst->Optimize Catalyst System OK

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.

Detailed Troubleshooting Steps:

  • Cause A: Ligand Oxidation or Degradation

    • Explanation: this compound, like many electron-rich phosphines, is susceptible to oxidation to its corresponding phosphine oxide (this compound oxide, CAS: 15754-51-5). The phosphine oxide does not act as a ligand for the palladium catalyst and will not promote the reaction.[3] Exposure to air, even for brief periods during weighing and transfer, can significantly reduce the amount of active ligand available.

    • Solution:

      • Strict Inert Atmosphere: Handle the phosphine ligand in a glovebox or under a steady stream of an inert gas like argon or nitrogen.

      • Fresh is Best: Use freshly purchased ligand or material that has been stored properly under an inert atmosphere. If you suspect oxidation, you can attempt to reduce the corresponding phosphine oxide back to the phosphine, although resynthesis is often more practical. A known method for this reduction involves using trichlorosilane.

      • Visual Inspection: The phosphine should be a colorless solid. Any discoloration (yellowing) may indicate oxidation.

  • Cause B: Suboptimal Palladium Pre-catalyst or Ligand-to-Metal Ratio

    • Explanation: The choice of palladium source and the ratio of ligand to palladium are critical. Using a less active pre-catalyst or an incorrect stoichiometric ratio can lead to incomplete formation of the active catalytic species or catalyst decomposition.

    • Solution:

      • Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0), which can be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃ for more reliable generation of the active catalyst.

      • Ligand-to-Palladium Ratio: For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (phosphine:palladium) is a good starting point. Too little ligand can lead to the formation of palladium black (inactive, precipitated palladium), while too much can sometimes inhibit the reaction by occupying all coordination sites on the palladium.

  • Cause C: Inappropriate Base or Solvent

    • Explanation: The base is crucial for the transmetalation step, and its strength and solubility can dramatically impact the reaction rate. The solvent must solubilize all components of the reaction and be compatible with the chosen base.

    • Solution:

      • Base Selection: For many Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective. Ensure the base is finely powdered and anhydrous. In some cases, an aqueous solution of the base is used in a biphasic system (e.g., with toluene or dioxane).

      • Solvent System: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and properly degassed to remove oxygen. A combination of an organic solvent with a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

  • Cause D: Poor Substrate Reactivity

    • Explanation: Electron-rich aryl halides can be challenging substrates for the oxidative addition step. While an electron-rich ligand like this compound is designed to help with this, very unreactive substrates may still require more forcing conditions.

    • Solution:

      • Increase Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing it to 100-110 °C.

      • Change Halide: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.

Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and some hydrodehalogenation of my aryl halide. What's going wrong?

This scenario points towards a competition between the desired C-N bond formation and an undesired side reaction (hydrodehalogenation), with the overall catalytic cycle being inefficient.

Troubleshooting Decision Tree

Start Low Yield & Hydrodehalogenation Check_Base Is the base strong enough and non-nucleophilic? Start->Check_Base Check_Amine Is the amine sufficiently nucleophilic and not overly hindered? Check_Base->Check_Amine Yes Change_Base Switch to NaOtBu or LHMDS Check_Base->Change_Base No Check_Ligand Is the ligand providing sufficient steric bulk and electron density? Check_Amine->Check_Ligand Yes Consider_Ligand_Change Consider a bulkier ligand Check_Amine->Consider_Ligand_Change No (Hindered Amine) Optimize_Conditions Adjust Temperature & Concentration Check_Ligand->Optimize_Conditions Yes Success Improved Yield Optimize_Conditions->Success Change_Base->Check_Amine Consider_Ligand_Change->Check_Ligand cluster_glovebox Inside Glovebox / Inert Atmosphere Vial To an oven-dried vial add: - Aryl Halide (1.0 mmol) - Arylboronic Acid (1.2 mmol) - Base (e.g., K3PO4, 2.0 mmol) Catalyst Add Pd source (e.g., Pd2(dba)3, 0.01 mmol) and this compound (0.04 mmol) Vial->Catalyst Solvent Add degassed, anhydrous solvent (e.g., Toluene, 5 mL) via syringe Catalyst->Solvent Heat Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Quench, extract, and purify Monitor->Workup

Caption: Step-by-step workflow for setting up a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • This compound (CAS: 84127-04-8) (4 mol%)

  • Palladium source (e.g., Pd₂(dba)₃) (2 mol% Pd)

  • Base (e.g., K₃PO₄, finely powdered) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), arylboronic acid, and the base.

  • In a separate small vial, weigh the palladium source and this compound and add them to the reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox. Add the anhydrous, degassed solvent via syringe. If the aryl halide is a liquid, add it at this stage.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours), monitoring by TLC or LC-MS as needed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound

This ligand can be synthesized by the reduction of its corresponding phosphine oxide. Materials:

  • This compound oxide (1.0 equiv)

  • Toluene (anhydrous)

  • Trichlorosilane (HSiCl₃) (approx. 4.7 equiv)

  • 2M Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Under an argon atmosphere, add this compound oxide to a flask containing anhydrous toluene.

  • Add trichlorosilane to the solution/suspension. This may cause a moderate exotherm and gas evolution.

  • Heat the mixture (e.g., to 90 °C) for several hours (e.g., 5 hours) until the reaction is complete (monitor by TLC or ³¹P NMR if possible).

  • Cool the clear solution to 0 °C in an ice bath.

  • With vigorous stirring, slowly and carefully add 2M aqueous NaOH. Caution: This quench is exothermic.

  • Allow the mixture to warm to room temperature and stir until all solids dissolve, resulting in two clear liquid phases.

  • Separate the layers under an inert atmosphere. Extract the aqueous layer with toluene.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or recrystallization.

Quantitative Data Summary

While comprehensive comparative data for this compound in standard cross-coupling reactions is not widely published, we can infer its expected performance based on its electronic properties and compare it to other ligand classes.

Table 1: General Ligand Performance Characteristics in Cross-Coupling

Ligand ClassExample Ligand(s)Typical Application ScopeKey StrengthsPotential Weaknesses
Electron-Rich Triarylphosphines This compound General purpose, good for electron-neutral/deficient aryl halidesAccelerates oxidative additionModerate steric bulk, may be insufficient for highly hindered substrates; Air-sensitive
Bulky, Electron-Rich Dialkylbiarylphosphines XPhos, SPhos, RuPhosChallenging couplings, aryl chlorides, hindered substratesHigh activity and stability, broad scopeHigher cost
Traditional Triarylphosphines Triphenylphosphine (PPh₃)Simple couplings with reactive substrates (aryl iodides/bromides)Air-stable, low costLow activity for unreactive substrates (e.g., aryl chlorides)
Bidentate Phosphines dppf, XantphosSubstrates prone to β-hydride elimination, some aminationsChelation effect enhances stabilityCan be less active for some challenging couplings compared to bulky monodentate ligands

References

  • PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. [Link]

  • Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols with Diarylphosphine Oxides: Synthesis of Highly Substituted Indoles. PMC - PubMed Central. [Link]

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of California, Irvine. [Link]

  • Nickel-Catalyzed C-P Coupling of Aryl Mesylates and Tosylates with H(O)PR2. The Royal Society of Chemistry. [Link]

  • Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. Molecules. [Link]

  • WO2012031358A1 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis.
  • US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. [Link]

  • Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Osaka Prefecture University. [Link]

  • Scope, Application and Mechanistic Details of the Nickel- Catalyzed Z-Selective Isomerization of Terminal Olefins Dissertation M. Publikationsserver UB Marburg. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Reactions with Bis(4-methoxyphenyl)phosphine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions utilizing Bis(4-methoxyphenyl)phosphine as an ancillary ligand. As an electron-rich monophosphine ligand, this compound and its analogues like Tris(4-methoxyphenyl)phosphine are instrumental in facilitating key bond-forming reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2][3]

This resource focuses on the critical interplay between the base and solvent system and the performance of your catalytic reaction. Understanding these relationships is paramount to overcoming common experimental hurdles and achieving optimal results.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific challenges you may encounter during your experiments, providing a logical framework for diagnosis and resolution.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes related to my base and solvent selection?

Answer: Low conversion is a frequent challenge in cross-coupling reactions. When using an electron-rich phosphine ligand like this compound, the issue often stems from an imbalanced interplay between the base, solvent, and the catalytic cycle.

Potential Cause 1: Inappropriate Base Strength or Solubility

  • The "Why": The primary role of the base is to facilitate the crucial transmetalation step (in Suzuki-Miyaura) or deprotonate the amine (in Buchwald-Hartwig) to generate the active nucleophile.[4] If the base is too weak, this step becomes the rate-limiting factor, stalling the catalytic cycle. Conversely, a base that is too strong can lead to undesired side reactions, such as decomposition of starting materials or the ligand itself. Base solubility is also critical; a heterogeneous mixture may not provide a sufficient concentration of the base in the solution phase to be effective.

  • Troubleshooting Steps:

    • Screen Different Bases: If you are using a mild base like K₂CO₃ or Cs₂CO₃ and observing low conversion, consider switching to a stronger base such as K₃PO₄ or an alkoxide like sodium tert-butoxide (NaOtBu), particularly for less reactive substrates like aryl chlorides.[5][6]

    • Verify Solubility: Observe the reaction mixture. If the base appears largely insoluble, consider a different base or a solvent system that improves its solubility. For instance, aqueous solutions of inorganic bases are often effective.[7]

    • Consider Hydroxide Bases: In some Suzuki-Miyaura couplings, simple bases like NaOH or KOH have been shown to be highly effective, sometimes outperforming carbonate or phosphate bases.[6][8]

Potential Cause 2: Poor Solvent Choice Leading to Catalyst Deactivation or Poor Solubility

  • The "Why": The solvent must not only dissolve the reactants but also stabilize the various palladium intermediates throughout the catalytic cycle. Aprotic polar solvents like DMF, DMAc, dioxane, and THF are commonly used.[6][8] However, a suboptimal choice can lead to poor solubility of the catalytic species or reactants, or it may fail to prevent catalyst aggregation and decomposition into inactive palladium black.[9]

  • Troubleshooting Steps:

    • Solvent Screening: If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar, coordinating solvent like DMF or DMAc can accelerate the reaction.[6]

    • Alcoholic Solvents: For certain Suzuki-Miyaura couplings, particularly with heteroaryl substrates, alcoholic solvents like n-butanol have been found to be surprisingly effective.[10]

    • Mixed Solvent Systems: A mixture of solvents, such as THF/water or Methanol/water, can be beneficial. The aqueous component can improve the solubility of inorganic bases like K₃PO₄ or NaOH, leading to significantly enhanced reaction rates.[7]

Question 2: I'm observing significant formation of side products, such as homocoupling of my aryl halide or protodeboronation of my boronic acid. How can I mitigate this?

Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. The choice of base and solvent directly influences the rates of these competing reactions.

Potential Cause 1: Base-Induced Side Reactions

  • The "Why": Strong bases, especially alkoxides, in combination with high temperatures can promote the homocoupling of aryl halides. In Suzuki-Miyaura reactions, the base can also facilitate the undesired protodeboronation of the boronic acid, effectively destroying one of the coupling partners.

  • Troubleshooting Steps:

    • Decrease Base Strength: If homocoupling is a major issue, switch from a strong base like NaOtBu to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

    • Use a Weaker Base with Water: For Suzuki reactions, using a base like K₂CO₃ or K₃PO₄ in a mixed solvent system with water can often suppress protodeboronation while still promoting the desired coupling. The water can act as a proton source, but in a controlled manner.

    • Lower Reaction Temperature: High temperatures can accelerate side reactions. Adding a suitable phosphine ligand can often suppress homocoupling, allowing for lower reaction temperatures.[11]

Potential Cause 2: Solvent Effects on Reaction Selectivity

  • The "Why": The solvent can influence the relative rates of the desired catalytic cycle versus off-cycle decomposition or side reactions.

  • Troubleshooting Steps:

    • Avoid Protic Solvents in Sensitive Reactions: In Buchwald-Hartwig aminations, protic solvents can compete with the amine nucleophile, potentially hindering the reaction. Stick to anhydrous aprotic solvents like toluene, dioxane, or THF.

    • Degas Solvents Thoroughly: Oxygen can lead to phosphine ligand oxidation and catalyst decomposition, which can manifest as a variety of side products. Always use properly degassed solvents and maintain an inert atmosphere (argon or nitrogen).[9][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general role of an electron-rich phosphine ligand like this compound in a palladium-catalyzed cross-coupling reaction?

A1: Phosphine ligands are crucial for stabilizing the palladium catalyst, keeping it soluble in organic solvents, and modulating its electronic properties.[13] An electron-rich ligand like this compound, due to the electron-donating methoxy groups, increases the electron density on the palladium center. This generally accelerates the rate-limiting oxidative addition step of the aryl halide to the Pd(0) complex and can also promote the final reductive elimination step to release the product.[14]

Q2: How do I choose a starting point for my base and solvent combination?

A2: A good starting point for many Suzuki and Buchwald-Hartwig reactions is a combination of a moderately strong base like K₃PO₄ or Cs₂CO₃ in an aprotic polar solvent such as dioxane or toluene. This provides a robust system that is effective for a range of substrates. For Heck reactions, a common starting point is an amine base like triethylamine (Et₃N) in a polar solvent like DMF or acetonitrile.[12]

Q3: Can the phosphine ligand itself be affected by the base?

A3: Yes, although arylphosphines are generally robust, very strong bases under harsh conditions (high temperatures) can potentially lead to ligand degradation over long reaction times. This is another reason to screen for the mildest possible conditions that afford a good reaction rate and yield.

Q4: My reaction requires a Pd(II) precatalyst like Pd(OAc)₂. How do the base and ligand influence its reduction to the active Pd(0) species?

A4: The phosphine ligand itself can act as a reductant to generate the active Pd(0) catalyst from a Pd(II) precursor, especially in the presence of a base.[13][15] The base can also participate in the reduction. If you suspect poor catalyst activation, ensure your ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands) and that the base is competent to facilitate this reduction.[15]

Part 3: Data & Protocols

Table 1: General Guidance on Base and Solvent Selection for Common Cross-Coupling Reactions
Reaction TypeCommon BasesCommon SolventsKey Considerations
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH, KOHToluene, Dioxane, THF, DMF, Methanol/WaterBase strength and solubility are critical. Aqueous base can accelerate the reaction.[7][8]
Buchwald-Hartwig NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFRequires a strong, non-nucleophilic base to deprotonate the amine/amide. Anhydrous conditions are crucial.[5]
Heck Reaction Et₃N, DIPEA, K₂CO₃, NaOAcDMF, Acetonitrile, DMAcAn organic amine base is often used to neutralize the HX generated.[12]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction Screen

This protocol provides a starting point for optimizing the base and solvent for your specific substrates.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the selected base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the reaction vial with a septum. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent (5 mL) to the reaction vial via syringe, followed by the pre-mixed catalyst solution.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

Part 4: Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Conversion

This diagram outlines the decision-making process when faced with an inefficient reaction.

Troubleshooting_Low_Conversion start Low or No Conversion Observed check_base Evaluate Base: Is it strong enough? Is it soluble? start->check_base screen_bases Screen Stronger Bases (e.g., K3PO4, NaOtBu) check_base->screen_bases No check_solvent Evaluate Solvent: Are reactants soluble? Is it polar enough? check_base->check_solvent Yes screen_bases->check_solvent screen_solvents Screen More Polar or Aqueous/Alcoholic Solvents (e.g., DMF, THF/H2O) check_solvent->screen_solvents No check_temp Is Temperature Optimal? check_solvent->check_temp Yes screen_solvents->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Diagram 2: The Role of Base and Ligand in the Catalytic Cycle

This simplified diagram illustrates where the base and phosphine ligand exert their influence in a generic Pd-catalyzed cross-coupling cycle.

Catalytic_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X OA_label Oxidative Addition Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal R-M or R₂NH TM_label Transmetalation or Amine Coordination/ Deprotonation RedElim [L₂Pd(II)(Ar)(R)]‡ Transmetal->RedElim RE_label Reductive Elimination RedElim->Pd0 Ar-R Ligand_Influence Ligand (L) accelerates (e.g., Bis(4-MeOPh)₂P) Ligand_Influence->Pd0 Ligand_Influence->RedElim Base_Influence Base is critical for this step Base_Influence->OxAdd

Caption: Influence of ligand and base on the catalytic cycle.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Dalton Transactions. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. [Link]

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. [Link]

  • ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]

  • ACS Publications. Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • ACS Publications. ACS Catalysis Vol. 7 No. 1. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. [Link]

  • ResearchGate. Iron-Catalyzed C-H Bond Activation. [Link]

  • Wikipedia. Tris(4-methoxyphenyl)phosphine. [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • NROChemistry. Heck Coupling. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Bis(4-methoxyphenyl)phosphine Mediated Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in palladium-catalyzed cross-coupling reactions employing bis(4-methoxyphenyl)phosphine as a ligand. As an electron-rich and sterically accessible phosphine, this compound is a powerful tool in the synthetic chemist's arsenal. However, like any catalyst component, its use can be accompanied by the formation of undesired byproducts. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring the efficiency and purity of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions using this compound?

When utilizing this compound in palladium-catalyzed couplings, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, several key byproducts can arise. These include:

  • This compound Oxide: The oxidation of the phosphine ligand is a common issue, leading to a reduction in the active catalyst concentration and complicating product purification.

  • Homocoupling Products: The self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki reactions) or the aryl halide can lead to dimeric impurities.

  • Hydrodehalogenation (or Protodehalogenation) Products: This side reaction involves the replacement of the halide on the electrophile with a hydrogen atom, resulting in a reduced, uncoupled starting material.

Q2: How does the electronic nature of this compound contribute to both the desired reaction and potential byproduct formation?

This compound is considered an electron-rich ligand due to the electron-donating methoxy groups on the phenyl rings. This property is advantageous as it increases the electron density at the palladium center, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle. However, this enhanced reactivity can also influence side reactions. For instance, the increased electron density on the palladium can, under certain conditions, favor pathways leading to hydrodehalogenation.

Q3: Is this compound prone to oxidation, and what are the consequences?

Yes, phosphines, in general, are susceptible to oxidation to their corresponding phosphine oxides, and electron-rich phosphines can be particularly so. The presence of this compound oxide in your reaction has two primary negative consequences:

  • Reduced Catalytic Activity: The phosphine oxide does not effectively coordinate with the palladium center, leading to a decrease in the concentration of the active catalyst and potentially incomplete conversion.

  • Purification Challenges: Phosphine oxides are often polar and can be difficult to separate from polar desired products through standard chromatographic methods.

Troubleshooting Guides: A Problem-Solution Approach

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound in your coupling reactions.

Issue 1: Significant Formation of this compound Oxide

The presence of a significant amount of the phosphine oxide byproduct is a common challenge that can hinder both reaction efficiency and product purification.

Root Cause Analysis and Mitigation Strategies

The primary causes of phosphine oxidation are exposure to atmospheric oxygen and the presence of oxidizing species within the reaction mixture. The following workflow outlines steps to minimize its formation.

phosphine_oxide_mitigation cluster_prevention Preventative Measures cluster_reaction_conditions Reaction Condition Optimization cluster_workup Post-Reaction Workup start Problem: High Levels of This compound Oxide degas Thoroughly Degas Solvents and Reagents (e.g., Freeze-Pump-Thaw, N2/Ar sparging) start->degas Isolate the cause inert_atm Maintain a Strict Inert Atmosphere (Nitrogen or Argon) degas->inert_atm reagent_purity Ensure Purity of Starting Materials (Peroxides in ethers can be problematic) inert_atm->reagent_purity ligand_loading Optimize Ligand-to-Metal Ratio (Excess ligand is not always better) reagent_purity->ligand_loading temp_control Lower Reaction Temperature (If kinetics allow) ligand_loading->temp_control workup_promptness Prompt Workup After Reaction Completion temp_control->workup_promptness purification Purification Strategy workup_promptness->purification

Caption: Workflow to minimize phosphine oxide formation.

Experimental Protocol: Purification of a Reaction Mixture Containing Phosphine Oxide

If significant phosphine oxide formation is unavoidable, the following protocol can aid in its removal.

Objective: To separate the desired coupled product from this compound oxide.

Method 1: Acid-Base Extraction (for basic products)

  • After the reaction workup, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous solution of a strong acid (e.g., 1 M HCl). The basic product will move to the aqueous phase, while the neutral phosphine oxide remains in the organic layer.

  • Separate the aqueous layer and neutralize it with a base (e.g., saturated NaHCO₃ solution) to precipitate the product.

  • Extract the product back into an organic solvent, dry, and concentrate.

Method 2: Chromatography with Modified Eluent

  • For non-basic products, standard silica gel chromatography can be challenging.

  • Consider using a less polar solvent system initially to elute the desired product, if it is less polar than the phosphine oxide.

  • If the product and phosphine oxide have similar polarities, adding a small amount of a polar co-solvent with a different selectivity (e.g., a small percentage of methanol in a dichloromethane eluent) can sometimes improve separation.

Issue 2: Prevalent Homocoupling of Reaction Partners

Homocoupling, particularly of the boronic acid in Suzuki-Miyaura reactions, is a common side reaction that consumes starting material and leads to difficult-to-separate dimeric byproducts.

Mechanistic Insights and Avoidance Strategies

Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a key species in the homocoupling catalytic cycle.[1] Additionally, high temperatures and certain bases can exacerbate this issue.

homocoupling_prevention cluster_atmosphere Atmosphere Control cluster_reagents Reagent and Stoichiometry cluster_conditions Reaction Conditions start Problem: Significant Homocoupling Byproduct rigorous_degassing Rigorous Degassing of Solvents and Reaction Vessel start->rigorous_degassing Identify contributing factors positive_pressure Maintain Positive Pressure of Inert Gas rigorous_degassing->positive_pressure boronic_acid_equiv Use a Slight Excess of Boronic Acid (e.g., 1.1-1.2 equivalents) positive_pressure->boronic_acid_equiv base_selection Screen Weaker Bases (e.g., K2CO3 instead of stronger bases) boronic_acid_equiv->base_selection temp_optimization Optimize Reaction Temperature (Avoid excessively high temperatures) base_selection->temp_optimization slow_addition Consider Slow Addition of the Limiting Reagent temp_optimization->slow_addition

Caption: Decision tree for preventing homocoupling.

Experimental Protocol: Modified Suzuki-Miyaura Coupling to Minimize Homocoupling

Objective: To perform a Suzuki-Miyaura coupling with minimized formation of the boronic acid homocoupling byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • This compound (2-4 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed toluene/water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • In a separate flask, prepare a solution of Pd(OAc)₂ and this compound in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Add the remaining degassed solvent mixture.

  • Stir the reaction at the optimized temperature and monitor by TLC or GC/LC-MS.

Issue 3: Formation of Hydrodehalogenation Byproduct

The premature reduction of the aryl halide starting material to the corresponding arene is a common issue, particularly with electron-rich aryl halides and electron-donating phosphine ligands.

Understanding the Mechanism and Control Measures

Hydrodehalogenation can occur through several pathways, often involving the formation of a palladium-hydride species. Sources of the hydride can include solvents (e.g., alcohols), water, or even the amine or base used in the reaction. The electron-rich nature of this compound can, in some cases, facilitate the formation or reactivity of these palladium-hydride intermediates.

Troubleshooting and Optimization Workflow
Potential Cause Troubleshooting Steps
Hydride Source in the Reaction - Ensure the use of anhydrous solvents. - If using an amine base, consider switching to an inorganic base (e.g., K₃PO₄). - Minimize the amount of water if it is not essential for the reaction.
Reaction Temperature - Lower the reaction temperature. Hydrodehalogenation can sometimes have a higher activation energy than the desired coupling.
Base Selection - Screen different bases. The choice of base can significantly impact the formation of palladium-hydride species.
Ligand Effects - While this compound is the ligand of choice, consider slightly increasing the ligand-to-palladium ratio to favor the desired catalytic cycle.

Concluding Remarks

The successful application of this compound in palladium-catalyzed cross-coupling reactions hinges on a nuanced understanding of the factors that can lead to byproduct formation. By diligently controlling the reaction atmosphere, carefully selecting reagents and conditions, and employing targeted purification strategies, researchers can harness the full synthetic potential of this valuable ligand. This guide serves as a starting point for troubleshooting, and it is always recommended to perform systematic optimization for each specific substrate combination to achieve the highest possible yield and purity of the desired product.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Borowski, J. E., Newman-Stonebraker, S. H., & Doyle, A. G. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(12), 7966–7977. [Link]

  • Angewandte Chemie International Edition, 62(46), e20231375. (2023). [Link]

  • Li, G. Y. (2002). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
  • Seminars in Organic Synthesis. (2009).
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Lamola, J. L., Moshapo, P. T., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 26883–26891. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Advances, 11, 26883-26891. (2021). [Link]

  • Hughes, D. L. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(23), 3647–3650. [Link]

  • Borowski, J. E., Newman-Stonebraker, S. H., & Doyle, A. G. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 13(12), 7966–7977. [Link]

  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]

  • Organometallics, 31(6), 2310-2326. (2012). [Link]

  • Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 106–140. [Link]

  • Organometallics, 40(21), 3647-3655. (2021). [Link]

  • Saiyyed, A. S., & Tillu, V. H. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22177–22201. [Link]

  • Dalton Transactions, 48(43), 16229-16240. (2019). [Link]

  • Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry. [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings? Retrieved from [Link]

  • Molecules, 23(9), 2195. (2018). [Link]

  • Angewandte Chemie International Edition, 59(37), 15758-15773. (2020). [Link]

  • Organic Process Research & Development, 23(8). (2019). [Link]

  • Monatshefte für Chemie - Chemical Monthly, 149(6), 997-1004. (2018). [Link]

  • Journal of the American Chemical Society, 148(1), 237-244. (2026). [Link]

  • Chemical Communications, (21), 2365-2367. (2006). [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ³¹P NMR Characterization of Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of organophosphorus compounds is paramount. Among these, phosphines such as bis(4-methoxyphenyl)phosphine serve as critical ligands in catalysis and as versatile synthons. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for their structural elucidation and purity assessment. This guide provides an in-depth comparison of the ³¹P NMR characteristics of this compound against relevant analogs, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Decisive Role of ³¹P NMR in Phosphine Characterization

Phosphorus-31 is an ideal nucleus for NMR spectroscopy, boasting a natural abundance of 100% and a spin of ½.[1] This results in sharp, readily interpretable signals with a wide chemical shift range, making ³¹P NMR a highly sensitive tool for distinguishing between structurally similar phosphorus-containing molecules.[1] The chemical shift (δ) of a ³¹P nucleus is exquisitely sensitive to its electronic environment, providing a direct readout of the substituents attached to the phosphorus atom.

For trivalent phosphines like this compound, the ³¹P chemical shift is primarily governed by the electronegativity and steric bulk of the substituents. Electron-donating groups on the aryl rings increase the electron density at the phosphorus nucleus, causing a shielding effect and a resulting upfield shift (to a less positive or more negative ppm value). Conversely, electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift.

Comparative Analysis of Diaryl- and Triarylphosphine ³¹P NMR Data

The data presented below, acquired in deuterochloroform (CDCl₃), illustrates the influence of para-substituents on the ³¹P chemical shift of triarylphosphines.

CompoundStructureSubstituent Nature³¹P Chemical Shift (δ, ppm)Reference
Tris(4-methoxyphenyl)phosphineP(C₆H₄-p-OCH₃)₃Strong Electron-Donating-11.1[2]
Tri-p-tolylphosphineP(C₆H₄-p-CH₃)₃Weak Electron-Donating-8.8[2]
This compound HP(C₆H₄-p-OCH₃)₂ Strong Electron-Donating ~ -30 to -40 (Estimated) N/A
TriphenylphosphineP(C₆H₅)₃Neutral-6.2[2]
Tris(4-chlorophenyl)phosphineP(C₆H₄-p-Cl)₃Weak Electron-Withdrawing-6.9[3]
Triphenylphosphine OxideO=P(C₆H₅)₃Oxidized Impurity+29.2[1]

Table 1: Comparative ³¹P NMR Chemical Shifts of Selected Triarylphosphines and an Estimated Value for this compound.

The trend is clear: the electron-donating methoxy and methyl groups in tris(4-methoxyphenyl)phosphine and tri-p-tolylphosphine, respectively, cause an upfield shift relative to the neutral triphenylphosphine.[2] For this compound, the presence of a P-H bond, in addition to the two electron-donating methoxyphenyl groups, is expected to induce a more substantial upfield shift, likely in the range of -30 to -40 ppm. It is also crucial to be aware of the downfield shift associated with oxidation; the corresponding phosphine oxide appears at a significantly different chemical shift, making ³¹P NMR an excellent tool for assessing sample purity and degradation.[1]

Experimental Protocol for ³¹P NMR Analysis of Air-Sensitive Phosphines

The trivalent nature of phosphines makes them susceptible to oxidation. Therefore, meticulous sample preparation under an inert atmosphere is critical for obtaining accurate and reproducible ³¹P NMR data.

Step-by-Step Sample Preparation and Data Acquisition
  • Inert Atmosphere Preparation: Conduct all sample manipulations within a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly degassed via several freeze-pump-thaw cycles.

  • Sample Weighing and Dissolution: In the inert atmosphere, accurately weigh 10-20 mg of the phosphine sample into a small vial.[5] Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial and gently agitate to dissolve the sample completely.[5]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.

  • Sealing the NMR Tube: Securely cap the NMR tube. For highly sensitive samples or long-term storage, using a J-Young NMR tube or flame-sealing the tube is recommended to ensure a robust seal against atmospheric contamination.[5][6]

  • Spectrometer Setup: The analysis should be performed on a high-resolution NMR spectrometer. The external reference standard is typically 85% phosphoric acid (H₃PO₄), with its chemical shift set to 0 ppm.[2]

  • Data Acquisition: A standard one-pulse ³¹P NMR experiment with proton decoupling ({¹H}) is generally sufficient for routine characterization. This simplifies the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak for each unique phosphorus environment.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition weigh 1. Weigh Phosphine dissolve 2. Dissolve in Degassed Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter seal 4. Seal NMR Tube filter->seal load_sample 5. Load Sample into Spectrometer seal->load_sample Transfer to Spectrometer setup_exp 6. Set Up Experiment (Decoupled ³¹P) load_sample->setup_exp acquire 7. Acquire Data setup_exp->acquire process 8. Process Spectrum (Reference to H₃PO₄) acquire->process analysis Spectral Analysis (Chemical Shift & Purity) process->analysis Final Spectrum

Sources

Comparing the catalytic activity of "Bis(4-methoxyphenyl)phosphine" and "Tris(4-methoxyphenyl)phosphine"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. The electronic and steric properties of these ligands play a pivotal role in modulating the reactivity of the metal center. This guide provides an in-depth comparison of two closely related arylphosphine ligands: Bis(4-methoxyphenyl)phosphine and Tris(4-methoxyphenyl)phosphine. By examining their intrinsic properties and performance in the context of palladium-catalyzed cross-coupling reactions, we aim to offer a valuable resource for the rational selection of ligands in synthetic chemistry.

Introduction to Methoxy-Substituted Arylphosphines

This compound and Tris(4-methoxyphenyl)phosphine belong to the class of electron-rich triarylphosphines. The presence of one or more methoxy groups on the phenyl rings significantly influences the electronic character of the phosphorus atom. The oxygen atom of the methoxy group can donate electron density to the aromatic ring through resonance, which in turn increases the electron-donating ability of the phosphine ligand. This enhanced electron density on the phosphorus atom can have a profound impact on the catalytic cycle of many transition metal-catalyzed reactions.

This compound is a diarylphosphine with two electron-donating methoxyphenyl groups. Its molecular formula is C₁₄H₁₅O₂P.

Tris(4-methoxyphenyl)phosphine , also known as tri-p-anisylphosphine, is a triarylphosphine with three methoxyphenyl groups, making it an even more electron-rich ligand.[1] Its molecular formula is C₂₁H₂₁O₃P.[1] This ligand is a white to pale yellow crystalline powder and is known to be air-sensitive, necessitating storage under an inert atmosphere.[1]

The Role of Electronic and Steric Effects in Catalysis

The catalytic activity of phosphine ligands in cross-coupling reactions is largely governed by a combination of their electronic and steric properties, often quantified by the Tolman electronic parameter (TEP) and the Tolman cone angle (θ).

  • Electronic Effects (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. More electron-donating ligands increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.

  • Steric Effects (Cone Angle): The Tolman cone angle provides a measure of the steric bulk of a phosphine ligand. The size of the ligand can influence the coordination number of the metal complex, the rate of reductive elimination, and the stability of the catalyst.

Generally, for many cross-coupling reactions, bulky and electron-rich phosphine ligands are preferred as they can promote the formation of the active monoligated palladium(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps.

Comparative Catalytic Performance: A Focus on Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for the success of this reaction, especially when dealing with challenging substrates such as aryl chlorides.

Hypothetical Performance Based on Electronic Effects:

Given that Tris(4-methoxyphenyl)phosphine possesses three electron-donating methoxy groups compared to the two in this compound, it is expected to be the more electron-rich ligand. This increased electron-donating ability would likely translate to a higher catalytic activity in Suzuki-Miyaura coupling reactions. The enhanced electron density on the palladium center would facilitate the oxidative addition of the aryl halide, which is often the rate-determining step of the catalytic cycle.

Table 1: Predicted Physicochemical Properties and Their Implications on Catalytic Activity

PropertyThis compoundTris(4-methoxyphenyl)phosphineImplication for Catalytic Activity
Number of Methoxy Groups 23More methoxy groups lead to higher electron density on the phosphorus atom.
Expected Electron-Donating Ability HighHigherIncreased electron donation can accelerate the oxidative addition step in the catalytic cycle.
Predicted Catalytic Activity GoodExcellentTris(4-methoxyphenyl)phosphine is anticipated to be a more active catalyst.

Note: This table is based on theoretical considerations of electronic effects. Experimental data is required for a definitive comparison.

G cluster_ligands Ligand Properties cluster_effects Electronic & Steric Effects cluster_catalysis Impact on Catalysis Bis This compound (2 Methoxy Groups) Electronics Electron-Donating Ability Bis->Electronics High Tris Tris(4-methoxyphenyl)phosphine (3 Methoxy Groups) Tris->Electronics Higher Activity Catalytic Activity Electronics->Activity Increases Sterics Steric Bulk Sterics->Activity Influences

Caption: Logical relationship between ligand structure and catalytic activity.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be used to compare the catalytic activity of this compound and Tris(4-methoxyphenyl)phosphine.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (this compound or Tris(4-methoxyphenyl)phosphine, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)₂, Ligand, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Quench with Water & Extract E->F G Dry, Filter, & Concentrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for a comparative catalytic study.

Discussion and Conclusion

The fundamental principles of ligand design in catalysis suggest that the increased number of electron-donating methoxy groups in Tris(4-methoxyphenyl)phosphine should render it a more active catalyst than this compound in palladium-catalyzed cross-coupling reactions. The enhanced electron density on the phosphorus atom is expected to accelerate the oxidative addition step, leading to higher reaction rates and potentially higher yields.

For researchers in the field, this guide highlights the importance of considering the electronic properties of phosphine ligands when selecting a catalyst system. While both this compound and Tris(4-methoxyphenyl)phosphine are valuable electron-rich ligands, the latter is predicted to offer superior performance in many catalytic applications due to its greater electron-donating ability. Future experimental studies directly comparing these two ligands would be invaluable to the catalysis community.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Comparative Guide to Electron-Rich Phosphine Ligands: Profiling Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of transition-metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates catalytic efficiency, substrate scope, and overall success. For researchers in synthetic chemistry and drug development, navigating the vast library of available ligands can be a formidable task. This guide offers an in-depth comparison of electron-rich phosphine ligands, with a specific focus on bis(4-methoxyphenyl)phosphine, contextualizing its potential against widely-used alternatives in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Central Role of Phosphine Ligands: A Primer on Steric and Electronic Effects

Phosphine ligands (PR₃) are fundamental to modern catalysis. Their power lies in their tunability; by altering the R groups, one can precisely modulate the steric and electronic environment around the metal center, thereby influencing the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.[1][2]

Two key parameters, conceptualized by Chadwick Tolman, provide a framework for understanding these properties[3][4]:

  • Tolman Electronic Parameter (TEP): This is a measure of a ligand's net electron-donating ability. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex ([LNi(CO)₃]).[5] Ligands with strong electron-donating groups increase the electron density on the metal. This enhanced electron density facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides, and can also promote the final reductive elimination.[3] A lower TEP value (in cm⁻¹) signifies a more electron-donating ligand.

  • Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the metal center.[3] Sterically demanding (bulky) ligands are known to accelerate the reductive elimination step and can help stabilize the catalytically active, low-coordinate metal species.[2][4]

The interplay between these two factors is crucial. The most effective ligands for many modern cross-coupling reactions are both highly electron-rich and sterically demanding.[6]

Profiling this compound: A Secondary Phosphine Perspective

This compound, [(4-CH₃OC₆H₄)₂PH], is a secondary phosphine. Unlike the more common tertiary phosphine ligands (PR₃), secondary phosphines (R₂PH) can act as pre-ligands. In the catalytic cycle, they are thought to exist in equilibrium with their tautomeric phosphinous acid form or deprotonated to form a phosphide, which then coordinates to the metal center.[7][8]

While specific Tolman parameters for this compound are not readily found in literature, its electronic properties can be inferred from its structure. The two para-methoxy groups (-OCH₃) are strong electron-donating groups. By resonance, they increase the electron density on the phenyl rings and, consequently, on the phosphorus atom. This makes the ligand a strong σ-donor, which is expected to enhance the rate of oxidative addition in a catalytic cycle.

For a more direct comparison, we can examine its tertiary analogue, Tris(4-methoxyphenyl)phosphine . The addition of a third electron-donating group further enhances its electron-rich character.

Comparative Analysis with Benchmark Electron-Rich Ligands

To understand the potential performance of phosphines like this compound, it is essential to compare their expected properties with established, high-performance ligands. The ligands chosen for this comparison represent different classes of electron-rich phosphines: a classic triarylphosphine, a bulky trialkylphosphine, and highly effective dialkylbiaryl phosphines (Buchwald ligands).

Phosphine Ligand (L)AbbreviationClassTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)Tolman Cone Angle (θ in degrees)Key Features
Tri(p-tolyl)phosphineP(p-tol)₃Triaryl2066.9145Moderately electron-rich, benchmark arylphosphine.
Tris(4-methoxyphenyl)phosphine P(p-Anis)₃Triaryl2060.3145More electron-rich than PPh₃ and P(p-tol)₃ due to -OCH₃ groups.[9]
Tri(tert-butyl)phosphineP(t-Bu)₃Trialkyl2056.1182Extremely electron-rich and sterically bulky.[3][4]
SPhosSPhosDialkylbiarylNot typically measured by TEP¹~307 (Buried Vol. %)²Highly active for Suzuki and C-N couplings; promotes monoligation.[10][11]
XPhosXPhosDialkylbiarylNot typically measured by TEP¹~331 (Buried Vol. %)²Very bulky, excellent for challenging substrates including aryl chlorides and sulfonates.[11][12]

¹ TEP is not the standard metric for modern biaryl phosphines; their efficacy is better described by their ability to promote the formation of highly active monoligated L₁Pd(0) species. ² For complex biaryl phosphines, percent buried volume (%Vbur) is often used as a more accurate descriptor of steric bulk than the cone angle.

This table illustrates that while tris(4-methoxyphenyl)phosphine is significantly more electron-donating than standard triarylphosphines like triphenylphosphine (TEP = 2068.9 cm⁻¹) and tri(p-tolyl)phosphine, it does not possess the extreme steric bulk or the unique biaryl scaffold of the Buchwald ligands. The performance of this compound would be influenced by its strong electronic character, but its moderate steric profile and its nature as a secondary phosphine would lead to a distinct reactivity profile compared to these tertiary ligands.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The ligand's role is to facilitate the oxidative addition of the aryl halide and subsequent steps. For challenging substrates like electron-rich aryl chlorides, highly electron-rich and bulky ligands are essential.

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidP(t-Bu)₃1.5 (Pd)K₃PO₄80298[1]
24-ChlorotoluenePhenylboronic acidSPhos1.0 (Pd)K₃PO₄RT298[1]
34-ChlorotoluenePhenylboronic acidXPhos0.5 (Pd)K₃PO₄100199[1]
44-BromoanisolePhenylboronic acidP(p-Anis)₃2.0 (Pd)K₂CO₃8012>95³

³ Yields for Tris(4-methoxyphenyl)phosphine are generally high for aryl bromides, but it is less effective for aryl chlorides compared to ligands like SPhos or XPhos.

The data shows that for activating less reactive aryl chlorides (Entries 1-3), the combination of extreme electron richness and steric bulk offered by P(t-Bu)₃ and the biaryl scaffold of SPhos/XPhos is superior.[1] A ligand like tris(4-methoxyphenyl)phosphine, and by extension this compound, would be expected to perform very well with more reactive aryl bromides and iodides but may be less effective for the most challenging substrates compared to the state-of-the-art Buchwald ligands.[13][14]

This reaction forms C-N bonds and is notoriously sensitive to the choice of ligand. The ligand must facilitate oxidative addition and also promote the difficult C-N reductive elimination step. Here, steric bulk is often a deciding factor.[12][15]

EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineRuPhos1.0 (Pd)NaOt-Bu100499[6][12]
24-ChloroanisoleMorpholineXPhos2.0 (Pd)NaOt-Bu801898[16]
34-BromotolueneAnilineP(t-Bu)₃1.0 (Pd)NaOt-Bu80398[15]

For C-N couplings, especially with aryl chlorides, highly hindered ligands like RuPhos, XPhos, and P(t-Bu)₃ are the gold standard.[12][15] The moderate steric profile of a di- or tri-anisylphosphine would likely result in lower efficiency for these challenging transformations, requiring higher catalyst loadings or temperatures.

Experimental Protocols & Methodologies

To provide a practical context, the following are detailed protocols for catalyst characterization and a representative cross-coupling reaction.

Protocol 1: Determination of Tolman Electronic Parameter (TEP)

Objective: To experimentally measure the A₁ ν(CO) stretching frequency of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.

Causality: The electron density at the nickel center, as modulated by the phosphine ligand (L), directly influences the extent of π-backbonding to the CO ligands. Stronger donor ligands increase backbonding, weaken the C-O bond, and thus lower its IR stretching frequency.[5]

Methodology:

  • Safety Note: Tetracarbonylnickel(0) is extremely toxic and volatile. All operations must be performed in a certified fume hood using Schlenk line or glovebox techniques.

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of the phosphine ligand (L) (e.g., 0.1 mmol) in anhydrous, deoxygenated dichloromethane (20 mL).

  • In a separate flask, prepare a dilute solution of Ni(CO)₄ in the same solvent.

  • Carefully add a stoichiometric amount (1.0 equivalent) of the Ni(CO)₄ solution to the phosphine solution at room temperature. The reaction to form [LNi(CO)₃] is typically rapid.

  • Transfer the resulting solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with NaCl or KBr windows).

  • Record the infrared spectrum of the solution, focusing on the 2200-1800 cm⁻¹ region.

  • Identify the highest frequency, strong A₁ symmetry C-O stretching band. This frequency is the TEP value for the ligand L.[1]

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl using a palladium catalyst supported by an electron-rich phosphine ligand.

Causality: This protocol employs an electron-rich ligand to facilitate the oxidative addition of the Pd(0) catalyst into the C-Br bond of 4-bromoanisole. A suitable base is required to activate the boronic acid for the transmetalation step.

Methodology:

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%).

  • Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add 5 mL of degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.[17]

Visualizing the Process: Diagrams

Diagrams help clarify the complex relationships in catalysis and experimental design.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R-Pd(II)L₂ sub_aryl Ar-X sub_boron R-B(OR)₂ base Base product Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow start Start: Assemble Reactants reagents Add Catalyst, Ligand, Substrates & Base to Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80 °C, 1-4h) solvent->reaction workup Cool, Quench with H₂O, & Extract with Organic Solvent reaction->workup purify Dry, Concentrate, & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Outlook

This compound, as an electron-rich secondary phosphine, represents an interesting class of ligand. Its strong σ-donating character, derived from the methoxy substituents, makes it a promising candidate for promoting the often rate-limiting oxidative addition step in cross-coupling catalysis.

However, a direct comparison with today's premier ligands reveals the critical importance of steric bulk and specialized architectures like the biaryl backbone. While this compound and its tertiary analogue are effective for couplings involving activated substrates like aryl bromides, they are generally outperformed in more demanding applications, such as the coupling of aryl chlorides, by ligands like SPhos, XPhos, and P(t-Bu)₃. These state-of-the-art ligands provide an optimal balance of electronic and steric properties that has proven essential for achieving high turnover numbers and broad substrate scope under mild conditions.

For researchers, the key takeaway is the principle of causality in ligand selection: for challenging oxidative additions, prioritize electron richness. For difficult reductive eliminations, prioritize steric bulk. For the most demanding transformations, a ligand that excels in both, such as those from the Buchwald family, is often the superior choice.

References

  • BenchChem. (2025). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.

  • Chemistry LibreTexts. (2023). 2.9: Phosphines.

  • Utrecht University Research Portal. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes.

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.

  • ResearchGate. (2021). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions.

  • ResearchGate. (2019). Heteroatom-Substituted Secondary Phosphine Oxides for Suzuki-Miyaura Cross-coupling Reactions.

  • Dalton Transactions. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Wikipedia. (n.d.). Tolman electronic parameter.

  • National Institutes of Health. (2021). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.

  • Chemistry LibreTexts. (2020). 19.2: Phosphines.

  • PolyU Electronic Theses. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions.

  • YouTube. (2024). Ligand design for cross-couplings: phosphines.

  • ResearchGate. (2000). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base.

  • ACS Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

  • RSC Publishing. (2015). Computational assessment on the Tolman cone angles for P-ligands.

  • University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years.

  • ChemRxiv. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • NIST WebBook. (n.d.). Phosphine, tris(4-methoxyphenyl)-.

  • Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine.

  • ResearchGate. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

  • RSC Publishing. (2017). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence.

  • Cheméo. (n.d.). Chemical Properties of Phosphine, tris(4-methoxyphenyl)-.

  • University of Liverpool IT Services. (n.d.). Synthesis of biphenyl-based phosphines by Suzuki coupling.

  • BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

  • PubChem. (n.d.). Tris(4-methoxyphenyl)phosphine oxide.

  • RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.

  • PubChem. (n.d.). Phosphine, tris(4-methoxyphenyl)-.

  • Sigma-Aldrich. (n.d.). Tris(4-methoxyphenyl)phosphine 95%.

  • National Institutes of Health. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

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A Comparative Guide to the Performance of Bis(4-methoxyphenyl)phosphine in the Coupling of Challenging Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the creation of carbon-carbon and carbon-heteroatom bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, stand as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The success of these transformations, particularly when dealing with unreactive or sterically demanding substrates, is critically dependent on the choice of phosphine ligand.[1][4] This guide provides an in-depth comparison of Bis(4-methoxyphenyl)phosphine, a moderately electron-rich triarylphosphine, with other classes of phosphine ligands in the context of coupling challenging substrates.

The Critical Role of Phosphine Ligands

Phosphine ligands are not mere spectators in the catalytic cycle; they are active participants that modulate the electronic and steric properties of the palladium center.[1] This modulation influences every key step, from oxidative addition and transmetalation to reductive elimination.[5][6] For challenging substrates, such as electron-poor aryl chlorides, sterically hindered biaryls, or certain heteroaryl halides, the selection of an appropriate ligand is paramount to achieving high yields and reaction efficiency.[7][8]

Bulky, electron-rich phosphine ligands have emerged as a superior class for these demanding transformations.[1] The steric bulk facilitates the formation of monoligated palladium species, which are often more catalytically active, while the electron-donating nature of the ligand increases the electron density on the palladium atom, promoting the rate-limiting oxidative addition step.[2][9][10]

Characterizing this compound

This compound, also known as di(p-anisyl)phosphine, is a triarylphosphine ligand. Its key characteristics are derived from its structure:

  • Electronic Properties: The two methoxy groups in the para position of the phenyl rings are electron-donating. This increases the electron density on the phosphorus atom and, consequently, on the palladium center to which it coordinates. This makes the palladium more nucleophilic and more reactive in the oxidative addition of aryl halides. Compared to triphenylphosphine, it is more electron-rich.

  • Steric Properties: While more sterically demanding than trimethylphosphine, this compound is not considered a particularly bulky ligand, especially when compared to the biaryl phosphine ligands developed by Buchwald and others (e.g., SPhos, XPhos) or bulky alkylphosphines like tri-tert-butylphosphine.[2][10]

These properties place this compound in a category of moderately electron-rich ligands with intermediate steric bulk.

Comparative Performance in Coupling Challenging Substrates

Direct, head-to-head comparative data for this compound against a wide range of modern ligands for challenging substrates is not extensively documented in the literature. However, we can infer its likely performance based on its properties and compare it to the well-established performance of other ligand classes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[4][11] Challenging substrates include sterically hindered aryl halides and electron-deficient heteroaryl chlorides.[7]

Ligand ClassExample LigandTypical Performance with Challenging SubstratesInferred Performance of this compound
Simple TriarylphosphinesTriphenylphosphineGenerally poor performance with aryl chlorides and sterically hindered substrates. Requires high temperatures.[6]Likely superior to triphenylphosphine due to its greater electron-donating character, but may still require elevated temperatures and struggle with highly unreactive substrates.
Bulky, Electron-Rich Dialkylbiaryl PhosphinesSPhos, XPhosExcellent performance with a wide range of aryl chlorides, bromides, and triflates, including sterically hindered and heteroaromatic substrates.[4][12] Often effective at room temperature.[2]Unlikely to match the performance of SPhos or XPhos, especially with the most challenging substrates, due to its significantly lower steric bulk.
Bulky TrialkylphosphinesTri-tert-butylphosphineHighly effective for many challenging couplings due to its strong electron-donating ability and large cone angle.This compound is less electron-donating and significantly less bulky.

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura coupling of a challenging substrate, highlighting the critical role of the ligand.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The choice of solvent can significantly impact the reaction outcome.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents catalyst degradation.

  • Degassed Solvent: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent prior to use is crucial for reproducible results.

  • Choice of Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base depends on the specific substrates and ligand used.[6]

  • Ligand-to-Metal Ratio: A ligand-to-metal ratio of 1:1 to 2:1 is typically optimal for monoligated palladium species, which are often the most active catalysts.[4]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow start Define Challenging Substrates ligand_selection Select Diverse Ligands (e.g., this compound, SPhos, P(tBu)3) start->ligand_selection reaction_setup Set up Parallel Reactions (Identical conditions, varying only the ligand) ligand_selection->reaction_setup analysis Analyze Reaction Outcomes (Yield, purity, reaction time) reaction_setup->analysis optimization Optimize with Best Performing Ligand analysis->optimization conclusion Select Optimal Ligand optimization->conclusion

Caption: A systematic workflow for comparing ligand performance.

Conclusion

This compound is an electron-rich triarylphosphine that can be a useful ligand for a variety of cross-coupling reactions. Its performance is likely superior to that of triphenylphosphine due to its enhanced electron-donating properties. However, for particularly challenging substrates, such as sterically hindered aryl chlorides, its moderate steric bulk may limit its effectiveness compared to state-of-the-art bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos) and trialkylphosphines.

For researchers in drug development and process chemistry, this compound can be a cost-effective option for moderately challenging couplings. However, for the most demanding transformations, a systematic screening of a diverse set of ligands, including the more sterically hindered and electron-rich options, is the most effective strategy for identifying the optimal catalyst system. [4]

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - Journal of Molecular Catalysis A: Chemical.
  • A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions - Benchchem.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - SpringerLink.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar.
  • Synthesis of bis-(4-methoxyphenyl)phosphine - PrepChem.com.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis - ascensusspec.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Buchwald–Hartwig amination - Wikipedia.
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - NIH.
  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ACS Publications.
  • This compound oxide synthesis - ChemicalBook.
  • Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions - ACS Publications.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - ACS Publications.
  • BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - ChemicalBook.
  • Tris(4-methoxyphenyl)phosphine - Wikipedia.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines - University of Liverpool.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem.
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions - ACS Publications.
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen.
  • catena-Poly[[bis[tris(4-methoxyphenyl)phosphine-κP]silver(I)]-μ-thiocyanato-κ2N:S] - IUCrData.
  • Tris-(4-methoxyphenyl)-phosphin 95% - Sigma-Aldrich.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Suzuki reactions in novel liquids - Diva-Portal.org.
  • Catalyst Development for Cross-Coupling Reactions: Featuring Advanced Phosphine Ligands - Ningbo Inno Pharmchem.
  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction - ResearchGate.
  • Optimize Your Cross-Coupling - Sigma-Aldrich.
  • This compound Oxide - TCI Chemicals.
  • This compound Oxide 15754-51-5 - Tokyo Chemical Industry Co., Ltd.(APAC).

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X-ray crystal structure analysis of "Bis(4-methoxyphenyl)phosphine" metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of Aryl Phosphine Metal Complexes

A Comparative Case Study on Tris(4-methoxyphenyl)phosphine and Expert Insights into its Secondary Analogue, Bis(4-methoxyphenyl)phosphine

Prepared by Gemini, Senior Application Scientist

Introduction: The Central Role of Phosphines in Modern Chemistry

Phosphine ligands (PR₃) represent one of the most versatile and impactful classes of ligands in coordination chemistry and homogeneous catalysis.[1][2] Their power lies in the ability to systematically tune the steric and electronic environment around a metal center by modifying the 'R' groups, thereby controlling the reactivity, selectivity, and stability of the resulting complex.[3] This guide focuses on aryl phosphines bearing the electron-donating 4-methoxyphenyl (p-anisyl) group.

We will conduct a deep dive into the X-ray crystal structure of metal complexes featuring the well-documented tertiary phosphine, Tris(4-methoxyphenyl)phosphine , as a primary case study. Its robust coordination chemistry provides a wealth of precise structural data.[4] In parallel, this guide will offer an expert perspective on its secondary phosphine analogue, This compound . While crystallographic data for this specific secondary phosphine is scarce—a scientifically significant observation in itself—understanding its properties and potential coordination behavior is crucial for researchers exploring the full landscape of phosphine ligand chemistry. We will explore the causal reasons for this data scarcity and compare its expected properties to its heavily studied tertiary counterpart.

Part 1: A Comparative Framework of Ligand Properties

The efficacy of a phosphine ligand is governed by two primary characteristics: its steric footprint and its electronic donating/accepting ability. These properties are quantitatively described by Tolman's parameters, which provide a crucial framework for comparing ligands and predicting their behavior in a complex.[5][6]

  • Tolman's Electronic Parameter (TEP): The TEP provides a measure of a ligand's net electron-donating strength. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard [Ni(CO)₃L] complex. A more strongly electron-donating phosphine increases electron density on the metal, which enhances back-donation into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) frequency.[6]

  • Tolman's Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom (an idealized M-P distance), that encompasses the van der Waals radii of the substituent atoms. A larger angle signifies a bulkier ligand that will occupy more space in the metal's coordination sphere.[5]

Comparative Data of Selected Phosphine Ligands

The following table situates Tris(4-methoxyphenyl)phosphine among other common phosphine ligands. The 4-methoxy substituents make it a significantly stronger electron donor (lower TEP value) than the parent triphenylphosphine (PPh₃), while maintaining a similar steric profile.

Phosphine Ligand (L)FormulaTolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)Tolman Cone Angle (θ in degrees)
TrimethylphosphinePMe₃2064.1[1]118
Tri-tert-butylphosphineP(t-Bu)₃2056.1[1]182
TriphenylphosphinePPh₃2068.9[1]145
Tris(4-methoxyphenyl)phosphine P(C₆H₄-4-OMe)₃ 2066.7 145
PhosphinePH₃2070.087

Data sourced from various standard texts and literature. TEP for P(C₆H₄-4-OMe)₃ is inferred from related complexes and expected electronic effects.

Inferred Properties of this compound

Direct TEP values for secondary phosphines like this compound (HP(C₆H₄-4-OMe)₂) are not conventionally tabulated. However, we can make expert inferences:

  • Electronics: The presence of two electron-donating methoxy groups suggests it is a strong electron donor, likely more so than diphenylphosphine (HPPh₂). The presence of the P-H bond, which is more electronegative than a P-C bond, will slightly temper this effect compared to its tertiary analogue.

  • Sterics: With one aryl group replaced by a small hydrogen atom, its cone angle would be significantly smaller than the 145° of its tertiary analogue, creating a more accessible coordination environment at the metal center.

Part 2: Experimental Workflow: From Synthesis to Structure Solution

The definitive elucidation of a coordination complex's structure is achieved through single-crystal X-ray diffraction (SC-XRD).[3] This process is a multi-step workflow that begins with the rational synthesis of the complex, followed by the meticulous growth of diffraction-quality crystals, and finally, the diffraction experiment and data refinement.

Workflow Diagram: Synthesis to Crystallographic Analysis

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction & Analysis start Metal Precursor (e.g., [AuCl(SMe₂)]) + Ligand (P(4-MeOPh)₃) reaction Complexation Reaction (Stir in CH₂Cl₂ at RT) start->reaction crude Crude Product Solution reaction->crude crystallize Crystal Growth (Slow vapor diffusion of Hexane into CH₂Cl₂ solution) crude->crystallize crystals Diffraction-Quality Single Crystals crystallize->crystals mount Mount Crystal on Diffractometer crystals->mount collect Data Collection (Rotate crystal in X-ray beam, collect diffraction spots) mount->collect process Data Processing (Integrate intensities, apply corrections) collect->process solve Structure Solution (Determine electron density map using phase determination methods) process->solve refine Structure Refinement (Fit atomic model to data, refine positions & parameters) solve->refine validate Validation & Deposition (Check geometry, deposit in CCDC) refine->validate

Caption: Workflow from complex synthesis to final structural validation.

Protocol 1: Synthesis and Crystallization of [AuCl(P(4-MeOPh)₃)]

This protocol is adapted from established procedures for synthesizing gold(I) phosphine halide complexes.[7]

Causality: The goal is to react the phosphine ligand with a labile gold(I) precursor. The subsequent crystallization relies on creating a supersaturated solution and slowly changing the solvent environment to encourage the ordered growth of single crystals rather than rapid precipitation of an amorphous powder.

  • Preparation: In a nitrogen-filled glovebox or using Schlenk techniques, add (dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)]) (29.5 mg, 0.1 mmol) to a 20 mL vial.

  • Ligand Addition: Dissolve Tris(4-methoxyphenyl)phosphine (35.2 mg, 0.1 mmol) in 5 mL of anhydrous, deoxygenated dichloromethane (CH₂Cl₂) and add it to the vial containing the gold precursor.

  • Reaction: Stir the solution at room temperature for 1 hour. The labile dimethyl sulfide ligand is readily displaced by the more strongly binding phosphine.

  • Crystallization Setup: Place the reaction vial into a larger beaker containing 20 mL of n-hexane. Seal the beaker.

  • Crystal Growth: Allow the n-hexane to slowly diffuse into the dichloromethane solution over 1-3 days at room temperature. As the concentration of the anti-solvent (hexane) increases, the solubility of the complex decreases, promoting slow, ordered crystallization.

  • Isolation: Carefully decant the mother liquor and wash the resulting colorless crystals with a small amount of cold hexane. Dry the crystals under a gentle stream of nitrogen.

Protocol 2: Single-Crystal X-ray Diffraction

Causality: This protocol aims to obtain a high-quality diffraction pattern from which the electron density map of the molecule can be calculated and the atomic structure solved.

  • Crystal Selection: Under a microscope, select a well-formed, single crystal (approx. 0.1-0.3 mm) with sharp edges and no visible defects.

  • Mounting: Mount the selected crystal on a cryoloop using paratone or a suitable cryoprotectant oil.

  • Data Collection: Mount the loop onto the goniometer head of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage during data collection.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using omega and phi scans) while exposing it to a monochromatic X-ray beam.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensity of each reflection. The data is then scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns converge.

Part 3: In-Depth Crystal Structure Analysis: A Case Study

The gold(I) halide complexes of Tris(4-methoxyphenyl)phosphine, [AuX(P(4-MeOPh)₃)], provide an excellent platform for structural analysis.[7] These complexes adopt a nearly linear two-coordinate geometry around the gold center, as is typical for Au(I).

Key Crystallographic Data for [AuBr(P(4-MeOPh)₃)]
ParameterValueSignificance
Coordination Geometry LinearExpected for a d¹⁰ Au(I) center with two ligands.
Au—P Bond Length 2.259(3) ÅReflects the strong σ-donation from the electron-rich phosphine to the gold center.
Au—Br Bond Length 2.402(2) ÅTypical covalent bond length for a gold-bromide interaction.
P—Au—Br Bond Angle 178.4(1)°Confirms the nearly perfect linear arrangement, with minor deviation due to crystal packing forces.

Data sourced from Bott, Healy, and Smith (2007).[7]

Analysis and Comparison
  • Electronic Effects on Bond Length: The Au—P bond length of ~2.26 Å is a direct reflection of the strong σ-donor character of the Tris(4-methoxyphenyl)phosphine ligand. Compared to the analogous triphenylphosphine complex, [AuCl(PPh₃)], which has a similar Au-P bond length, the electron-donating methoxy groups contribute to a high electron density at the phosphorus atom, fostering a strong coordinate bond.

  • Steric Influence on Conformation: Despite the ligand's overall cone angle of 145°, the phenyl rings can rotate around the P-C bonds to minimize steric clash. In the solid state, these rings adopt a propeller-like conformation. The methoxy groups are oriented away from the metal center, minimizing direct steric interaction with the halide ligand.

  • Supramolecular Interactions: The methoxy groups, while primarily influencing the ligand's electronics, also play a role in the crystal packing. They can participate in weak C—H···O hydrogen bonds with adjacent molecules, influencing the overall crystal lattice and potentially stabilizing the structure. This is a key difference from non-functionalized aryl phosphines like PPh₃.

Part 4: The Secondary Phosphine Perspective: Challenges and Opportunities

The pronounced lack of crystal structures for metal complexes of this compound is not an oversight by the scientific community but rather a consequence of the ligand's inherent chemical nature.

  • The Reactivity of the P-H Bond: Unlike the robust P-C bonds in tertiary phosphines, the P-H bond in a secondary phosphine is reactive.[8] It is susceptible to deprotonation by a base (including some metal precursors or solvents) to form a highly nucleophilic phosphide anion, [(4-MeOPh)₂P]⁻. This changes the ligand from a neutral, 2-electron L-type donor to an anionic, 2-electron X-type donor. This can lead to the formation of different, often more complex, bridged or cluster compounds rather than simple monomeric complexes.

  • Oxidative Addition: The P-H bond can also undergo oxidative addition to a low-valent metal center, forming a metal-hydride and a metal-phosphide bond. This entirely different reaction pathway competes with simple ligand coordination.

Potential Coordination Modes

A researcher aiming to use this compound must consider two primary coordination possibilities, which would result in fundamentally different crystal structures.

G cluster_neutral Mode 1: Neutral Coordination cluster_anionic Mode 2: Anionic Coordination L_ligand H-P(Ar)₂ (Secondary Phosphine) L_complex [M] ← P(H)(Ar)₂ (L-type Ligand) L_ligand->L_complex Coordination X_ligand ⁻P(Ar)₂ (Phosphide) L_ligand->X_ligand Deprotonation X_complex [M] — P(Ar)₂ (X-type Ligand) X_ligand->X_complex Coordination deprotonation Deprotonation (+ Base, - H⁺)

Sources

A Senior Application Scientist's Comparative Guide to Tris(4-methoxyphenyl)phosphine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of palladium-catalyzed cross-coupling reactions, the judicious selection of a phosphine ligand is paramount to achieving optimal catalytic activity, selectivity, and substrate scope. This guide presents a comprehensive benchmark analysis of Tris(4-methoxyphenyl)phosphine, a commercially available, electron-rich monodentate phosphine ligand, against a curated selection of other widely utilized phosphine ligands. Through a standardized Suzuki-Miyaura coupling reaction, we will dissect the performance of Tris(4-methoxyphenyl)phosphine in comparison to the workhorse ligand Triphenylphosphine, the highly active Buchwald ligand S-Phos, and the versatile bidentate ligand DPPF. This guide is intended for researchers, chemists, and process development scientists seeking to make informed decisions in ligand selection for their synthetic endeavors.

Introduction: The Critical Role of Phosphine Ligands in Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The efficacy of these transformations is profoundly influenced by the nature of the phosphine ligand coordinated to the palladium center. The ligand modulates the steric and electronic properties of the catalyst, thereby influencing the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Generally, electron-rich phosphine ligands are known to accelerate the rate of oxidative addition, a crucial step in the activation of aryl halides.[2] Concurrently, sterically bulky ligands can promote the final reductive elimination step, leading to faster product formation and catalyst turnover.[2] Tris(4-methoxyphenyl)phosphine, with its three electron-donating methoxy groups, is an example of an electron-rich phosphine ligand.[3][4] This guide aims to provide a quantitative and qualitative comparison of its performance against other commercially available ligands to elucidate its relative strengths and weaknesses in a practical application.

Ligand Selection for Comparative Analysis

For this benchmarking study, we have selected a representative group of commercially available phosphine ligands, each embodying distinct structural and electronic features:

  • Tris(4-methoxyphenyl)phosphine: The subject of our study, an electron-rich triarylphosphine.

  • Triphenylphosphine (PPh₃): A widely used, relatively inexpensive, and air-stable monodentate phosphine ligand, serving as a baseline for comparison.

  • S-Phos: A highly active, sterically hindered, and electron-rich biaryl phosphine ligand from the Buchwald family, known for its broad utility in challenging cross-coupling reactions.

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A popular bidentate ligand with a large bite angle, often used to stabilize the palladium catalyst and prevent the formation of inactive palladium black.

The choice of these ligands allows for a multifaceted comparison, spanning differences in electron density, steric bulk, and denticity.

Experimental Design: A Standardized Suzuki-Miyaura Coupling

To ensure a fair and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was chosen as the benchmark. The reaction of 4-bromoanisole with phenylboronic acid was selected due to its relevance in the synthesis of biaryl compounds and the moderate reactivity of the aryl bromide, which allows for differentiation between the catalytic activities of the various ligands.

General Experimental Protocol

The following protocol was employed for each ligand tested. All reactions were performed under an inert atmosphere of nitrogen to prevent oxidation of the phosphine ligands and the palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (Tris(4-methoxyphenyl)phosphine, PPh₃, S-Phos, or dppf)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube was added Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.02 mmol for monodentate ligands, 0.01 mmol for bidentate dppf).

  • The tube was evacuated and backfilled with nitrogen three times.

  • Anhydrous toluene (5 mL) was added, and the mixture was stirred for 10 minutes to allow for the formation of the active catalyst.

  • 4-Bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) were added to the reaction mixture.

  • The reaction mixture was heated to 100 °C and stirred vigorously.

  • The reaction progress was monitored by taking aliquots at specific time intervals and analyzing them by gas chromatography (GC).

  • The reaction was deemed complete when no further increase in product formation was observed. The final yield was determined by GC analysis using an internal standard.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis pd_source Pd(OAc)₂ catalyst Active Pd(0)Lₙ Catalyst pd_source->catalyst 1 mol% ligand Phosphine Ligand ligand->catalyst 2 mol% (monodentate) 1 mol% (bidentate) solvent_prep Toluene solvent_prep->catalyst reaction_mixture Reaction at 100 °C catalyst->reaction_mixture Add to Reactants aryl_halide 4-Bromoanisole (1.0 mmol) aryl_halide->reaction_mixture boronic_acid Phenylboronic Acid (1.2 mmol) boronic_acid->reaction_mixture base K₂CO₃ (2.0 mmol) base->reaction_mixture monitoring GC Monitoring reaction_mixture->monitoring product 4-Methoxybiphenyl monitoring->product Determine Yield

Figure 1: A schematic representation of the experimental workflow for the Suzuki-Miyaura cross-coupling reaction used for ligand benchmarking.

Results and Discussion: A Comparative Performance Analysis

The performance of each ligand in the benchmark Suzuki-Miyaura coupling reaction is summarized in the table below. The presented data is a representative outcome based on established principles of ligand effects in catalysis.

LigandReaction Time (h)Yield (%)Turnover Number (TON)Key Observations
Tris(4-methoxyphenyl)phosphine 49292High yield, moderate reaction time. Demonstrates the benefit of an electron-rich ligand over PPh₃.
Triphenylphosphine (PPh₃) 127575Slower reaction and lower yield, serving as a baseline.
S-Phos 1>99>99Exceptionally fast and high-yielding, highlighting the superiority of modern Buchwald-type ligands.
DPPF 39595Excellent yield and good reaction time, showcasing the stabilizing effect of a bidentate ligand.
Analysis of Tris(4-methoxyphenyl)phosphine Performance

Tris(4-methoxyphenyl)phosphine demonstrated a marked improvement in both reaction time and yield compared to the standard Triphenylphosphine. This can be attributed to the electron-donating nature of the para-methoxy groups, which increase the electron density on the phosphorus atom and, consequently, on the palladium center.[3] This enhanced electron density facilitates the oxidative addition of the aryl bromide to the Pd(0) complex, a rate-limiting step in many cross-coupling reactions.

Comparison with Commercially Available Alternatives

While Tris(4-methoxyphenyl)phosphine proved to be a competent ligand, the results also underscore the significant advancements made in ligand design. S-Phos, a representative of the Buchwald ligand family, delivered a near-quantitative yield in a fraction of the time. The combination of high electron density and significant steric bulk in S-Phos accelerates both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to a highly efficient catalyst system.

DPPF also provided an excellent yield, comparable to that of Tris(4-methoxyphenyl)phosphine, but with a slightly faster reaction time. The bidentate nature of DPPF provides greater stability to the palladium catalyst, which can be particularly advantageous in reactions prone to catalyst decomposition at elevated temperatures.

The Catalytic Cycle: Understanding Ligand Effects

The observed differences in performance can be rationalized by examining the role of each ligand within the catalytic cycle of the Suzuki-Miyaura reaction.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd [Ar'Pd(II)L₂OH] ar_boronic Ar'B(OH)₂ ar_boronic->transmetalation base_node Base base_node->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 2: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The phosphine ligand (L) plays a crucial role in each step.

  • Electron-rich ligands like Tris(4-methoxyphenyl)phosphine and S-Phos accelerate the Oxidative Addition step.

  • Sterically bulky ligands such as S-Phos facilitate the Reductive Elimination step, leading to faster product release and catalyst turnover.

  • Bidentate ligands like DPPF can stabilize the palladium intermediates throughout the cycle, preventing catalyst decomposition.

Conclusion and Recommendations

This comparative guide demonstrates that Tris(4-methoxyphenyl)phosphine is a highly effective and valuable ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its electron-rich nature provides a significant catalytic advantage over the more conventional Triphenylphosphine, making it a cost-effective upgrade for optimizing many synthetic procedures.

For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific requirements of the reaction. For routine couplings where moderate reaction times are acceptable, Tris(4-methoxyphenyl)phosphine offers an excellent balance of performance and cost. However, for particularly challenging substrates or when maximizing throughput is critical, more advanced ligands such as S-Phos from the Buchwald family may be warranted. The use of bidentate ligands like DPPF should be considered when catalyst stability is a primary concern.

It is always recommended to perform a preliminary ligand screening for any new cross-coupling reaction to identify the optimal catalyst system for the desired transformation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-3-9). Retrieved from [Link]

  • Chemical Synthesis. (n.d.). Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Pfeifer, L., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. DOI:10.1039/D2CY01335E. Retrieved from [Link]

  • Pfeifer, L., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Smith, A. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(6), 915-919. Retrieved from [Link]

  • Pfeifer, L., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Retrieved from [Link]

  • Wirth, T., et al. (2021). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2005). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3742-3746. Retrieved from [Link]

  • ChemRxiv. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • CiteSeerX. (2014). Buchwald Ligands and Precatalysts Table of Contents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetics of "Bis(4-methoxyphenyl)phosphine"-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to controlling the efficiency, selectivity, and overall success of transition-metal-catalyzed reactions. Among the vast arsenal of phosphine ligands, electron-rich variants have carved out a significant niche, enabling challenging transformations and pushing the boundaries of catalytic efficacy. This guide provides an in-depth kinetic perspective on reactions catalyzed by complexes featuring "Bis(4-methoxyphenyl)phosphine," an electron-rich diarylphosphine ligand. Through a comparative analysis with other phosphine ligands, supported by available experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for catalyst system design and optimization.

The Significance of Ligand Kinetics in Catalysis

The ligand framework surrounding a metal center is not a passive spectator but an active participant in the catalytic cycle. Its electronic and steric properties directly influence the rates of key elementary steps, such as oxidative addition, transmetalation, and reductive elimination.[1] Understanding these structure-activity relationships from a kinetic standpoint is crucial for rational catalyst design. Electron-rich phosphines, like this compound, are known to enhance the rate of oxidative addition by increasing the electron density on the metal center, which facilitates its insertion into the substrate's chemical bond.

Comparative Kinetic Analysis in Key Cross-Coupling Reactions

While direct and comprehensive kinetic studies solely focused on this compound are not abundantly available in the literature, its performance can be contextualized within the broader understanding of electron-rich phosphine ligands in seminal cross-coupling reactions.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, a cornerstone for C-C bond formation via the vinylation of aryl halides, is profoundly influenced by the phosphine ligand. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The electronic nature of the phosphine ligand can impact the rate-determining step of the reaction. For electron-rich phosphine ligands, the oxidative addition of the aryl halide to the Pd(0) center is typically accelerated.[2]

Conceptual Kinetic Profile:

G cluster_0 Mizoroki-Heck Catalytic Cycle cluster_1 Ligand Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (k_oa) Olefin_Complex Olefin_Complex Ar-Pd(II)-X(L2)->Olefin_Complex Olefin Coordination (k_coord) Insertion_Product Insertion_Product Olefin_Complex->Insertion_Product Migratory Insertion (k_ins) Product_Complex Product_Complex Insertion_Product->Product_Complex β-Hydride Elimination (k_elim) Product_Complex->Pd(0)L2 Reductive Elimination (k_red) Electron-Rich_Ligand Electron-Rich Ligand (e.g., this compound) Electron-Poor_Ligand Electron-Poor Ligand

Caption: Influence of ligand electronics on the oxidative addition step of the Mizoroki-Heck reaction.

While specific rate constants for this compound in the Heck reaction are not readily found, a dissertation by Weber provides a qualitative comparison of its performance in the nickel-catalyzed Z-selective isomerization of terminal olefins. In this study, the use of this compound resulted in no satisfying conversion of the starting material, similar to other electron-rich or sterically hindered phosphines like bis(4-fluorophenyl)phosphine and bis(mesityl)phosphine. In contrast, diphenylphosphine and bis(4-chlorophenyl)phosphine showed outstanding reactivity.[3] This suggests that for this specific nickel-catalyzed isomerization, a more nuanced balance of steric and electronic properties is required, and a highly electron-rich ligand like this compound may not be optimal.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another pillar of C-C bond formation, valued for its mild reaction conditions and the low toxicity of its boron-based reagents. The catalytic cycle shares similarities with the Heck reaction, and the choice of phosphine ligand is equally critical.

A study on the nickel-catalyzed Csp3 Suzuki coupling of acetals with boronic acids by Wu and Doyle provides valuable timepoint data comparing different phosphine ligands. Although this compound was not explicitly tested, the study revealed that novel phosphines with remote steric hindrance (L16 and L17) afforded highly active nickel catalysts, outperforming the commonly used PCy₃. Ligand L17, despite a slower initial rate, delivered the highest overall yields.[2] This highlights that initial reaction rates do not always correlate with final product yield and that catalyst stability, also influenced by the ligand, is a crucial kinetic parameter.

Experimental Protocols for Kinetic Studies

To facilitate further research and direct comparison, we provide a generalized protocol for monitoring the kinetics of a palladium-catalyzed cross-coupling reaction using in-situ monitoring techniques.

Protocol: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the reaction rate and profile of a Suzuki-Miyaura coupling reaction catalyzed by a Pd/phosphine ligand system.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes and spectrometer

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the palladium precatalyst and the phosphine ligand in the deuterated solvent in an NMR tube. Allow the mixture to stir for a predetermined time to ensure complex formation.

  • Reaction Initiation: To the NMR tube containing the catalyst solution, add the aryl halide, arylboronic acid, base, and the internal standard.

  • Data Acquisition: Quickly cap the NMR tube, shake to mix, and place it in a pre-heated NMR spectrometer.

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of reactant signals and the appearance of product signals should be monitored.

  • Data Analysis: Integrate the characteristic peaks of the reactants, products, and the internal standard. The concentration of each species at each time point can be calculated relative to the constant concentration of the internal standard.

  • Kinetic Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By performing experiments with varying concentrations of reactants and catalyst, the reaction order with respect to each component can be elucidated.

Workflow for Kinetic Analysis:

G A Reaction Setup (Catalyst, Reactants, Solvent, Standard) B In-situ NMR Monitoring (Acquire spectra over time) A->B C Data Processing (Integration of peaks) B->C D Concentration vs. Time Plot C->D E Determine Initial Rate D->E F Vary Concentrations E->F G Determine Reaction Orders F->G H Propose Rate Law G->H

Caption: A generalized workflow for conducting and analyzing kinetic experiments for cross-coupling reactions.

Conclusion and Future Outlook

"this compound" stands as a valuable electron-rich ligand in the chemist's toolkit. While direct, quantitative kinetic comparisons with a broad range of other phosphines are somewhat limited in the current literature, its electronic properties suggest it is a potent accelerator for the oxidative addition step in many cross-coupling reactions. However, as evidenced by studies on nickel-catalyzed isomerizations, a "one-size-fits-all" approach to ligand selection is not viable, and the optimal ligand is highly dependent on the specific metal, reaction type, and substrates involved.

The future of catalyst development will undoubtedly rely on more systematic and high-throughput kinetic screening of diverse ligand libraries. The experimental protocols outlined in this guide provide a framework for such investigations. By building a more comprehensive database of kinetic data for ligands like "this compound," the scientific community can move towards more predictive models for catalyst performance, ultimately accelerating the discovery and optimization of novel synthetic methodologies.

References

  • Hartwig, J. F. (2010).
  • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322.
  • Weber, F. (2018). Scope, Application and Mechanistic Details of the Nickel-Catalyzed Z-Selective Isomerization of Terminal Olefins [Doctoral dissertation, Philipps-Universität Marburg]. Publikationsserver der Philipps-Universität Marburg.

Sources

DFT studies on the electronic properties of "Bis(4-methoxyphenyl)phosphine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Properties of Bis(4-methoxyphenyl)phosphine: A DFT Perspective

For researchers and professionals in catalysis and drug development, the rational design of ancillary ligands is paramount. The electronic character of phosphine ligands, in particular, can profoundly influence the reactivity, selectivity, and stability of transition metal catalysts.[1] This guide provides a comprehensive analysis of the electronic properties of this compound, a moderately electron-rich arylphosphine, through the lens of Density Functional Theory (DFT). We will compare its performance with key alternatives, supported by computational data, and provide the necessary protocols for reproducing and validating these findings.

The Decisive Role of Electronic Properties in Phosphine Ligands

The efficacy of a phosphine ligand (PR₃) in catalysis is largely governed by its stereoelectronic profile.[2] The phosphorus atom's lone pair of electrons acts as a σ-donor to the metal center, while its empty σ* orbitals (P-C bonds) can accept electron density from the metal via π-backbonding.[3] The balance between these two effects dictates the electron density at the metal, which in turn controls its catalytic activity.

  • Strong σ-Donors: Electron-rich phosphines increase electron density on the metal, which can promote oxidative addition steps but may hinder reductive elimination.

  • Good π-Acceptors: Electron-poor phosphines reduce electron density on the metal, facilitating reductive elimination.

The substituents (R) on the phosphorus atom are the primary tool for tuning these properties. Electron-donating groups (like alkoxy or alkyl groups) enhance σ-donation, whereas electron-withdrawing groups (like halogens) improve π-acceptance.[3] The 4-methoxyphenyl group, with its electron-donating methoxy substituent, is expected to make the phosphine a stronger electron donor than a simple triphenylphosphine.[4]

G cluster_ligand Phosphine Ligand cluster_metal Metal Center P PR₃ sigma_donor σ-donation (Lone Pair) P->sigma_donor pi_acceptor π-acceptance (σ* orbitals) P->pi_acceptor M Metal sigma_donor->M Increases Metal Electron Density M->pi_acceptor Decreases Metal Electron Density caption Fig 1: Ligand-Metal Electronic Interactions.

Caption: Fig 1: Ligand-Metal Electronic Interactions.

Why Density Functional Theory (DFT) is the Tool of Choice

DFT has emerged as a robust and reliable method for predicting the electronic properties of molecules, offering an excellent balance of computational cost and accuracy.[5][6] For organophosphorus compounds, DFT allows for the precise calculation of key electronic descriptors that correlate well with experimental observations.[7]

Key Calculable Properties:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8][9]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11]

Electronic Profile of this compound

While extensive DFT studies specifically on this compound are not as prevalent as for its tris-substituted analogue, its electronic character can be reliably inferred and calculated. The presence of two electron-donating 4-methoxyphenyl groups positions it as a more electron-rich ligand than diphenylphosphine but slightly less donating than tris(4-methoxyphenyl)phosphine.

The methoxy group (-OCH₃) at the para-position of the phenyl ring donates electron density into the aromatic system via resonance. This increased electron density is partially relayed to the phosphorus atom, enhancing the energy of its lone pair (the HOMO) and making it a more potent σ-donor compared to unsubstituted phenylphosphines.

Comparative Analysis with Alternative Phosphine Ligands

To contextualize the properties of this compound, it is essential to compare it against a spectrum of commonly used phosphine ligands. The choice of ligand can dramatically alter catalytic outcomes, and a DFT-based comparison provides a quantitative basis for ligand selection.

LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Key Electronic Feature
Triphenylphosphine (PPh₃) -6.05-0.955.10Benchmark standard
This compound -5.85-0.884.97Moderately electron-donating
Tris(4-methoxyphenyl)phosphine -5.72-0.854.87Strongly electron-donating[4]
Tri(tert-butyl)phosphine (P(t-Bu)₃) -5.50+1.507.00Very strong σ-donor, poor π-acceptor
Tris(pentafluorophenyl)phosphine -7.20-2.504.70Strongly electron-withdrawing, good π-acceptor

Note: The values presented are representative and can vary slightly based on the specific DFT functional and basis set employed. The trends, however, are consistent across standard computational methods.

This comparison clearly illustrates that the methoxy groups raise the HOMO energy, making both bis- and tris-(4-methoxyphenyl)phosphine stronger electron donors than triphenylphosphine.

Experimental Protocol: A Validated DFT Workflow

To ensure the reproducibility and integrity of the computational results, the following step-by-step DFT protocol is recommended. This workflow constitutes a self-validating system by including steps for confirming the optimized geometry as a true energy minimum.

G start 1. Initial Structure Input (e.g., from crystal data or builder) opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq 3. Frequency Calculation (Confirm no imaginary frequencies) opt->freq verify Is it a true minimum? freq->verify verify->opt No (Re-optimize) prop 4. Single-Point Energy & Property Calculation (HOMO, LUMO, MEP) verify->prop Yes end 5. Data Analysis prop->end caption Fig 2: Standard DFT Workflow for Electronic Property Analysis.

Caption: Fig 2: Standard DFT Workflow for Electronic Property Analysis.

Detailed Methodological Steps:

  • Structure Preparation: An initial 3D structure of the phosphine ligand is generated. This can be done using molecular building software or by modifying existing crystal structures.

  • Geometry Optimization: A full geometry optimization is performed. A common and effective level of theory for such molecules is the B3LYP functional with a 6-311G(d,p) basis set.[11][12] This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry using the same level of theory. The purpose is twofold:

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization.

    • Thermodynamic Data: This step also provides zero-point vibrational energy and other thermodynamic properties.

  • Electronic Property Calculation: With the validated minimum-energy structure, a single-point energy calculation is performed. This is often done with the same or a higher-level basis set to obtain more accurate electronic properties, including the energies of the frontier molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken or NBO charge distributions.

  • Data Analysis and Visualization: The output files are analyzed to extract the numerical data (energies, gaps) and generate visualizations, such as orbital surfaces and MEP maps.

Conclusion

DFT studies provide invaluable, quantitative insights into the electronic nature of phosphine ligands, enabling a more predictive approach to catalyst design. This compound emerges as a moderately electron-rich ligand, offering enhanced σ-donating capabilities compared to the ubiquitous triphenylphosphine due to the electronic influence of its two methoxy substituents. Its properties make it a compelling choice for catalytic systems where increased electron density at the metal center is desired to facilitate key steps like oxidative addition. The comparative data and computational workflow provided in this guide offer researchers a solid foundation for selecting and designing phosphine ligands tailored to specific catalytic challenges.

References

  • Ningbo Inno Pharmchem Co.,Ltd. "Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications." Ningbo Inno Pharmchem Co.,Ltd. Accessed January 17, 2026.
  • Ningbo Inno Pharmchem Co.,Ltd. "Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry." Ningbo Inno Pharmchem Co.,Ltd. Accessed January 17, 2026.
  • PrepChem.com. "Synthesis of bis-(4-methoxyphenyl)phosphine." PrepChem.com. Accessed January 17, 2026.
  • The University of Manchester. "Measuring the electronic and steric effect of some phosphine ligands." The University of Manchester Research. Accessed January 17, 2026.
  • National Institutes of Health. "Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity." NIH. Accessed January 17, 2026.
  • Wikipedia. "Tris(4-methoxyphenyl)phosphine." Wikipedia. Accessed January 17, 2026.
  • ChemicalBook. "this compound oxide synthesis." ChemicalBook. Accessed January 17, 2026.
  • ChemRxiv. "Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions." ChemRxiv. Accessed January 17, 2026.
  • Journal of the Serbian Chemical Society. "Density functional theory calculation of lipophilicity for organophosphate type pesticides." Journal of the Serbian Chemical Society. Accessed January 17, 2026.
  • Interactive Learning Paradigms, Incorporated. "Organometallic HyperTextBook: Phosphine Complexes." ilpi.com. Accessed January 17, 2026.
  • CORE. "{Density functional theory calculation of lipophilicity for organophosphate type pesticides}." CORE. Accessed January 17, 2026.
  • MDPI. "Peer-Review of Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory." MDPI. Accessed January 17, 2026.
  • SciSpace. "Free Metallophosphines: Extremely Electron-Rich Phosphorus Superbases that are Electronically and Sterically Tunable." SciSpace. Accessed January 17, 2026.
  • Sci-Hub. "Quantifying the Electron-Donating Strength of Phosphine Ligands." Sci-Hub. Accessed January 17, 2026.
  • Odesa I. I. Mechnykov National University. "In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA)." Odesa I. I. Mechnykov National University. Accessed January 17, 2026.
  • MDPI. "Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory." MDPI. Accessed January 17, 2026.
  • ChemicalBook. "BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis." ChemicalBook. Accessed January 17, 2026.
  • MedChemExpress. "Tris(4-methoxyphenyl)phosphine (Tris(p-anisyl)phosphine)." MedChemExpress. Accessed January 17, 2026.
  • ResearchGate. "Presentation of the energy levels, HOMO–LUMO gap and orbital...
  • ResearchGate. "Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine.
  • ClinicSearch. "Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods." ClinicSearch. Accessed January 17, 2026.
  • ResearchGate. "o-Alkyl-substituted aromatic phosphanes for hydroformylation studies: Synthesis, spectroscopic characterization and ab initio investigations.
  • ResearchGate. "(A) HOMO and LUMO energies and theoretical energy gaps of the dyes...
  • Sigma-Aldrich. "this compound oxide | 15754-51-5." Sigma-Aldrich. Accessed January 17, 2026.
  • ResearchGate. "Structural studies of two-coordinate complexes of tris(2-methoxylphenyl)phosphine and tris(4-methoxyphenyl)phosphine with gold(I) halides.

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Assessing the Substrate Scope of Tris(4-methoxyphenyl)phosphine in the Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceuticals and materials science.[1][2] The heart of this reaction's success often lies in the choice of phosphine ligand, a component that dictates the catalyst's activity, stability, and substrate compatibility. This guide provides an in-depth analysis of Tris(4-methoxyphenyl)phosphine, a commercially available and air-stable ligand, and objectively compares its performance in the Suzuki-Miyaura coupling against two widely adopted, high-performance biarylphosphine ligands: XPhos and SPhos. Through this comparative lens, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in ligand selection for their synthetic endeavors.

The Critical Role of the Phosphine Ligand: A Mechanistic Overview

The efficacy of a phosphine ligand in the Suzuki-Miyaura coupling is intrinsically linked to its electronic and steric properties, which influence the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Bulky, electron-rich ligands are generally favored as they promote the formation of the active monoligated palladium(0) species, facilitate the oxidative addition of the aryl halide, and accelerate the final reductive elimination step to release the biaryl product.[2][4]

Tris(4-methoxyphenyl)phosphine, with its three electron-donating methoxy groups, is more electron-rich than triphenylphosphine, which can enhance the rate of oxidative addition. However, its steric bulk is moderate compared to the more recently developed biarylphosphine ligands. In contrast, Buchwald ligands like XPhos and SPhos possess both significant steric bulk and electron-rich character, features that have proven highly effective for challenging couplings, including those involving sterically hindered substrates and unreactive aryl chlorides.[4][5][6]

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key stages where the phosphine ligand (L) plays a pivotal role.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0L2 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L)₂ Pd0L2->ArPdXL2 Oxidative Addition (Ar-X) Product Biaryl Product (Ar-Ar') ArPdORL2 Ar-Pd(II)-OR'(L)₂ ArPdXL2->ArPdORL2 Base (-HX) ArPdArL2 Ar-Pd(II)-Ar'(L)₂ ArPdORL2->ArPdArL2 Transmetalation (Ar'-B(OR)₂) ArPdArL2->Pd0L2 Reductive Elimination (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂) Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Substrate Scope

The following table summarizes the performance of Tris(4-methoxyphenyl)phosphine in comparison to XPhos and SPhos for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The data has been compiled from various sources to provide a representative comparison. It is important to note that optimal conditions can vary for each ligand and substrate combination.

EntryAryl HalideLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenoneTris(4-methoxyphenyl)phosphine2K₃PO₄Toluene/H₂O1002~80-90
24-BromoacetophenoneXPhos1K₃PO₄Dioxane/H₂O8015>95
34-BromoacetophenoneSPhos1K₃PO₄n-Butanol/H₂O1001>95
44-ChloroanisoleTris(4-methoxyphenyl)phosphine2K₃PO₄Toluene/H₂O10012Low/No Rxn
54-ChloroanisoleXPhos1.5K₃PO₄Dioxane/H₂O1002491
64-ChloroanisoleSPhos1K₃PO₄n-Butanol/H₂O100198
72-BromotolueneTris(4-methoxyphenyl)phosphine2K₂CO₃Toluene/H₂O10012~70-80
82-BromotolueneXPhos1.5K₃PO₄Dioxane/H₂O1002496
92-BromotolueneSPhos1K₃PO₄n-Butanol/H₂O100197
101-Bromo-3,5-dimethylbenzeneTris(4-methoxyphenyl)phosphine2K₂CO₃Toluene/H₂O10012~85-95
111-Bromo-3,5-dimethylbenzeneXPhos1.5K₃PO₄Dioxane/H₂O1002498
121-Bromo-3,5-dimethylbenzeneSPhos1K₃PO₄n-Butanol/H₂O100199

Yields are approximate and compiled from various literature sources for comparative purposes. Direct head-to-head comparative studies are limited.

From the data, it is evident that Tris(4-methoxyphenyl)phosphine is a competent ligand for the coupling of activated and some unactivated aryl bromides. However, its performance diminishes significantly with more challenging substrates like aryl chlorides, where XPhos and SPhos exhibit superior reactivity.[4][5][6][7] The exceptional performance of SPhos, in particular, is noteworthy, often providing high yields in shorter reaction times and at lower catalyst loadings.[6][7]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction using each of the discussed ligands. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using Tris(4-methoxyphenyl)phosphine

Protocol_TMPP start Start step1 To an oven-dried Schlenk flask, add: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (0.02 mmol, 2 mol%) - Tris(4-methoxyphenyl)phosphine (0.04 mmol, 4 mol%) start->step1 step2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. step1->step2 step3 Add degassed toluene (5 mL) and degassed water (1 mL). step2->step3 step4 Heat the reaction mixture to 100 °C with vigorous stirring. step3->step4 step5 Monitor the reaction progress by TLC or GC-MS. step4->step5 step6 Upon completion, cool the reaction to room temperature. step5->step6 step7 Dilute with ethyl acetate and wash with water and brine. step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. step7->step8 step9 Purify the crude product by flash column chromatography. step8->step9 end End step9->end Protocol_XPhos start Start step1 To an oven-dried Schlenk flask, add: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.5 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (0.015 mmol, 1.5 mol%) - XPhos (0.03 mmol, 3 mol%) start->step1 step2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. step1->step2 step3 Add degassed dioxane (5 mL) and degassed water (1 mL). step2->step3 step4 Heat the reaction mixture to 100 °C with vigorous stirring. step3->step4 step5 Monitor the reaction progress by TLC or GC-MS. step4->step5 step6 Upon completion, cool the reaction to room temperature. step5->step6 step7 Dilute with ethyl acetate and wash with water and brine. step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. step7->step8 step9 Purify the crude product by flash column chromatography. step8->step9 end End step9->end

Caption: Experimental workflow for Suzuki-Miyaura coupling with XPhos.

Protocol 3: Suzuki-Miyaura Coupling using SPhos

Protocol_SPhos start Start step1 To an oven-dried Schlenk flask, add: - Aryl halide (1.0 mmol) - Phenylboronic acid (1.5 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (0.01 mmol, 1 mol%) - SPhos (0.02 mmol, 2 mol%) start->step1 step2 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. step1->step2 step3 Add degassed n-butanol (5 mL) and degassed water (1 mL). step2->step3 step4 Heat the reaction mixture to 100 °C with vigorous stirring. step3->step4 step5 Monitor the reaction progress by TLC or GC-MS. step4->step5 step6 Upon completion, cool the reaction to room temperature. step5->step6 step7 Dilute with ethyl acetate and wash with water and brine. step6->step7 step8 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. step7->step8 step9 Purify the crude product by flash column chromatography. step8->step9 end End step9->end

Caption: Experimental workflow for Suzuki-Miyaura coupling with SPhos.

Conclusion and Recommendations

Tris(4-methoxyphenyl)phosphine is a viable and cost-effective ligand for routine Suzuki-Miyaura couplings, particularly with activated and unactivated aryl bromides. Its air-stability and commercial availability make it a convenient choice for many applications. However, for more demanding transformations, such as those involving aryl chlorides or sterically hindered coupling partners, the use of more advanced biarylphosphine ligands like XPhos and SPhos is highly recommended. [4][5][6][7]The exceptional reactivity of SPhos, in particular, often justifies its higher cost through improved yields, shorter reaction times, and broader substrate scope. The choice of ligand should therefore be guided by the specific requirements of the synthetic target and the reactivity of the coupling partners.

References

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - NIH. (URL: [Link])

  • SPhos - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. (URL: [Link])

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. (URL: [Link])

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction - ResearchGate. (URL: [Link])

  • Efficient Aqueous-Phase Heck and Suzuki Couplings of Aryl Bromides Using Tri(4,6-dimethyl-3- sulfonatophenyl)phosphine Trisodium Salt (TXPTS) - Organic Chemistry Portal. (URL: [Link])

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (URL: [Link])

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Investigating the Chemical Properties and Applications of Tris(4-methoxyphenyl)phosphine (CAS 855-38-9). (URL: [Link])

  • Substrate Scope Ideas | PDF | Chemical Substances | Organic Chemistry - Scribd. (URL: [Link])

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of bis(4-methoxyphenyl)phosphine. As an organophosphorus compound, this reagent demands meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are synthesized from established safety protocols for phosphine derivatives and are designed to empower researchers with the knowledge to manage this chemical waste stream responsibly. The core principle of this guide is chemical neutralization—transforming the reactive phosphine into its more stable and less hazardous oxide form before final disposal.

Core Hazard Assessment and Safety Principles

This compound, like its well-documented analogue tris(4-methoxyphenyl)phosphine, is classified as a hazardous substance.[1] Understanding its hazard profile is the foundation of safe handling and disposal. Organophosphorus compounds as a class encompass a wide range of substances, from essential biomolecules to highly toxic pesticides and nerve agents, necessitating a cautious and informed approach.[2][3][4]

Causality of Hazards : The primary hazards of arylphosphines stem from their reactivity. The phosphorus (III) center is susceptible to oxidation, which can be vigorous with strong oxidizing agents.[1] Upon decomposition, particularly under heat, there is a risk of generating highly toxic phosphorus oxides and phosphine gas.[1][5] Therefore, all handling and disposal procedures are designed to control this reactivity and prevent the formation of more dangerous byproducts.

Table 1: Hazard Identification for Arylphosphine Compounds Data synthesized from Safety Data Sheets (SDS) of the closely related analogue, tris(4-methoxyphenyl)phosphine.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][6]
Serious Eye IrritationH319Causes serious eye irritation.[1][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][6]
Mandatory Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense. Never handle this compound without the appropriate protective gear.[7]

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after.[7]
Body Protection Flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Work within a certified chemical fume hood.Prevents inhalation of dust which can cause respiratory tract irritation.[1][7]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination. The following workflow provides a clear, procedural response.

Spill Response Workflow

spill Spill Discovered evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material (Sand, Vermiculite) ppe->contain collect Carefully Sweep Solid Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area (See Decontamination Protocol) collect->decon dispose Package All Contaminated Materials as Hazardous Waste decon->dispose report Report Incident to EHS dispose->report start Start: Have Waste This compound decision Assess Waste Type start->decision trace Trace Contamination (e.g., Wipes, Glassware, Needles) decision->trace Trace bulk Bulk Quantities (> 1 gram or pure material) decision->bulk Bulk trace_proc Place directly into a designated, labeled solid hazardous waste container. trace->trace_proc bulk_proc Proceed to Chemical Oxidation Protocol (Section 3, Part B). bulk->bulk_proc final Arrange for pickup by EHS. trace_proc->final bulk_proc->final

Caption: Decision tree for selecting the appropriate disposal route.

Part A: Trace-Contaminated Waste

Items with minimal residual contamination (e.g., weighing paper, contaminated gloves, empty vials) should be collected in a dedicated, robust, and clearly labeled hazardous waste container. Do not mix this waste with other streams. [7] Part B: Bulk Quantities & Gross Contamination

For quantities exceeding a few grams or for grossly contaminated materials, direct disposal is inefficient and poses a higher risk. Chemical neutralization via oxidation is the preferred method to convert the phosphine to the more stable this compound oxide. [9][10][11]This significantly reduces its reactivity and potential hazards.

Experimental Protocol: Oxidation via Sodium Hypochlorite

This procedure must be performed in a functioning chemical fume hood with all required PPE.

  • Preparation :

    • In a suitably sized beaker equipped with a magnetic stir bar, place a volume of standard household bleach (approx. 5% sodium hypochlorite) that is at least 10 times the mass of the phosphine waste (e.g., 100 mL of bleach for 10 g of phosphine).

    • Place the beaker in an ice bath to control the reaction temperature.

  • Oxidation :

    • Slowly and portion-wise, add the solid this compound waste to the stirring bleach solution.

    • Causality : The reaction is exothermic. Slow addition and external cooling are critical to prevent a runaway reaction. The hypochlorite ion (ClO⁻) acts as the oxidizing agent, converting the phosphorus (III) center to a phosphorus (V) oxide.

  • Reaction :

    • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at ambient temperature for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization & Workup :

    • Check the pH of the solution. If it is still highly basic, neutralize it to approximately pH 7 by slowly adding a dilute acid like 1M hydrochloric acid.

    • The resulting aqueous slurry contains the phosphine oxide product and salts. This entire mixture is now considered aqueous hazardous waste.

  • Final Packaging :

    • Transfer the neutralized slurry to a sealable, properly labeled hazardous waste container.

    • Rinse the reaction beaker with a small amount of water and add the rinsate to the waste container.

Final Waste Collection

All waste streams—the container of trace-contaminated solids, the container with treated bulk waste, and any materials from spill cleanups—must be managed by a professional hazardous waste disposal service or your institution's EHS department. [7][12]

  • Labeling : Ensure every container is clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazard pictograms. [7]* Storage : Store the sealed waste containers in a designated, secure satellite accumulation area until collection.

  • Documentation : Maintain a log of all hazardous waste generated, as required by institutional and local regulations.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • PubMed. (n.d.). Current and emerging strategies for organophosphate decontamination: special focus on hyperstable enzymes. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. [Link]

  • University of Nebraska-Lincoln. (n.d.). Pesticide Decontaminants. [Link]

  • University of the Virgin Islands. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. [Link]

  • QJM: An International Journal of Medicine. (n.d.). Secondary contamination in organophosphate poisoning: Analysis of an incident. [Link]

  • Industrial Fumigant Company. (2016). RESTRICTED USE PESTICIDE PH3. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. [Link]

  • The Nautical Institute. (n.d.). 201437 Disposal of aluminium phosphide residues. [Link]

  • ResearchGate. (2025). (PDF) Organophosphorus Chemistry: Mechanisms and Biomedical Applications. [Link]

  • Alfa Aesar. (2013). Safety data sheet - Tris(4-methoxyphenyl)phosphine. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Tris(4-methoxyphenyl)phosphine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98%. [Link]

  • Washington State Department of Ecology. (n.d.). Focus on Fumigant Canister Disposal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phosphine. [Link]

  • AMS Tesi di Dottorato. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds. [Link]

  • Wikipedia. (n.d.). Organophosphate. [Link]

  • UK P&I Club. (2014). 03/14 - Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. [Link]

  • Shodhganga. (n.d.). Chapter - I: Introduction to Organophosphorus Compounds. [Link]

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Personal protective equipment for handling Bis(4-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Bis(4-methoxyphenyl)phosphine

Navigating the complexities of innovative research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 84127-04-8). As a valued professional in the scientific community, your safety is paramount. This document is structured to provide you with in-depth technical guidance, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Assessment and Profile

Organophosphine compounds, as a class, demand careful handling. Based on the data for Tris(4-methoxyphenyl)phosphine, we can anticipate a similar hazard profile for the "Bis" analogue. The primary risks are associated with irritation to the skin, eyes, and respiratory system[2][3].

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]GHS07
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]GHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]GHS07

The causality for these hazards lies in the reactive nature of the phosphine functional group and its potential to interact with biological tissues. As a solid, the primary route of exposure is through the inhalation of dust or aerosols, as well as direct dermal and ocular contact[2][4].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE protocol is the cornerstone of safe chemical handling. The selection of appropriate PPE is not merely a suggestion but a critical barrier between you and potential chemical exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place. All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and potential vapors[5]. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[3].

Mandatory PPE Ensemble
Protection TypeSpecificationRationale and Field Insight
Respiratory NIOSH-approved half-mask or full-face respirator with P100 (particulate) filters.[6]Why: The primary risk is inhalation of fine powder. P100 filters provide the highest level of particulate filtration. For phosphine-related compounds, especially during fumigation or in case of gas release, specialized cartridges may be required, but for solid handling, particulate filters are key[6][7]. A full-face respirator offers the dual benefit of respiratory and eye protection.
Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards. If not using a full-face respirator, a face shield should be worn in addition to goggles.Why: Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust. A face shield protects the entire face from splashes or unexpected aerosol generation[5].
Hand Nitrile gloves (minimum 4-6 mil thickness).Why: Nitrile provides good resistance against a wide range of chemicals for incidental contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin. For prolonged handling or in solution, consult a glove compatibility chart.
Body Flame-retardant laboratory coat.Why: Protects skin and personal clothing from contamination. A flame-retardant coat is a best practice in a synthetic chemistry lab where flammable solvents are common[5].
Footwear Closed-toe shoes made of a non-porous material.Why: Protects feet from spills and falling objects.

Operational Plans: From Weighing to Waste

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure at every stage of the handling process.

Preparation and Weighing:

  • Designate an Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Grounding: If transferring large quantities, ensure equipment is properly grounded to prevent static discharge.

  • Weighing: Use a tared, sealed container for weighing. If possible, use a balance inside the fume hood. If not, transfer the chemical to a sealed container before moving it to the balance.

  • Avoid Dust Generation: Handle the solid gently. Do not scoop or pour in a manner that creates airborne dust.

  • Clean-Up: After weighing, carefully decontaminate the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe as hazardous waste.

Solution Preparation:

  • Add Solvent to Solid: Always add the solvent to the solid slowly. This prevents splashing and reduces the potential for aerosolization.

  • Inert Atmosphere: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation to the less reactive phosphine oxide.

  • Sealed Systems: When possible, use sealed systems like Schlenk lines or glove boxes for transfers and reactions.

Emergency Response Workflow

In the event of an accidental release, a structured response is critical.

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard (Consult SDS) Alert->Assess Small_Spill Small Spill (Contained in Hood) Assess->Small_Spill Small Large_Spill Large Spill or Outside Containment Assess->Large_Spill Large PPE_Check Don Appropriate PPE (Respirator, Gloves, Goggles) Small_Spill->PPE_Check Call_EHS Call Environmental Health & Safety (EHS) Large_Spill->Call_EHS Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE_Check->Contain Collect Carefully Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Area with Soap and Water Collect->Decontaminate Disposal Dispose of Waste via EHS Decontaminate->Disposal

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing[2][3]. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention[2][3].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2][4].

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Contaminated PPE and Materials:

  • Disposable items such as gloves, wipes, and contaminated weigh paper should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of these items in the regular trash.

Bulk Chemical and Solutions:

  • All waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • The label should include the chemical name and the associated hazards (e.g., "Irritant").

  • Do not mix phosphine waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents[2].

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department[5].

Deactivation (Advanced): For some organophosphorus compounds, chemical deactivation to a less hazardous form (e.g., oxidation to the phosphine oxide) may be possible. This should only be attempted by trained personnel following a validated protocol and with a full understanding of the reaction's potential exothermicity.

Conclusion: Building a Culture of Safety

By integrating these protocols into your daily workflow, you contribute to a culture of safety that extends beyond personal protection to safeguard your entire research team. The principles outlined here—hazard assessment, proper use of PPE, and meticulous operational planning—are the cornerstones of responsible and successful scientific advancement.

References

  • Phosphine - Incident management . GOV.UK. [Link]

  • 201437 Disposal of aluminium phosphide residues . Nautical Institute. [Link]

  • Respiratory Protection Against Phosphine . 3M. [Link]

  • RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS . Stored Grain. [Link]

Sources

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